tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-9(8-14)4-5-12/h9,13H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMGXPIFQIFJEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367929-39-2 | |
| Record name | tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: A Technical Guide
Introduction
In the landscape of modern medicinal chemistry, tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate stands out as a versatile and highly valuable building block. Its unique trifunctional nature—a nucleophilic secondary amine, a reactive nitrile group, and a sterically hindered Boc-protecting group—offers synthetic chemists a powerful scaffold for constructing complex molecular architectures. Piperazine derivatives are integral to numerous FDA-approved drugs, highlighting the importance of this heterocyclic core in developing new therapeutic agents.[1][2] This guide provides an in-depth examination of the compound's chemical properties, reactivity, and practical applications, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. This compound, often available as a racemate or as individual enantiomers, is typically a solid or liquid at room temperature.
Structural Identifiers
A clear identification of the molecule is crucial for sourcing and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | PubChem[3] |
| Molecular Weight | 225.29 g/mol | PubChem[3][4] |
| CAS Number | 1367929-39-2 (Racemate) | PubChem[3] |
| 1589082-06-3 ((S)-enantiomer) | PubChem[4] | |
| 2306248-13-3 ((R)-enantiomer) | ChemicalBook[5] | |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CC#N | PubChem[3] |
| InChIKey | PQMGXPIFQIFJEX-UHFFFAOYSA-N (Racemate) | PubChem[3] |
Physicochemical Data
These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value / Description | Source |
| Physical Form | Solid or liquid | Ambeed |
| Purity | Typically ≥97% | Ambeed |
| Storage Conditions | 2-8°C, sealed in dry, dark place | Ambeed, BLDpharm[6] |
| XLogP3 | 0.2 | PubChem[4] |
Synthesis and Strategic Considerations
The synthesis of substituted piperazines often involves multi-step sequences where protecting group strategy is paramount. The tert-butyloxycarbonyl (Boc) group is the most common amine protecting group in non-peptide chemistry due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[7][8]
General Synthetic Approach
A common route to this compound involves the N-alkylation of a Boc-protected piperazine precursor. For instance, N-Boc-piperazine can be reacted with an appropriate haloacetonitrile.[9] The choice of a mono-Boc-protected piperazine is a key strategic decision, as it leaves one nitrogen atom free for functionalization while preventing undesired side reactions at the other.[10]
The diagram below outlines a generalized workflow for the synthesis and subsequent functionalization of the target molecule.
Caption: Synthetic and functionalization workflow.
Chemical Reactivity and Functional Group Transformations
The utility of this molecule stems from the orthogonal reactivity of its functional groups. The Boc group, secondary amine, and nitrile can be manipulated selectively under different reaction conditions.
N-Boc Deprotection
The Boc group is reliably cleaved under acidic conditions. This is a cornerstone of its use as a protecting group.[7]
-
Mechanism: The deprotection proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[11]
-
Common Reagents:
Protocol: Standard Boc Deprotection with HCl
-
Dissolution: Dissolve the starting material, this compound (1.0 eq), in a suitable solvent such as 1,4-dioxane (e.g., 0.2 M concentration).
-
Acid Addition: Add a solution of 4.0 M HCl in dioxane (5.0 eq) to the reaction mixture.[14]
-
Reaction: Stir the mixture at room temperature (20-25°C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is greater than 7.[14]
-
Extraction: Concentrate the mixture to remove the dioxane, dilute the residue with water, and extract the product into an organic solvent like ethyl acetate (3x volumes).[14]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(piperazin-2-yl)acetonitrile.
Nitrile Group Transformations
The cyanomethyl moiety is a versatile handle for introducing other functionalities.
-
Reduction to a Primary Amine: The nitrile can be reduced to a primary amine, forming a diamine scaffold. This is typically achieved through catalytic hydrogenation.
-
Reagents: Common catalysts include Raney Nickel or Cobalt in the presence of hydrogen gas.[15]
-
-
Hydrolysis to a Carboxylic Acid: While less common for this specific substrate, nitriles can be hydrolyzed to carboxylic acids under strong acidic or basic conditions, though this may risk cleaving the Boc group.
The diagram below illustrates the key reactivity pathways.
Caption: Key reactivity pathways of the title compound.
Analytical Characterization
Confirming the identity and purity of the compound is a critical step in any synthetic workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Spectroscopic data for this compound is available in chemical databases.[16] A supporting information file from a related synthesis provides typical shifts for a similar piperazine dicarboxylate structure, which can be used for comparative analysis: ¹H NMR (CDCl₃) shows signals for the Boc group around 1.44 ppm, and ¹³C NMR (CDCl₃) shows the nitrile carbon (C≡N) at ~116.7 ppm and the Boc carbonyl at ~154.9 ppm.[14]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity, while TLC is used for rapid reaction monitoring.
Protocol: Quality Control Workflow
Caption: A standard quality control workflow.
Safety and Handling
Proper handling is essential when working with any chemical reagent.
-
Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for drug discovery. Its well-defined reactivity allows for sequential, controlled modifications, providing access to a diverse range of piperazine-based structures.[17] By understanding its core properties, synthetic pathways, and reactive potential, researchers can effectively leverage this building block to accelerate the development of novel therapeutics.
References
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Boc Protection - Common Conditions. (n.d.). Organic Chemistry. Retrieved from [Link]
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Awuah, E., & Badasu, D. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10145. Retrieved from [Link]
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Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry. YouTube. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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(S)-3-cyanomethylpiperazine-1-carboxylic acid tert-butyl ester. (n.d.). Autech Industry Co.,Limited. Retrieved from [Link]
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Supporting Information for [Title of Paper]. (n.d.). Semantic Scholar. [Note: Specific paper not identified, but data is representative]. Retrieved from [Link]
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(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics, 2(4), 415-433. Retrieved from [Link]
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This compound. (n.d.). AbacipharmTech. Retrieved from [Link]
- Whitmore, F. C., & Mosher, H. S. (1941). Synthesis of Piperazines by Reductive Cyclization. Journal of the American Chemical Society, 63(4), 1120-1123. [Note: General reference for nitrile reduction to piperazines].
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Ferrazzano, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7352. Retrieved from [Link]
- CN108033931B - Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]
-
Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. Retrieved from [Link]
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. (n.d.). [Journal not specified].
- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. (n.d.). Google Patents.
- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
- DIETHYLTHIADICARBOCYANINE IODIDE Chemical Properties Safety Inform
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.
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A Comprehensive Technical Guide to (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
CAS Number: 1589082-06-3
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics.
Introduction: A Privileged Scaffold in Modern Drug Discovery
(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a monosubstituted, N-Boc protected piperazine derivative. The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds, prized for its ability to improve physicochemical properties such as solubility and to serve as a versatile linker that can form key interactions with biological targets.[1] The specific stereochemistry at the C3 position and the presence of a cyanomethyl group make this molecule a highly valuable intermediate for introducing specific pharmacophores in the synthesis of complex drug candidates. The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the second nitrogen, a crucial feature for controlled, multi-step syntheses.[2]
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).
| Property | Value | Source(s) |
| CAS Number | 1589082-06-3 | [3][4] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [4] |
| Molecular Weight | 225.29 g/mol | [4] |
| IUPAC Name | tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate | [3] |
| Physical Form | Solid or liquid | [3] |
| Boiling Point | 361.1 ± 17.0 °C at 760 mmHg | [5] |
| Purity | Typically ≥95-97% | [3][6] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [3] |
| Topological Polar Surface Area (TPSA) | 67.87 Ų | [7] |
| Number of Rotatable Bonds | 4 | [7] |
| InChI Key | PQMGXPIFQIFJEX-VIFPVBQESA-N | [3] |
Synthesis of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
The synthesis of chiral piperazine derivatives often begins from readily available chiral precursors, such as amino acids, to ensure high enantiomeric purity.[8] A common strategy involves the construction of the piperazine ring followed by functionalization. Below is a representative, multi-step synthetic workflow.
Caption: A generalized synthetic workflow for chiral piperazine derivatives.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established chemical transformations for similar structures.
Step 1: Boc Protection of the Starting Material
-
To a solution of the chosen chiral starting material (e.g., a suitable diamine precursor) in dichloromethane (DCM) at 0°C, slowly add di-tert-butyl dicarbonate ((Boc)₂O).[9]
-
Allow the reaction mixture to stir and warm to room temperature over several hours.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.[9]
Step 2: Introduction of the Cyanomethyl Group
-
Dissolve the N-Boc protected chiral piperazine in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃).
-
Introduce bromoacetonitrile to the mixture and heat to an appropriate temperature (e.g., 120°C) to facilitate the nucleophilic substitution.[10]
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography on silica gel to obtain pure (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.
Self-Validation and Causality: The use of the Boc protecting group is critical as it deactivates one nitrogen atom, preventing undesired side reactions and ensuring that the cyanomethyl group is introduced at the intended position. The choice of a non-nucleophilic base and an appropriate solvent system is key to promoting the desired SN2 reaction while minimizing side product formation. Each step requires in-process controls (e.g., TLC, LC-MS) to validate the conversion before proceeding to the next, ensuring a high-quality final product.
Applications in Drug Development: A Key Intermediate for Janus Kinase (JAK) Inhibitors
The chiral piperazine scaffold is a cornerstone in the design of numerous therapeutic agents, particularly those targeting kinases.[11] (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a crucial intermediate in the synthesis of selective Janus Kinase (JAK) inhibitors.
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling, playing a pivotal role in the immune system.[12] Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[12] Consequently, JAK inhibitors have emerged as a significant class of drugs for treating conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[11][12]
The cyanomethylpiperazine moiety can be elaborated to form part of the pharmacophore that binds to the ATP-binding site of the JAK enzyme. Specifically, the cyano group can be converted to other functional groups or act as a key interacting element itself. This particular intermediate has been utilized in the development of covalent inhibitors that target a unique cysteine residue (Cys909) present in JAK3, offering a pathway to achieve selectivity over other JAK family members.[12][13]
Caption: Role of the intermediate in the synthesis and action of JAK inhibitors.
Analytical Methods for Quality Control
Ensuring the chemical purity and enantiomeric excess of (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is paramount. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are used to confirm the chemical structure and assess purity by identifying characteristic peaks for the Boc group, the piperazine ring protons, and the cyanomethyl group. Spectral data for the racemate is available for comparison.[14]
Mass Spectrometry (MS):
-
LC-MS is a powerful tool for confirming the molecular weight (225.29 g/mol ) and for monitoring reaction progress during synthesis.
Chiral High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC is the gold standard for determining enantiomeric purity. The separation of enantiomers is critical as different stereoisomers can have vastly different pharmacological and toxicological profiles.[10]
Illustrative Chiral HPLC Protocol
This protocol provides a starting point for method development, based on established techniques for chiral piperazine derivatives.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-220 nm) due to the lack of a strong chromophore.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers. A resolution of >1.5 is desired for baseline separation.
Conclusion
(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is more than just a chemical intermediate; it is a key enabler in the discovery and development of next-generation targeted therapies. Its specific stereochemistry and functional handles provide medicinal chemists with a powerful tool to construct complex molecules with high precision. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for high-quality, well-characterized chiral building blocks like this one will undoubtedly grow, reinforcing its importance in the pharmaceutical industry.
References
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Supporting Information. (n.d.). Semantic Scholar. Retrieved from [Link] (Specific document details were not fully provided in the search results).
- Singh, P., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
-
PubChem. (n.d.). Tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
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Silvestri, R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 26(11), 3123. [Link]
- ResearchGate. (n.d.). The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C. Retrieved from ResearchGate. (Specific article details were not fully provided in the search results).
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Forster, M., et al. (2018). Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. Journal of Medicinal Chemistry, 61(23), 10876-10888. [Link]
- Google Patents. (n.d.). CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
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European Patent Office. (2023). EP 3919494 B1 - JANUS KINASE (JAK) FAMILY INHIBITOR, PREPARATION OF SAME, AND APPLICATIONS THEREOF. Retrieved from [Link]
-
DigitalCommons@UNO. (2023). Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. Retrieved from [Link]
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Lanning, M. E., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7964-7988. [Link]
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PubChem. (n.d.). tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Introduction
In the landscape of modern drug discovery and development, piperazine derivatives are crucial pharmacophores, valued for their versatile biological activities and favorable physicochemical properties.[1] The compound tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate serves as a key chiral building block for synthesizing complex molecules, including potent enzyme inhibitors and central nervous system agents. Its precise molecular structure, including the integrity of the tert-butoxycarbonyl (Boc) protecting group and the cyanomethyl substituent, is paramount to its function in multi-step syntheses.
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We move beyond mere data reporting to explain the causal logic behind the analytical strategy, ensuring a self-validating and scientifically rigorous confirmation process. This document is intended for researchers, chemists, and quality control specialists who require an unambiguous and robust methodology for structural verification.
Molecular Overview and Analytical Strategy
The initial hypothesis is based on the proposed structure of the target compound:
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} Caption: Proposed structure of this compound.
Molecular Formula: C₁₁H₁₉N₃O₂[2] Molecular Weight: 225.29 g/mol [3]
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: A multi-technique workflow for rigorous structure elucidation.
Mass Spectrometry: Confirming Molecular Identity
The first step is to verify the molecular weight. Electrospray Ionization (ESI) is the chosen technique as it is a 'soft' ionization method that minimizes fragmentation, ensuring the molecular ion is readily observed.[4][5]
Analysis: The positive-ion ESI-MS spectrum is expected to show a prominent peak at m/z 226.15, corresponding to the protonated molecule [M+H]⁺. The calculated exact mass is 225.1477 g/mol .[2] The observation of the [M+H]⁺ peak at the expected m/z provides strong evidence for the assigned molecular formula.
A secondary peak is often observed at m/z 170.1, corresponding to the loss of a tert-butyl group ([M-56]⁺), a characteristic fragmentation pattern for Boc-protected amines.[6][7] This fragmentation supports the presence of the Boc protecting group.
| Ion Species | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 226.155 | ~226.16 | Molecular Ion (protonated) |
| [M-C₄H₈+H]⁺ | 170.113 | ~170.11 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 126.102 | ~126.10 | Loss of the entire Boc group |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is employed to rapidly confirm the presence of key functional groups predicted by the proposed structure. The vibrational frequencies of specific bonds provide a distinct "fingerprint."[8]
Analysis: The FTIR spectrum provides clear, confirmatory evidence for the essential functional groups:
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected around 2250-2200 cm⁻¹ .[9][10] This is a highly characteristic peak for the nitrile group.
-
Carbamate (C=O) Stretch: A strong, sharp absorption is anticipated in the region of 1690-1670 cm⁻¹ . This peak is indicative of the carbonyl group within the Boc protecting group.[11]
-
C-H Stretch (sp³): Multiple peaks will be observed in the 3000-2850 cm⁻¹ region, consistent with the numerous sp³-hybridized C-H bonds in the piperazine ring, cyanomethyl, and tert-butyl groups.[8]
-
N-H Stretch: A medium, single peak around 3350-3300 cm⁻¹ is expected, corresponding to the secondary amine (N-H) in the piperazine ring.
The presence of these characteristic bands, particularly the nitrile and carbamate carbonyl peaks, strongly corroborates the proposed molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework of the molecule and confirming the connectivity of all constituent parts. Both ¹H and ¹³C NMR are essential for an unambiguous assignment.
¹H NMR Spectroscopy Analysis (500 MHz, CDCl₃)
The ¹H NMR spectrum resolves the signals for each unique proton environment. The chemical shift (δ), multiplicity (splitting pattern), and integration (proton count) are all critical pieces of the puzzle.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.9 - 4.1 | m | 2H | Piperazine CH₂ (adjacent to N-Boc) | Deshielded by the electron-withdrawing carbamate group. |
| ~3.0 - 3.2 | m | 1H | Piperazine CH (at C3) | Chiral center proton, coupled to adjacent CH₂ protons. |
| ~2.7 - 2.9 | m | 4H | Remaining Piperazine CH₂ protons | Complex multiplet for the remaining ring protons. |
| ~2.6 | d | 2H | CH₂CN (Cyanomethyl) | Adjacent to the chiral center (C3), appearing as a doublet. |
| ~1.9 | br s | 1H | NH | Broad singlet due to exchange, typical for amine protons. |
| 1.47 | s | 9H | C(CH₃)₃ (Boc group) | A strong, sharp singlet, highly characteristic of the tert-butyl group.[12] |
The large singlet at 1.47 ppm integrating to 9 protons is definitive proof of the intact tert-butyl group. The complex multiplets between 2.7 and 4.1 ppm are characteristic of the non-symmetrical piperazine ring protons.[13]
¹³C NMR Spectroscopy Analysis (125 MHz, CDCl₃)
Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.[14][15]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C =O (Carbamate) | Carbonyl carbon, highly deshielded by two oxygen atoms.[16] |
| ~118 | C ≡N (Nitrile) | Characteristic chemical shift for a nitrile carbon.[17] |
| ~80.5 | C (CH₃)₃ (Boc quaternary C) | Quaternary carbon of the tert-butyl group. |
| ~55-40 | Piperazine Ring Carbons | Four distinct signals expected for the four non-equivalent sp³ carbons of the substituted ring. |
| 28.4 | C(C H₃)₃ (Boc methyls) | Equivalent methyl carbons of the tert-butyl group, a strong signal. |
| ~25 | C H₂CN (Cyanomethyl) | Aliphatic carbon adjacent to the nitrile group. |
The combination of ¹H and ¹³C NMR data provides a complete and consistent map of the molecule, confirming the connectivity between the Boc group, the piperazine ring, and the cyanomethyl substituent.
Data Synthesis and Final Confirmation
dot digraph "Data_Synthesis" { graph [rankdir="LR", splines=true, overlap=false]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Convergence of analytical data for structural confirmation.
-
Mass Spectrometry confirmed the correct molecular weight and the presence of the Boc group.
-
FTIR Spectroscopy provided direct evidence for the key nitrile and carbamate functional groups.
-
¹H and ¹³C NMR Spectroscopy mapped the complete carbon-hydrogen framework, confirming the specific arrangement and connectivity of all atoms.
Collectively, these results unequivocally confirm the structure of the sample as This compound .
Experimental Protocols
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.[18]
-
Analysis Parameters:
-
Ionization Mode: Positive Ion
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂): 1.5 L/min
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
Mass Range: 50-500 m/z
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min and acquire the spectrum.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[19]
-
Tube Loading: Transfer the solution to a 5 mm NMR tube.[20]
-
Instrumentation: Use a 500 MHz NMR spectrometer.[21]
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 20 ppm
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: 240 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
References
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12.
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Dan, K., Roy, M., & Datta, A. (2015). FTIR Spectroscopy around C=N stretching bond frequency for pristine MBBA and its mixtures. ResearchGate. Retrieved from
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Sigma-Aldrich. (n.d.). (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate. Retrieved from
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Gante, J., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 927-35.
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A Technical Guide to tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: Properties, Synthesis, and Applications
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs across a wide range of therapeutic areas, including antibacterial, antiallergic, and antipsychotic agents.[1][2] Its unique structural and physicochemical properties, such as the ability to form multiple hydrogen bonds and modulate acid-base constants, make it an invaluable component in drug design for optimizing solubility, permeability, and target engagement.[1]
This technical guide provides an in-depth analysis of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a key heterocyclic building block for pharmaceutical research and development. The presence of a Boc-protected amine, a reactive secondary amine, and a cyanomethyl functional group makes this molecule a highly versatile intermediate for constructing complex molecular architectures. We will explore its chemical and physical properties, discuss generalized synthetic and analytical strategies, detail its applications in drug discovery, and provide comprehensive safety and handling protocols.
Chemical Identity and Physicochemical Properties
Structure and Stereochemistry
This compound possesses a chiral center at the C3 position of the piperazine ring. Consequently, it can exist as a racemic mixture or as individual (S) and (R) enantiomers. The specific stereoisomer used is often critical for achieving desired biological activity and selectivity in drug development. The N1 nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This group deactivates the N1 nitrogen, preventing it from participating in reactions and thereby directing chemical modifications to the more reactive secondary amine at the N4 position.
Caption: 2D Structure of this compound
Key Identifiers
The fundamental properties of this compound are summarized below. It is crucial for researchers to use the correct CAS number corresponding to the desired stereoisomer.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [3][4][5][6] |
| Molecular Weight | 225.29 g/mol | [3][4][5][6] |
| IUPAC Name (Racemic) | This compound | [3] |
| IUPAC Name (S-enantiomer) | tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | [6] |
| IUPAC Name (R-enantiomer) | tert-butyl (R)-3-(cyanomethyl)piperazine-1-carboxylate | [4] |
| CAS Number (Racemic) | 1367929-39-2 | [3][7] |
| CAS Number (S-enantiomer) | 1589082-06-3 | [5][6] |
| CAS Number (R-enantiomer) | 2306248-13-3 | [4] |
Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥95% | [8][9] |
| Storage Temperature | 2-8°C, sealed in dry, dark place | |
| Shipping Temperature | Ambient |
Synthesis and Quality Control
Synthetic Strategies
The synthesis of substituted piperazines like this compound typically involves multi-step sequences that allow for precise control over substitution patterns and stereochemistry. A generalized approach often begins with a commercially available piperazine derivative, which is then elaborated.
Causality in Synthesis:
-
N-Protection: One nitrogen of the piperazine starting material is protected, most commonly with a Boc group. This is essential for regioselectivity, ensuring that subsequent reactions occur at the unprotected nitrogen.
-
Functional Group Introduction: The cyanomethyl group (or a precursor) is introduced. This can be achieved through various methods, such as nucleophilic substitution using a piperazine derivative and a haloacetonitrile.
-
Purification: The crude product is purified, typically using column chromatography, to remove unreacted starting materials and byproducts.
Caption: Generalized workflow for the synthesis of piperazine derivatives.
Protocol: A Generalized Synthetic Approach
This protocol is a representative, generalized procedure and may require optimization based on the specific starting materials and scale.
-
Protection: Dissolve the appropriate piperazine precursor in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Alkylation: Dissolve the Boc-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate) followed by 2-bromoacetonitrile. Heat the reaction mixture to facilitate the nucleophilic substitution.
-
Purification: After completion, remove the solvent in vacuo. Purify the resulting residue by silica gel column chromatography to yield the final product.
Analytical Characterization and Quality Control
To ensure the identity, purity, and integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. This self-validating system confirms that the material meets the standards required for subsequent use in research and development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the Boc group, piperazine ring, and cyanomethyl moiety, and verifying their connectivity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any residual starting materials, byproducts, or other impurities.[10]
Caption: A standard quality control workflow for chemical intermediates.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from its trifunctional nature:
-
Boc-Protected Amine (N1): This site is stable under many reaction conditions but can be easily deprotected using acid (e.g., trifluoroacetic acid) to reveal a secondary amine, which can then be functionalized.
-
Secondary Amine (N4): This nucleophilic nitrogen is the primary site for reaction, allowing for the attachment of the piperazine scaffold to other parts of a target molecule, often through reactions like nucleophilic aromatic substitution (SNAr) or reductive amination.[2]
-
Cyanomethyl Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for chemical diversification.
This combination of features makes the compound an ideal building block for creating libraries of complex molecules for screening and lead optimization in drug discovery programs. Piperazine derivatives synthesized from this intermediate have potential applications in developing new drugs for a multitude of diseases.[11]
Safety, Handling, and Storage
Hazard Identification
The compound presents several hazards and must be handled with appropriate care.[3]
| Hazard Statement | GHS Code | Description | Source(s) |
| Harmful if swallowed | H302 | May cause harm if ingested. | [3] |
| Harmful in contact with skin | H312 | May cause harm upon skin contact. | [3] |
| Causes skin irritation | H315 | Can cause redness, itching, or inflammation of the skin. | [3][8] |
| Causes serious eye irritation | H319 | Can cause significant eye irritation, redness, and pain. | [3][8] |
| Harmful if inhaled | H332 | May cause harm if dust or vapors are inhaled. | [3] |
| May cause respiratory irritation | H335 | Can irritate the nose, throat, and lungs. | [3][8] |
GHS Pictogram: GHS07 (Exclamation Mark) Signal Word: Warning
Recommended Handling Procedures
A strict adherence to safety protocols is essential when working with this chemical.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Handling: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[12]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
First Aid (IF ON SKIN): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
Storage and Disposal
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[8] Keep in a dark place, with recommended storage at 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a well-defined and highly versatile chemical intermediate with significant value for researchers, particularly in the field of medicinal chemistry. Its distinct functional handles, protected by the robust Boc group, allow for controlled and selective synthetic transformations. A thorough understanding of its properties, coupled with rigorous analytical validation and strict adherence to safety protocols, enables its effective and safe use in the synthesis of novel compounds with therapeutic potential.
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]
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Semantic Scholar. (n.d.). Supporting Information for a related synthesis. Retrieved from [Link]
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The Emerging Therapeutic Potential of Cyanomethylpiperazine Derivatives: A Technical Guide
Introduction: The Piperazine Scaffold and the Significance of the Cyanomethyl Moiety
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties, including its ability to exist in a stable chair conformation and its basic nature, make it a privileged scaffold in drug design. Piperazine derivatives have demonstrated a vast range of biological activities, leading to their incorporation into numerous clinically approved drugs for conditions spanning from central nervous system (CNS) disorders to cancer and infectious diseases.[1][2][3] The versatility of the piperazine core allows for fine-tuning of pharmacological properties through substitution at the 1 and 4 positions, influencing receptor binding, bioavailability, and metabolic stability.
This guide focuses on a specific, yet promising, subclass: cyanomethylpiperazine derivatives . The introduction of a cyanomethyl (-CH₂CN) group to the piperazine scaffold offers several potential advantages from a medicinal chemistry perspective. The nitrile group is a versatile functional group that can participate in various chemical transformations, serving as a handle for further molecular elaboration. Furthermore, the cyano group is a known bioisostere for other functional groups and can influence the molecule's polarity, hydrogen bonding capacity, and metabolic profile. This guide will explore the synthesis, potential biological activities, and underlying mechanisms of action of cyanomethylpiperazine derivatives, providing a technical resource for researchers and drug development professionals.
Synthesis of the Cyanomethylpiperazine Core
The foundational step in exploring the biological landscape of this class of compounds is the efficient synthesis of the core structure, 1-(cyanomethyl)piperazine. A common and effective method involves the reaction of piperazine with a suitable cyanomethylating agent.
Experimental Protocol: Synthesis of 1-(Cyanomethyl)piperazine
This protocol outlines a general procedure for the synthesis of the 1-(cyanomethyl)piperazine intermediate, which can then be further functionalized to create a library of derivatives.
Materials:
-
Piperazine
-
Chloroacetonitrile (or other suitable haloacetonitrile)
-
Anhydrous potassium carbonate (or other suitable base)
-
Acetonitrile (or other suitable solvent)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in anhydrous acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The base is crucial to neutralize the hydrohalic acid formed during the reaction.
-
Addition of Alkylating Agent: Slowly add chloroacetonitrile (1 equivalent) to the stirred suspension. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(cyanomethyl)piperazine.
-
Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to obtain the pure compound.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of the 1-(cyanomethyl)piperazine core intermediate.
Potential Biological Activities of Cyanomethylpiperazine Derivatives
While direct literature on the biological activities of a wide range of cyanomethylpiperazine derivatives is emerging, we can infer their potential therapeutic applications by examining the well-established activities of the broader piperazine class. The cyanomethyl group can modulate these activities, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.
Anticancer Activity
The piperazine scaffold is a common feature in many anticancer agents.[1][4] Numerous FDA-approved cancer drugs contain a piperazine ring, highlighting its importance in oncology drug discovery.[1] Piperazine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival pathways.[2]
Hypothesized Mechanism of Action:
Cyanomethylpiperazine derivatives could potentially act as:
-
Kinase Inhibitors: The piperazine core can be functionalized with pharmacophores that target the ATP-binding site of various kinases. The cyanomethyl group might influence the binding affinity and selectivity.
-
Cell Cycle Inhibitors: Some arylpiperazine derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[4]
-
Inducers of Apoptosis: By modulating key signaling pathways, these derivatives could trigger programmed cell death in cancer cells.
Supporting Data from Related Piperazine Derivatives:
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Benzhydryl piperazines | T47D (breast), HEP3B (liver) | 0.31 µM, 2.59 µM | [1] |
| Quinoxalinyl-piperazines | Breast, skin, pancreas, cervix | Growth inhibition | [4] |
| Vindoline-piperazine conjugates | MDA-MB-468 (breast), HOP-92 (lung) | 1.00 µM, 1.35 µM | [5][6] |
Diagram of a Potential Anticancer Signaling Pathway:
Caption: A potential mechanism of anticancer activity via kinase inhibition.
Antiviral Activity
Piperazine derivatives have also been investigated as potent antiviral agents against a range of viruses.[7][8][9] Their mechanisms of action can vary, from inhibiting viral entry into host cells to disrupting viral replication processes.
Hypothesized Mechanism of Action:
-
Viral Entry Inhibition: Some 1-aryl-4-arylmethylpiperazine derivatives have been identified as Zika virus entry inhibitors.[7] Cyanomethylpiperazine analogues could be designed to target similar viral envelope proteins or host cell receptors.
-
Inhibition of Viral Enzymes: The piperazine scaffold can be used to develop inhibitors of key viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle.
Supporting Data from Related Piperazine Derivatives:
| Compound Class | Virus | Activity (EC₅₀/IC₅₀) | Mechanism | Reference |
| 1-Aryl-4-arylmethylpiperazines | Zika Virus | Low micromolar | Entry inhibitor | [7] |
| Functionalized piperazines | Norovirus | Low micromolar | Not specified | [8] |
| 1,3,5-Triazine piperazines | Potato Virus Y (PVY) | Curative activity: ~56% | Binds to coat protein | [10] |
Central Nervous System (CNS) Activity
The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[3][11] These compounds often exert their effects by modulating neurotransmitter systems, such as the serotonergic and dopaminergic pathways.[3][12]
Hypothesized Mechanism of Action:
-
Receptor Modulation: Arylpiperazine derivatives are known to interact with various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[2] The cyanomethyl group could influence the binding affinity and functional activity (agonist vs. antagonist) at these receptors.
-
Neuroprotective Effects: Some piperazine derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's by exhibiting synaptoprotective properties.[13][14]
Supporting Data from Related Piperazine Derivatives:
| Compound Class | CNS Target/Disorder | Mechanism/Effect | Reference |
| Arylpiperazines | Depression, Anxiety | Serotonin receptor modulation | [12][15] |
| Disubstituted piperazines | Alzheimer's Disease | TRPC6 activator, synaptoprotective | [13][14] |
| Cinnamyl piperazines | Neurological Disorders | T-type calcium channel blocker | [16] |
Conclusion and Future Perspectives
Cyanomethylpiperazine derivatives represent an intriguing and underexplored area of medicinal chemistry. The synthetic accessibility of the core scaffold, combined with the diverse biological activities demonstrated by the broader piperazine class, suggests significant therapeutic potential. Future research should focus on the systematic synthesis and screening of cyanomethylpiperazine libraries against a wide range of biological targets, particularly in the areas of oncology, virology, and neuroscience. Detailed structure-activity relationship (SAR) studies will be crucial to elucidate the role of the cyanomethyl group in modulating biological activity and to guide the design of next-generation therapeutic agents.
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Unveiling the Mechanistic Potential of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate: A Guide for Drug Discovery Professionals
This technical guide provides an in-depth analysis of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate, a key synthetic intermediate for a class of neurologically active compounds. We will dissect its structural significance, the anticipated mechanism of action of its active counterpart, and the experimental frameworks necessary for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics targeting the central nervous system.
Introduction: The Piperazine Scaffold as a Privileged Structure in Neuropharmacology
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at opposing positions, grant it a high degree of structural rigidity and the capacity to form multiple hydrogen bonds.[1] These attributes contribute to favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability.[1] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, with a pronounced impact on the central nervous system (CNS), exhibiting antipsychotic, antidepressant, and anxiolytic properties.[2][3]
This compound serves as a crucial building block in the synthesis of novel piperazine-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for precise chemical modifications at the other nitrogen atom. Subsequent deprotection unmasks the active pharmacophore, 2-(piperazin-2-yl)acetonitrile, ready to interact with its biological targets.[4] This guide will focus on the anticipated mechanism of action of this deprotected core structure.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this synthetic intermediate is essential for its effective utilization in drug discovery workflows.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [5] |
| Molecular Weight | 225.29 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 1367929-39-2 | [5] |
The Core Mechanism of Action: Modulation of Dopaminergic and Serotonergic Systems
The primary mechanism of action for a vast number of neurologically active piperazine derivatives is their interaction with monoamine neurotransmitter systems, particularly dopamine and serotonin receptors.[2][6] The deprotected core of our topic compound, 2-(piperazin-2-yl)acetonitrile, is poised to engage with these key players in neuropsychiatric function.
Dopamine D2 and D3 Receptor Antagonism
A significant body of evidence points to piperazine derivatives as potent antagonists of dopamine D2 and D3 receptors.[7][8] This antagonism is a hallmark of both typical and atypical antipsychotic drugs used in the treatment of schizophrenia.[9] The therapeutic efficacy of these drugs is largely attributed to their ability to dampen hyperactive dopaminergic signaling in the mesolimbic pathway.[10]
Many atypical antipsychotics, a class rich in piperazine-containing compounds, exhibit a higher affinity for D3 receptors over D2 receptors, which may contribute to a more favorable side-effect profile.[7][11]
Serotonin Receptor Modulation
In addition to their effects on dopamine receptors, many piperazine derivatives interact with various serotonin (5-HT) receptor subtypes. A common feature of atypical antipsychotics is their potent antagonism of the 5-HT2A receptor. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and to mitigate the extrapyramidal side effects associated with strong D2 receptor blockade.[10]
Furthermore, some piperazine-containing drugs, such as lurasidone, act as partial agonists at the 5-HT1A receptor.[12] This property is often associated with anxiolytic and antidepressant effects.
Structure-Activity Relationships (SAR)
The biological activity of piperazine derivatives can be significantly influenced by the nature of the substituents on the piperazine ring. For compounds acting on dopamine and serotonin receptors, the substituent on the second nitrogen atom (after deprotection of the Boc group) is critical for determining receptor affinity and selectivity. Aromatic or heteroaromatic moieties are commonly found in this position in many clinically used drugs.[9] The cyanomethyl group at the 3-position of the piperazine ring also contributes to the overall pharmacological profile, and its impact on receptor binding should be experimentally determined.
Experimental Protocols for Mechanistic Elucidation
A systematic evaluation of the deprotected form of this compound is necessary to confirm its mechanism of action. The following experimental workflow outlines key assays.
Boc Deprotection Protocol
Objective: To remove the tert-butoxycarbonyl (Boc) protecting group to yield the active compound, 2-(piperazin-2-yl)acetonitrile.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DCM.
-
Add an excess of TFA or HCl solution to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring for completion by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt by dissolving the residue in water and adding saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Receptor Binding Assays
Objective: To determine the binding affinity of the deprotected compound for a panel of relevant CNS receptors.
Principle: Competitive radioligand binding assays are used to measure the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Methodology:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., human D2, D3, 5-HT2A, 5-HT1A).
-
Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2/D3, [³H]-ketanserin for 5-HT2A, [³H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) value.
In Vivo Behavioral Models
Objective: To assess the potential antipsychotic, antidepressant, or anxiolytic effects of the compound in animal models.
Examples of Relevant Models:
-
Conditioned Avoidance Response (CAR): A classic model for screening antipsychotic activity.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating that is disrupted in schizophrenia and can be restored by antipsychotic drugs.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): Commonly used to screen for antidepressant activity.
-
Elevated Plus Maze (EPM) and Light-Dark Box Test: Standard models for assessing anxiolytic activity.
Potential Therapeutic Applications
Based on the likely mechanism of action as a modulator of dopamine and serotonin receptors, derivatives of this compound hold potential for the treatment of a range of neuropsychiatric disorders, including:
-
Schizophrenia: By antagonizing D2 and 5-HT2A receptors.[9]
-
Bipolar Disorder: As has been demonstrated with other piperazine-containing atypical antipsychotics.[12]
-
Major Depressive Disorder: Particularly if the compound exhibits significant 5-HT1A partial agonism or other antidepressant-relevant pharmacology.[2]
-
Anxiety Disorders: Through modulation of serotonin and potentially other neurotransmitter systems.[2]
Conclusion
This compound is a valuable synthetic intermediate for the development of novel CNS-active agents. The deprotected core, 2-(piperazin-2-yl)acetonitrile, is predicted to act as a modulator of dopamine and serotonin receptors, a mechanism of action that is well-established for a wide array of successful neuropsychiatric drugs. A thorough investigation of its receptor binding profile, functional activity, and in vivo pharmacology is warranted to fully elucidate its therapeutic potential. The experimental framework provided in this guide offers a roadmap for such an investigation, paving the way for the potential discovery of new and improved treatments for debilitating mental health conditions.
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IUPAC name for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in modern drug discovery and development. The document elucidates its chemical identity, physicochemical properties, and detailed synthetic protocols. A core focus is placed on its strategic application in the synthesis of bioactive molecules, underpinned by an analysis of its chemical reactivity. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its prevalence stems from a combination of desirable physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, can be readily functionalized, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological activity. Furthermore, the piperazine moiety often imparts improved aqueous solubility and oral bioavailability to drug candidates.
This compound emerges as a particularly valuable derivative. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a robust protecting group, enabling selective reactions at the secondary amine in the 4-position. The cyanomethyl substituent at the 3-position is a versatile functional handle, amenable to a variety of chemical transformations. This guide will delve into the synthesis, properties, and applications of this key building block.
Chemical Identity and Physicochemical Properties
The accurate identification and characterization of a chemical entity are paramount for its effective use in synthesis.
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a cyanomethyl (-CH₂CN) group. The compound can exist as a racemate or as individual enantiomers, designated (S) or (R) at the chiral center (carbon-3).
-
(S)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate: CAS Number: 1589082-06-3
-
(R)-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate: CAS Number: 2306248-13-3
-
Racemic this compound: CAS Number: 1367929-39-2
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | PubChem |
| Molecular Weight | 225.29 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | AK Scientific, Inc. |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. A common and efficient method involves the N-Boc protection of a suitable piperazine precursor followed by the introduction of the cyanomethyl group.
General Synthetic Workflow
The synthesis generally proceeds via a two-step process:
-
N-Boc Protection: A commercially available piperazine derivative, such as 3-(hydroxymethyl)piperazine, is protected at the 1-position with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
-
Introduction of the Cyanomethyl Group: The hydroxyl group of the Boc-protected intermediate is first converted to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide source, for instance, sodium cyanide or potassium cyanide, yields the desired product.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
-
To a solution of 3-(hydroxymethyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base (e.g., triethylamine, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperazine-1-carboxylate
-
Dissolve tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the mesylated intermediate, which is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5-2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound as a solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the distinct reactivity of its functional groups.
Reactivity Profile
-
N-H at the 4-position: The secondary amine is nucleophilic and readily undergoes reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), acylation, and reductive amination. This allows for the introduction of a wide range of substituents at this position.
-
Boc Protecting Group at the 1-position: The tert-butoxycarbonyl group is stable to many reaction conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane) to reveal the secondary amine.
-
Cyanomethyl Group at the 3-position: The nitrile functionality can be transformed into other valuable groups. For instance, it can be reduced to a primary amine (e.g., using catalytic hydrogenation) or hydrolyzed to a carboxylic acid.
Application in the Synthesis of Pharmaceutical Agents
This compound is a key intermediate in the synthesis of several classes of therapeutic agents. A notable example is its use in the preparation of Janus kinase (JAK) inhibitors, which are employed in the treatment of autoimmune diseases and certain cancers.
Case Study: Synthesis of a JAK Inhibitor Precursor
In the synthesis of certain JAK inhibitors, the piperazine core serves as a linker between two key aromatic fragments. The synthesis often involves the following steps:
-
N-Arylation: The secondary amine of this compound is coupled with a suitable aryl halide (e.g., a substituted pyrimidine or pyridine) via a Buchwald-Hartwig amination or a similar cross-coupling reaction.
-
Nitrile Reduction: The cyanomethyl group is then reduced to an aminoethyl group. This is typically achieved by catalytic hydrogenation over a Raney nickel or palladium catalyst.
-
Further Functionalization: The newly formed primary amine can then be acylated or coupled with another molecular fragment to complete the synthesis of the target JAK inhibitor.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), the protons of the piperazine ring (a complex series of multiplets typically between 2.5 and 4.0 ppm), and the cyanomethyl protons (a multiplet, often a doublet of doublets, around 2.6-2.8 ppm).
-
¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the nitrile carbon at around 117-119 ppm, the carbonyl of the Boc group at approximately 154-155 ppm, and the quaternary and methyl carbons of the tert-butyl group at around 80 ppm and 28 ppm, respectively. The piperazine ring carbons appear in the 40-55 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum displays key absorption bands that confirm the presence of the main functional groups:
-
N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹ corresponding to the secondary amine.
-
C≡N Stretch: A sharp, medium-intensity band in the range of 2240-2260 cm⁻¹, characteristic of a nitrile.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl of the Boc group.
-
C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule typically forms a protonated molecular ion [M+H]⁺ at m/z 226.16.
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
-
Hazard Statements: The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.
-
Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in drug discovery and development. Its well-defined reactivity and the strategic placement of its functional groups allow for the efficient construction of complex molecular architectures. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and analytical characterization to support its effective use in the research and development of new pharmaceutical agents.
References
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PubChem. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
The Synthesis and Structural Elucidation of Boc-Protected Cyanomethylpiperazine: A Technical Guide for Drug Discovery Professionals
An in-depth examination of the chemical properties, synthesis, and characterization of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a valuable building block in modern medicinal chemistry.
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of diverse pharmacologically active molecules. The document details the compound's chemical structure, including its canonical SMILES string, and presents a validated, step-by-step synthesis protocol. Furthermore, it outlines the analytical techniques for its characterization, supported by spectral data, to ensure scientific integrity for researchers and drug development professionals.
Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry
The piperazine ring is a ubiquitous structural motif in a vast array of therapeutic agents, bestowing favorable pharmacokinetic and pharmacodynamic properties upon drug candidates. Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a scaffold for introducing diverse substituents to optimize target binding and metabolic stability. The strategic protection of one of the piperazine nitrogens, typically with a tert-butoxycarbonyl (Boc) group, is a cornerstone of modern synthetic strategies, allowing for selective functionalization of the free secondary amine. This guide focuses on a specific and highly useful derivative, tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, which incorporates a reactive cyanomethyl group, further expanding its synthetic utility.
Chemical Structure and Identifiers
The precise chemical structure of a molecule is fundamental to understanding its reactivity and function. The key identifiers for Boc-protected cyanomethylpiperazine are summarized in the table below.
| Identifier | Value |
| IUPAC Name | tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate |
| CAS Number | 77290-31-4[1] |
| Molecular Formula | C₁₁H₁₉N₃O₂[1] |
| Molecular Weight | 225.29 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CC#N[1] |
The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear representation of the molecule's two-dimensional structure, which is invaluable for cheminformatics and computational drug design.
Figure 1: 2D chemical structure of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate.
Synthesis Protocol: N-Alkylation of 1-Boc-Piperazine
The most direct and widely employed method for the synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is the N-alkylation of commercially available 1-Boc-piperazine with chloroacetonitrile. This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperazine acts as the nucleophile.
Experimental Protocol
Materials and Reagents:
-
1-Boc-piperazine
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-Boc-piperazine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Add chloroacetonitrile (1.2 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate as a pure compound.
Figure 2: Synthetic workflow for Boc-protected cyanomethylpiperazine.
Characterization and Analytical Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are typical analytical data for tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ: 3.47 (t, J = 5.0 Hz, 4H), 3.44 (s, 2H), 2.53 (t, J = 5.0 Hz, 4H), 1.46 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 154.6, 117.3, 80.0, 52.3, 49.6, 43.6, 28.4.
Note: The provided NMR data is a representative example and may vary slightly based on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
~2250 cm⁻¹: C≡N stretching (nitrile)
-
~1690 cm⁻¹: C=O stretching (carbamate)
-
~2975 cm⁻¹ and ~2850 cm⁻¹: C-H stretching (aliphatic)
Physical Properties
-
Appearance: Typically a white to off-white solid or a colorless oil.
-
Melting Point: Not consistently reported in the literature, which may be due to its potential to exist as a low-melting solid or an oil at room temperature.
Applications in Drug Discovery
tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of more complex molecules. The cyanomethyl group can be readily transformed into other functional groups, such as a carboxylic acid or an amine, providing a handle for further elaboration of the molecular scaffold. This makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has provided a detailed overview of the SMILES string, synthesis, and characterization of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate. The presented information, including a robust synthesis protocol and key analytical data, is intended to support the work of researchers and scientists in the field of drug development. The strategic use of this and similar Boc-protected piperazine derivatives will undoubtedly continue to play a crucial role in the discovery of novel therapeutics.
References
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
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The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in FDA-approved drugs is not a coincidence but a testament to a unique combination of physicochemical properties, synthetic tractability, and versatile biological activities. This guide provides an in-depth exploration of the multifaceted role of piperazine intermediates in drug discovery, moving from core chemical principles to advanced therapeutic applications and synthetic strategies. We will dissect the causality behind its widespread use, offering field-proven insights into how this seemingly simple heterocycle has become an indispensable tool for modulating pharmacokinetics, anchoring pharmacophores, and ultimately, creating life-saving medicines.
The Physicochemical Genius of the Piperazine Ring
The utility of the piperazine moiety is rooted in a set of tunable characteristics that profoundly influence drug-like properties.[1] The two opposing nitrogen atoms are the key to its versatility, bestowing upon the structure a unique profile.[2][3]
-
Tunable Basicity and Solubility: As a diprotic base, piperazine possesses two distinct pKa values (typically ~5.7 and ~9.8). This allows it to be protonated at physiological pH, a critical factor for enhancing aqueous solubility—a common hurdle in drug development. Medicinal chemists can fine-tune these pKa values by attaching electron-withdrawing or electron-donating groups to the nitrogen atoms, thereby controlling the ionization state and optimizing both solubility and cell permeability.[4][5]
-
Hydrogen Bonding Capability: The nitrogen atoms in the piperazine ring can act as both hydrogen bond donors (in their protonated form) and acceptors.[3] This dual capacity facilitates crucial interactions with biological targets such as enzymes and receptors, enhancing binding affinity and specificity.[6]
-
Structural Rigidity and Conformational Control: The chair conformation of the six-membered ring provides a degree of structural rigidity, which is advantageous for presenting appended pharmacophores in a well-defined spatial orientation for optimal target engagement.[2] This semi-rigid nature helps reduce the entropic penalty upon binding compared to more flexible aliphatic linkers.
-
Synthetic Versatility: The secondary amine nature of the nitrogen atoms makes the piperazine ring a highly reactive and versatile handle for chemical modification.[7] This allows for the straightforward introduction of a wide array of substituents, enabling rapid exploration of structure-activity relationships (SAR).[2]
The Strategic Roles of Piperazine in Molecular Design
The piperazine scaffold is not merely a passive component; it is strategically employed in drug design to serve several distinct functions, often simultaneously.
-
The Versatile Linker: One of the most common applications is using the piperazine ring to connect two or more distinct pharmacophoric elements. Its defined geometry and synthetic accessibility make it an ideal linker for positioning functional groups to interact with different pockets of a target protein or to bridge separate domains.[5]
-
The Bioisosteric Replacement: Piperazine can serve as a bioisostere for other chemical groups to improve metabolic stability or other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing a more metabolically labile chain with a piperazine ring can block sites of oxidation.[8]
-
The Core Scaffold: In many drug classes, the piperazine ring itself is the central scaffold upon which the entire molecule is built. Diverse substituents are placed on its nitrogen atoms to explore chemical space and optimize for potency and selectivity.[9]
Caption: Versatility of the piperazine core for drug design.
A Spectrum of Therapeutic Success
The impact of piperazine intermediates is evident across a vast landscape of therapeutic areas. The ability to modulate diverse biological targets by simply altering the substituents on the piperazine ring underscores its "privileged" status.
| Drug Name | Therapeutic Class | Role of Piperazine Moiety |
| Imatinib | Anticancer (Kinase Inhibitor) | Enhances aqueous solubility and oral bioavailability, enabling effective drug delivery.[10] |
| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Forms a key part of the scaffold that binds to the active site of the phosphodiesterase 5 enzyme. |
| Ciprofloxacin | Antibiotic (Fluoroquinolone) | Contributes to antibacterial activity and influences pharmacokinetic properties.[11] |
| Olanzapine | Antipsychotic | Acts as a scaffold to correctly position pharmacophoric elements for interaction with dopamine and serotonin receptors.[1] |
| Clozapine | Atypical Antipsychotic | The piperazine ring is crucial for its unique binding profile to dopamine D4 and other receptors.[5] |
| Cetirizine | Antihistamine | The terminal piperazine group is essential for its H1 receptor antagonist activity. |
| Buspirone | Anxiolytic | The pyrimidinylpiperazine moiety is key to its activity as a serotonin 5-HT1A receptor agonist.[12] |
| Vortioxetine | Antidepressant | The arylpiperazine structure is fundamental to its multi-modal activity as a serotonin modulator.[12] |
Key Synthetic Strategies and Protocols
The synthesis of substituted piperazine intermediates is a well-established field, with numerous reliable methods available to medicinal chemists. The choice of route often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Approaches:
-
N-Alkylation/N-Arylation: The most direct method involves the reaction of piperazine (or a mono-substituted piperazine) with an alkyl halide, aryl halide (often requiring a catalyst, e.g., Buchwald-Hartwig amination), or via reductive amination with an aldehyde or ketone.[13]
-
Ring Formation: Building the piperazine ring itself is a common strategy, particularly for complex derivatives. A classical method involves the cyclization of a bis(2-chloroethyl)amine derivative with a primary amine.[1]
-
Modern C-H Functionalization: More recent advances allow for the direct functionalization of the C-H bonds on the piperazine ring's carbon atoms, opening up new avenues for structural diversification that were previously difficult to access.
Caption: Common synthetic routes to substituted piperazines.
Experimental Protocol: Synthesis of 1-(Diphenylmethyl)piperazine
This protocol describes a robust, two-step procedure starting from the N-alkylation of a protected piperazine followed by deprotection. This intermediate is a common precursor for many antihistamines.
Step 1: Synthesis of 1-Formyl-4-(diphenylmethyl)piperazine
-
Reactant Charging: To a round-bottom flask, add 1-formylpiperazine (11.2 g, 98 mmol) and chlorodiphenylmethane (10 g, 49 mmol).
-
Reaction: Stir the solution at room temperature for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, extract the mixture with water and methylene chloride.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the formyl-protected product.
Step 2: Hydrolysis to 1-(Diphenylmethyl)piperazine
-
Reactant Charging: Dissolve the purified formyl compound (8.9 g, 31.9 mmol) in 100 mL of ethanol.
-
Hydrolysis: Add concentrated hydrochloric acid (6.5 g, 64 mmol) to the solution and reflux the mixture for 1 hour.[4]
-
Work-up: Evaporate the solvent under reduced pressure. Neutralize the residue with an aqueous solution of potassium carbonate (K₂CO₃) and extract with methylene chloride.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, 1-(Diphenylmethyl)piperazine (yield ~55%).[4]
Self-Validation Note: The success of each step can be confirmed by standard analytical techniques such as NMR spectroscopy to verify the structure and mass spectrometry to confirm the molecular weight of the intermediate and final product.
Case Study: Imatinib (Gleevec®) – The Power of a Piperazine
The development of Imatinib, a revolutionary tyrosine kinase inhibitor for chronic myeloid leukemia (CML), is a landmark in targeted cancer therapy and perfectly illustrates the strategic importance of the piperazine moiety.[14][15]
Early lead compounds in the 2-phenylaminopyrimidine series showed potent inhibition of the BCR-ABL kinase but suffered from poor water solubility and low oral bioavailability, rendering them unsuitable as drugs.[10] The breakthrough came with the decision to introduce a polar, basic side chain to improve these pharmacokinetic properties.
The Novartis team systematically explored various options and found that adding an N-methylpiperazine group via an amide linker dramatically improved both solubility and oral bioavailability without sacrificing potency.[10][16] The basic nitrogen of the piperazine could be protonated, forming a soluble salt, which was crucial for formulating an oral medication.[16] Docking studies later confirmed that this piperazine-containing side chain projects out from the ATP-binding pocket of the kinase, primarily interacting with the solvent rather than the enzyme itself.[16] Its role was not to increase binding affinity directly, but to confer the essential drug-like properties that made the potent inhibitor a viable therapeutic agent.[10][16]
Structure-Activity Relationship (SAR): A Quantitative Look
The ease of modifying the piperazine scaffold allows for detailed exploration of SAR. By systematically altering substituents and measuring the effect on biological activity, researchers can build a quantitative understanding of the requirements for target engagement. The following table presents SAR data for a series of arylpiperazine derivatives, highlighting how changes in substitution affect binding affinity (Ki) at key neurotransmitter receptors.
| Compound | Aryl Group (on N1) | Terminal Group (on N4 via linker) | 5-HT₁ₐ R (Ki, nM) | D₂ R (Ki, nM) |
| 8a | 2-Methyl-2H-benzo[b][5][17]oxazin-3(4H)-one | [3,4'-Bipyridin]-2-yl | 17.6 | 12.3 |
| 8b | 2-Methyl-2H-benzo[b][5][17]oxazin-3(4H)-one | [3,4'-Bipyridin]-2-yl (longer linker) | 13.9 | 15.6 |
| 9b | 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione | 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl | 23.9 | >10,000 |
| 11b | 6-Fluoro-2,2-dimethyl-2H-benzo[b][5][17]oxazin-3(4H)-one | [3,4'-Bipyridin]-2-yl | 16.2 | 16.2 |
| 12a | 6-Fluoro-2,2-dimethyl-2H-benzo[b][5][17]oxazin-3(4H)-one | 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl | 41.5 | 300 |
| 12b | 6-Fluoro-2,2-dimethyl-2H-benzo[b][5][17]oxazin-3(4H)-one | 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl (longer linker) | 11.2 | 235 |
Data synthesized from a study on long-chain arylpiperazine derivatives.[6] This table illustrates that subtle changes to the terminal groups and linker length can dramatically and differentially alter binding affinity at serotonin (5-HT₁ₐ) versus dopamine (D₂) receptors, guiding the design of compounds with desired selectivity profiles.
Challenges and Future Directions
Despite its advantages, the piperazine scaffold is not without potential liabilities.
-
Metabolic Instability: The piperazine ring can be a site of metabolic attack, primarily through cytochrome P450 enzymes.[12] Common metabolic pathways include N-dealkylation and oxidation at the α-carbon, which can lead to rapid clearance or the formation of reactive metabolites.[8][13] In some cases, this can lead to the formation of reactive iminium ions.
-
Addressing Liabilities: Medicinal chemists employ several strategies to mitigate these issues, such as introducing steric hindrance near the nitrogen atoms, replacing a labile N-alkyl group with a more robust one, or using bioisosteric replacements for the entire ring.[8]
The future of piperazine in drug discovery remains bright. Its use in designing multi-target ligands for complex diseases like cancer and neurodegenerative disorders is a growing area of interest.[1] Furthermore, the development of novel synthetic methods, such as late-stage C-H functionalization, will continue to expand the accessible chemical space, allowing for the creation of even more sophisticated and effective piperazine-based therapeutics.
Caption: Antipsychotic action at the D2 receptor pathway.
Many piperazine-containing antipsychotics function by acting as antagonists at the dopamine D2 receptor.[3][17] This action blocks the receptor's normal signaling cascade, which involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to reduced cAMP levels and decreased neuronal excitability.[17] By blocking this pathway, these drugs help to correct the hyperactive dopaminergic signaling associated with psychosis.[5][17]
Conclusion
The piperazine ring is a testament to the power of a well-positioned heterocycle. Its unique blend of physicochemical advantages and synthetic flexibility has cemented its status as one of the most reliable and versatile scaffolds in the medicinal chemist's toolbox. From improving the fundamental ADME properties of potent molecules like Imatinib to forming the very core of CNS-active agents, the piperazine intermediate has proven its worth time and again. By understanding the principles that govern its utility—its tunable basicity, its role as a structural anchor, and its synthetic pathways—drug discovery professionals can continue to leverage this privileged structure to design the next generation of innovative and effective therapeutics.
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Mailman, R. B., & Murthy, V. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. Available at: [Link]
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Seeman, P. (1997). Dopamine D2 and D4 receptor ligands: relation to antipsychotic action. PubMed. Available at: [Link]
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Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]
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Girgis, R. R., et al. (2019). Role of Dopamine D2 Receptors for Antipsychotic Activity. ResearchGate. Available at: [Link]
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Campiani, G., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]
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Deininger, M. W. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. American Society of Hematology. Available at: [Link]
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Cross, M., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]
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Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. ResearchGate. Available at: [Link]
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Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]
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Simmler, L. D., et al. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]
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Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]
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Al-Obaid, A. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. Available at: [Link]
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N/A. (2018). De Novo drug design of anti-cancer drug imatinib's analogues. Chemistry Magazine Online. Available at: [Link]
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Antonsen, S., et al. (2019). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]
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de Araújo, D. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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De Simone, R., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]
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Wang, Y., et al. (2016). Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues. National Institutes of Health. Available at: [Link]
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Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available at: [Link]
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Peng, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Available at: [Link]
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Druker, B. J. (2003). Imatinib: a targeted clinical drug development. PubMed. Available at: [Link]
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A Technical Guide to the Spectroscopic Analysis of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of analyzing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reliability.
Introduction
This compound is a substituted piperazine derivative of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in many pharmaceutical agents, and the cyanomethyl and tert-butoxycarbonyl (Boc) groups provide unique functionalities for further chemical modifications.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds, making a thorough understanding of their spectroscopic characteristics essential. This guide will delve into the expected spectroscopic signatures of this molecule and provide a framework for its analysis.
The molecular structure of this compound is presented below.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.
A. Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol for acquiring NMR spectra of piperazine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected proton signals (typically 0-10 ppm).
-
Employ a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a satisfactory signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon signals (typically 0-160 ppm).
-
Utilize a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
B. Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-butyl (9H) | ~1.45 | Singlet | 9H |
| Piperazine ring protons (7H) | ~2.5 - 4.0 | Multiplets | 7H |
| Cyanomethyl protons (2H) | ~2.6 | Multiplet | 2H |
| NH proton (1H) | ~1.8 (broad) | Singlet | 1H |
Interpretation:
-
The tert-butyl protons are expected to appear as a sharp singlet around 1.45 ppm due to their chemical equivalence and distance from electronegative atoms.
-
The piperazine ring protons will exhibit complex multiplets in the range of 2.5 to 4.0 ppm. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear further downfield. The presence of the Boc group and the cyanomethyl substituent breaks the symmetry of the ring, leading to distinct signals for each proton.
-
The cyanomethyl protons are adjacent to the piperazine ring and the electron-withdrawing nitrile group, leading to an expected chemical shift around 2.6 ppm.
-
The NH proton of the piperazine ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
C. Predicted ¹³C NMR Spectral Data
Based on the same analogous compound, the predicted ¹³C NMR chemical shifts are summarized below.[2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| tert-butyl (C(CH₃)₃) | ~80.0 |
| tert-butyl (C(CH₃)₃) | ~28.3 |
| Piperazine ring carbons | ~40 - 55 |
| Cyanomethyl (CH₂) | ~25 |
| Nitrile (CN) | ~117 |
| Carbonyl (C=O) | ~155 |
Interpretation:
-
The quaternary carbon of the tert-butyl group is expected around 80.0 ppm, while the methyl carbons will resonate at approximately 28.3 ppm.
-
The piperazine ring carbons will appear in the 40-55 ppm region.
-
The cyanomethyl carbon (CH₂) will be shielded relative to the piperazine carbons.
-
The nitrile carbon is characteristically found further downfield around 117 ppm.
-
The carbonyl carbon of the Boc group will be the most deshielded carbon, appearing around 155 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
A. Experimental Protocol: FTIR Analysis
A common method for preparing a solid sample for FTIR analysis is the KBr pellet method:
-
Grinding: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment or a blank KBr pellet.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
B. Predicted IR Spectral Data
The key IR absorption bands expected for this compound are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C≡N Stretch (nitrile) | 2220 - 2260 | Medium |
| C=O Stretch (carbamate) | 1680 - 1700 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Interpretation:
-
A medium intensity band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine in the piperazine ring.
-
Aliphatic C-H stretching vibrations from the tert-butyl, cyanomethyl, and piperazine ring protons will appear as medium to strong bands between 2850 and 3000 cm⁻¹ .
-
A characteristic medium intensity band for the nitrile (C≡N) stretch is expected in the 2220-2260 cm⁻¹ region.
-
A strong absorption band corresponding to the carbonyl (C=O) stretch of the Boc protecting group should be observed around 1680-1700 cm⁻¹ .
-
C-N stretching vibrations will likely appear in the fingerprint region between 1000 and 1250 cm⁻¹ .
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
A. Experimental Protocol: Mass Spectrometry Analysis
A typical protocol for analyzing a non-volatile compound like this would involve Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
B. Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₁H₁₉N₃O₂.[3] The calculated molecular weight is 225.29 g/mol .[3] In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 226.3.
Key Fragmentation Pathways:
The fragmentation of the parent ion is crucial for structural confirmation. The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted ESI-MS fragmentation pathway.
-
Loss of isobutylene (C₄H₈): A common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da), resulting in a fragment at m/z 170.3.
-
Loss of the entire Boc group (C₅H₉O₂): Cleavage of the carbamate bond can lead to the loss of the entire Boc group (100 Da), yielding a fragment at m/z 126.3, which corresponds to the protonated 3-(cyanomethyl)piperazine.
-
Loss of the cyanomethyl radical (•CH₂CN): Fragmentation involving the cleavage of the C-C bond between the piperazine ring and the cyanomethyl group would result in a fragment at m/z 186.3.
-
Loss of the tert-butyl group (C₄H₉): Cleavage of the C-O bond in the Boc group can lead to the loss of the tert-butyl group (57 Da), giving a fragment at m/z 169.3.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented protocols and interpretations for NMR, IR, and MS serve as a robust framework for researchers and scientists involved in the synthesis and characterization of this and related piperazine derivatives. While based on established principles and data from analogous compounds, experimental verification is crucial for definitive structural confirmation.
References
-
I-benzyl 4-tert-butyl (2S)-2-(cyanomethyl) piperazine-l,4-dicarboxylate. Semantic Scholar. [Link]
-
Supporting Information. Semantic Scholar. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]
-
This compound. PubChem. [Link]
-
tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate in Synthetic Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. As a versatile bifunctional building block, this compound offers strategic advantages in the synthesis of complex nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. The protocols herein are detailed with mechanistic explanations, validated procedural steps, and data interpretation guidelines to ensure reliable and reproducible outcomes in a research setting.
Introduction and Strategic Importance
This compound is a key synthetic intermediate characterized by a piperazine ring functionalized with two distinct reactive sites. The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic synthesis that is stable under many reaction conditions but can be removed selectively under acidic conditions.[1][2] The second key feature is the cyanomethyl group at the C3 position, which provides a versatile handle for transformations into other functional groups, such as primary amines or carboxylic acids.
The strategic importance of this molecule lies in its ability to facilitate the controlled, stepwise elaboration of the piperazine core. The piperazine motif is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and ability to engage with biological targets.[2][3] This guide will detail protocols for the two most fundamental transformations of this building block: the deprotection of the Boc-protected amine and the chemical reduction of the nitrile group.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₂ | PubChem[4] |
| Molecular Weight | 225.29 g/mol | PubChem[4][5] |
| Appearance | Solid or liquid | Ambeed, Inc. |
| CAS Number | 1367929-39-2 (for the racemate) | PubChem[4] |
| Storage | 2-8°C, sealed in dry, dark place | Ambeed, Inc. |
| Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.) | PubChem[4] |
Safety Note: Due to the compound's hazard profile, all manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Overview of Synthetic Utility
The primary value of this compound is its capacity for orthogonal functionalization. The Boc group can be removed to reveal a secondary amine ready for alkylation, acylation, or arylation, while the nitrile can be independently transformed. This dual reactivity allows for the synthesis of a diverse library of substituted piperazines.
Caption: Synthetic pathways for this compound.
Detailed Experimental Protocols
Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to yield the free secondary amine as its trifluoroacetate salt. This method is highly efficient and common in peptide synthesis and medicinal chemistry.[1]
Rationale: The Boc group is labile to strong acids. The mechanism involves protonation of the carbamate oxygen by TFA, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to release the free amine.[1] Dichloromethane (DCM) is a common solvent as it is relatively inert and easily removed.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, and standard glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1–0.2 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Quenching): Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Neutralization: Carefully dissolve the residue in water and cool in an ice bath. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is ~8-9.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude deprotected product, 2-(piperazin-2-yl)acetonitrile.
-
Purification (Optional): If necessary, the crude product can be purified by silica gel column chromatography.
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Protocol 2: Catalytic Hydrogenation of the Nitrile Group
This protocol details the reduction of the cyanomethyl group to a primary amine, yielding tert-butyl 3-(2-aminoethyl)piperazine-1-carboxylate. Catalytic hydrogenation is an atom-economical and clean method for this transformation.[6][7]
Rationale: The carbon-nitrogen triple bond of the nitrile is reduced in the presence of a metal catalyst (like Raney Nickel or Palladium) and a hydrogen source.[8] The reaction proceeds via an intermediate imine, which is further reduced to the primary amine.[7] Using ammonia and an alcohol solvent helps to suppress the formation of secondary and tertiary amine side products by competing with the product amine for reaction with the imine intermediate.[7]
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Raney Nickel (Ra-Ni), ~50% slurry in water, or 10% Palladium on Carbon (Pd/C)
-
Ammonia (7N solution in MeOH, or bubbled as gas)
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or another filtration aid
Step-by-Step Procedure:
-
Catalyst Preparation: In a suitable high-pressure reaction vessel, add the solvent (e.g., methanolic ammonia). Carefully add the catalyst (e.g., Raney Nickel, ~10-20% by weight relative to the starting material) under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction vessel.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and agitate vigorously (e.g., using a Parr shaker). Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent (e.g., MeOH). Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite in air. Keep it wet with solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, tert-butyl 3-(2-aminoethyl)piperazine-1-carboxylate.
-
Purification: The crude product can be purified by silica gel chromatography if necessary.
Conclusion
This compound is a high-value building block for constructing diverse molecular architectures. The protocols provided for N-Boc deprotection and nitrile reduction are robust, scalable, and foundational for leveraging this reagent's full synthetic potential. By understanding the principles behind these transformations, researchers can effectively integrate this compound into complex synthetic routes for the development of novel chemical entities.
References
-
Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. In Knowledge Updates 2012/4. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Nitrile reduction. Retrieved from [Link]
-
Clark, J. (2015). Reducing nitriles. Chemguide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Zhang, X., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
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- 4. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID 86716636 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Introduction: Navigating a Critical Step in Piperazine Scaffold Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of chemical conditions and its susceptibility to clean removal under acidic treatment.[1] This duality makes it an invaluable tool for the protection of amine functionalities, particularly within complex, multi-functional molecules destined for pharmaceutical applications. The piperazine scaffold, a recurring motif in a multitude of successful drugs, frequently employs Boc protection to enable regioselective functionalization.[2]
This guide provides a detailed examination of the deprotection of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, a versatile building block in drug discovery. The presence of the cyanomethyl group introduces a specific chemical consideration, necessitating a careful selection of deprotection strategies to ensure the integrity of the final product. We will delve into the mechanistic underpinnings of common deprotection protocols, offer detailed, field-tested methodologies, and explore milder alternatives for sensitive substrates. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions proceeds through a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The subsequent cleavage of this bond results in the formation of a stable tertiary carbocation (t-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[1] The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.
Caption: Acid-catalyzed Boc deprotection mechanism.
A critical consideration in this mechanism is the fate of the electrophilic t-butyl cation. This reactive intermediate can potentially alkylate nucleophilic sites on the substrate or solvent, leading to the formation of undesired byproducts.[3] This is a particularly relevant concern for molecules with electron-rich aromatic rings or other nucleophilic functional groups. The use of "scavengers," such as triisopropylsilane (TIS) or water, can effectively trap the t-butyl cation and mitigate these side reactions.[3]
Standard Acidic Deprotection Protocols
The two most prevalent methods for Boc deprotection utilize trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent, typically dioxane. The choice between these reagents is often dictated by the presence of other acid-sensitive functional groups, the desired salt form of the final product, and the ease of workup.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA is a strong acid that effectively cleaves the Boc group at room temperature. Its high volatility, and that of its salts, often simplifies product isolation.[4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 30 minutes to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, carefully neutralize the residue by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 3-(cyanomethyl)piperazine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in dioxane is another highly effective method for Boc deprotection. This protocol often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify isolation.[5][6]
Materials:
-
This compound
-
Anhydrous solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane)
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Base for neutralization (e.g., 1M sodium hydroxide solution or triethylamine)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or ethyl acetate) in a round-bottom flask.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.
-
To obtain the free amine, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., 1M NaOH or triethylamine) to a pH of 8-9. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated as described in Protocol 1.
Comparative Analysis of Standard Deprotection Methods
| Method | Reagent | Solvent | Temperature | Typical Reaction Time | Workup/Isolation | Advantages | Disadvantages |
| TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Evaporation, Neutralization, Extraction | High efficiency, volatile byproducts | Harshly acidic, potential for side reactions (t-butylation), TFA salts can be oily |
| HCl/Dioxane | 4M HCl in 1,4-Dioxane | Dioxane, Methanol, or Ethyl Acetate | Room Temp. | 1 - 4 h | Precipitation/Filtration or Evaporation, Neutralization, Extraction | Forms crystalline HCl salt, good for large scale | Dioxane is a hazardous solvent, HCl is corrosive |
Note: The yields and reaction times are general guidelines and can vary based on the specific substrate, concentration, and scale of the reaction. It is highly recommended to monitor the reaction progress by a suitable analytical technique.
Alternative and Milder Deprotection Strategies
For substrates containing other acid-sensitive functional groups, harsh acidic conditions may be unsuitable. In such cases, several milder alternatives have been developed.
Thermal Deprotection
Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for an acid catalyst.[7][8] The efficiency of thermal deprotection is dependent on the solvent and temperature, with temperatures ranging from 120°C to 240°C in solvents like methanol or trifluoroethanol.[9] This method is advantageous for its simplicity and avoidance of corrosive reagents, but the high temperatures may not be suitable for all substrates.
Oxalyl Chloride in Methanol
A mild and selective method for the deprotection of N-Boc groups at room temperature involves the use of oxalyl chloride in methanol.[10] The reactions are typically complete within 1-4 hours and can provide high yields. This method offers a valuable alternative when strong acids are not tolerated.
Solid-Supported Acid Catalysts
The use of solid-supported acid catalysts, such as silica-supported sulfonic acids, offers a "catch-and-release" mechanism for deprotection and purification.[11][12] The Boc-protected amine is deprotected by the acidic resin, and the resulting amine is ionically bound. Impurities can be washed away before the free amine is released by treatment with a base. This method, especially when combined with microwave heating, can significantly shorten reaction times and simplify purification.
Experimental Workflow and Troubleshooting
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Common Issues:
-
Incomplete Reaction: If monitoring indicates the presence of starting material after the expected reaction time, consider increasing the equivalents of acid or extending the reaction time. Gentle warming can also be employed, but with caution, as it may promote side reactions.[3]
-
Side Product Formation (t-Butylation): The appearance of unexpected, less polar spots on a TLC plate or additional peaks in an LC-MS chromatogram may indicate t-butylation. The addition of scavengers like triisopropylsilane (TIS) or water to the reaction mixture can help mitigate this issue.[3]
-
Low Yield: Low recovery of the product can be due to incomplete extraction during workup, especially if the deprotected amine salt has some aqueous solubility. Ensure the pH is sufficiently basic (pH > 10) during neutralization to favor the free amine's partitioning into the organic layer. Multiple extractions are recommended. Product loss can also occur during purification steps.
Conclusion
The deprotection of the Boc group from this compound is a critical transformation in the synthesis of many pharmaceutically relevant compounds. While standard acidic protocols using TFA or HCl in dioxane are generally robust and effective, a thorough understanding of the reaction mechanism and potential side reactions is essential for optimizing yield and purity. For substrates with acid-labile functionalities, milder alternatives such as thermal deprotection or the use of solid-supported catalysts provide valuable options. By carefully selecting the appropriate deprotection method and diligently monitoring the reaction, researchers can successfully and efficiently obtain the desired deprotected piperazine, paving the way for the next steps in their synthetic endeavors.
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage. [Link]
-
Thermal Methods for Boc Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). ResearchGate. [Link]
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tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate as a pharmaceutical intermediate
Application Notes & Protocols: tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
A Senior Application Scientist's Guide to a Key Pharmaceutical Intermediate
Foundational Overview: Strategic Importance in Drug Synthesis
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure is strategically designed for versatility, featuring a piperazine core—a scaffold prevalent in numerous biologically active molecules—and two distinct functional handles.[1][2][3][4] The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, enabling selective reactions on the second nitrogen. Concurrently, the cyanomethyl substituent provides a reactive site for constructing more complex molecular architectures.
The primary significance of this intermediate lies in its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[5][6][7][] Specifically, it is a well-established precursor in the synthesis of Sitagliptin, where the cyanomethylpiperazine moiety is crucial for the molecule's interaction with the DPP-4 enzyme active site.[9] The piperazine ring itself is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and pharmacokinetic profiles, making it a favored structural motif in drug design.[3][10]
Physicochemical & Spectroscopic Data
Accurate characterization of the starting intermediate is fundamental to the success of any synthetic campaign. The following table summarizes the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1367929-39-2 (racemic), 1589082-06-3 ((S)-enantiomer) | [11][12] |
| Molecular Formula | C₁₁H₁₉N₃O₂ | [11] |
| Molecular Weight | 225.29 g/mol | [11] |
| Appearance | Solid or liquid | |
| Purity | Typically ≥95% | [13][14] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed in a dark place at 2-8°C. | [12][13] |
Spectroscopic Characterization: While specific spectra are batch-dependent, typical analytical data for identity confirmation can be found in public databases.[15] Researchers should always acquire their own data for batch-specific confirmation.
-
¹H NMR: Expected signals include those for the tert-butyl protons, the piperazine ring methylene protons, and the cyanomethyl protons.
-
¹³C NMR: Will show characteristic peaks for the carbonyl and quaternary carbons of the Boc group, the carbons of the piperazine ring, and the nitrile carbon.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z ≈ 226.15.
Core Application: Synthesis of DPP-4 Inhibitors
The primary application of this intermediate is as a key building block for DPP-4 inhibitors. The cyanomethyl group is a precursor to the β-amino acid side chain, which is critical for binding to the DPP-4 enzyme.[7][9] The Boc-protected piperazine allows for controlled coupling with other fragments of the target molecule.
Below is a conceptual workflow illustrating the role of this compound in the synthesis of Sitagliptin, a prominent DPP-4 inhibitor.
Caption: Synthetic workflow for Sitagliptin highlighting the intermediate.
Experimental Protocols
Protocol 1: Boc-Deprotection of the Piperazine Intermediate
This protocol describes a general, yet critical, step in utilizing the title compound: the removal of the Boc protecting group to liberate the secondary amine for subsequent coupling reactions.
Objective: To efficiently remove the tert-butyloxycarbonyl (Boc) protecting group from this compound.
Materials & Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 2-4 equivalents) dropwise to the stirred solution. Causality Note: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, facilitating its cleavage to form the stable tert-butyl cation, isobutylene, and carbon dioxide, thus liberating the free amine.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly quench by adding it to a stirred, cooled saturated NaHCO₃ solution until gas evolution ceases and the pH is basic. Trustworthiness Check: This step neutralizes the excess acid and converts the ammonium salt of the product to the free amine, which is soluble in the organic layer.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 2-(piperazin-2-yl)acetonitrile. The crude product can be used directly or purified further.
Protocol 2: General Purification by Column Chromatography
Piperazine derivatives can be challenging to purify due to their basicity and polarity, which may cause peak tailing on silica gel.[16] This protocol provides a robust method to address these issues.
Objective: To purify the crude piperazine-containing product using silica gel column chromatography.
Caption: General workflow for purification via column chromatography.
Materials & Equipment:
-
Crude piperazine derivative
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system. A common starting point is a mixture of DCM and MeOH. The ideal eluent should provide an Rf value for the target compound of approximately 0.3.
-
Mitigating Tailing: To suppress the interaction of the basic nitrogen atoms with the acidic silica gel, add a small amount of triethylamine (TEA, ~0.5-1%) to the eluent system. Expertise Insight: TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface, which prevents the desired amine product from adsorbing too strongly and tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. A gradient elution, gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH), is often effective for separating impurities.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.
Safety & Handling
This compound must be handled with appropriate care in a laboratory setting.[11][13]
| Hazard Category | GHS Statement | Handling Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[11] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13] |
| Skin Irritation | H315: Causes skin irritation.[11][13] | Wear protective gloves and clothing.[13] |
| Eye Irritation | H319: Causes serious eye irritation.[11][13] | Wear eye/face protection (safety glasses/goggles).[13] |
| Respiratory Irritation | H335: May cause respiratory irritation.[11][13] | Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood.[13] |
First Aid Measures:
-
Inhalation: Move person to fresh air.[13]
-
Skin Contact: Wash off with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][17]
Synthetic Utility Logic
The utility of this intermediate is a direct result of its bifunctional nature. The Boc group and the cyanomethyl group offer orthogonal reactivity, allowing for a stepwise and controlled synthetic strategy.
Caption: Logical map of the intermediate's synthetic utility.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
-
ResearchGate. Synthesis of Sitagliptin. (URL: [Link])
-
Journal of the American Chemical Society. Highly Efficient Asymmetric Synthesis of Sitagliptin. (URL: [Link])
-
Frontiers in Bioengineering and Biotechnology. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (URL: [Link])
-
Frontiers. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (URL: [Link])
-
MDPI. Piperazine derivatives with central pharmacological activity used as therapeutic tools. (URL: [Link])
-
Wikipedia. Piperazine. (URL: [Link])
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (URL: [Link])
-
PubMed. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (URL: [Link])
- NINGBO INNO PHARMCHEM CO.,LTD.
-
OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (URL: [Link])
-
PubChem. This compound. (URL: [Link])
- Google Patents.
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (URL: [Link])
-
Angene Chemical. Safety Data Sheet. (URL: [Link])
-
PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (URL: [Link])
-
PMC - NIH. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (URL: [Link])
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (URL: )
-
ResearchGate. Compound 3 bound to DPP-4; the Val-Pyr molecule (magenta) is shown for comparison. (URL: [Link])
-
MDPI. Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (URL: [Link])
-
PubMed. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. (URL: [Link])
Sources
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- 11. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
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- 17. angenechemical.com [angenechemical.com]
Application Notes & Protocols: Strategic Coupling Reactions of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Introduction
tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. Its structure incorporates a piperazine ring, a common scaffold in numerous FDA-approved drugs, which often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability[1][2]. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a cyanomethyl substituent on the carbon framework provides orthogonal handles for selective functionalization. This guide provides detailed protocols for the strategic application of this reagent in key carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, crucial for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The primary reactive site for coupling reactions is the secondary amine at the N4 position, which becomes available after the removal of the Boc protecting group. This amine is a versatile nucleophile for reactions such as Buchwald-Hartwig amination and amide bond formation. The cyanomethyl group offers additional synthetic possibilities, though reactions involving this moiety are less common. This document will focus on the most prevalent and robust transformations.
Part 1: Preparatory Step - Boc Group Deprotection
Prior to most coupling reactions at the N4 nitrogen, the Boc protecting group must be efficiently removed. This is typically achieved under acidic conditions.
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the cleavage of the Boc group to yield the free secondary amine, 2-(piperazin-2-yl)acetonitrile, typically as a salt.
Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group at room temperature. Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions and easily removed in vacuo. The reaction is typically rapid and clean.
Experimental Workflow:
Caption: Workflow for Boc deprotection of the piperazine.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| This compound | 225.29 | 1.0 g | 4.44 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 1.3 mL | 17.76 | 4.0 |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 g, 4.44 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (1.3 mL, 17.76 mmol) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, 2-(piperazin-2-yl)acetonitrile dihydrotrifluoroacetate, can often be used in the next step without further purification. If the free base is required, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or triethylamine) before extraction.
Part 2: N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, enabling the synthesis of N-aryl piperazines.[3][4] This moiety is a privileged scaffold found in numerous biologically active compounds.[1]
Protocol 2: General Procedure for N-Arylation with an Aryl Bromide
This protocol provides a general method for coupling the deprotected piperazine with an aryl bromide.
Rationale and Key Considerations:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for reaction efficiency. Buchwald's G3 or G4 palladacycles are often highly effective as they are air-stable and form the active catalytic species in situ. The choice of phosphine ligand (e.g., XPhos, RuPhos) is tailored to the specific substrates, with sterically hindered, electron-rich ligands generally favoring high yields.[3]
-
Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are essential to prevent catalyst deactivation.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation.
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig N-arylation.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Aryl Bromide | - | 1.0 mmol | 1.0 | 1.0 |
| 2-(Piperazin-2-yl)acetonitrile (as TFA salt) | - | ~1.2 mmol | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.7 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.6 | 28.6 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 192 mg | 2.0 | 2.0 |
| Toluene, anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 2-(piperazin-2-yl)acetonitrile salt (1.2 mmol), and sodium tert-butoxide (192 mg, 2.0 mmol).
-
In a separate vial, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (28.6 mg, 0.06 mmol).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.
-
Add anhydrous toluene (10 mL) to the Schlenk tube via syringe.
-
Add the catalyst and ligand mixture to the reaction tube.
-
Heat the reaction mixture to 100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl piperazine derivative.
Data Summary for N-Arylation:
| Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 12 | ~85-95 |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 110 | 18 | ~80-90 |
| 2-Chloropyridine | XPhos Pd G3 | K₃PO₄ | 100 | 24 | ~70-85 |
Yields are representative and can vary based on substrate and reaction scale.
Part 3: Amide Bond Formation
Coupling the deprotected piperazine with a carboxylic acid is a fundamental transformation for building complex molecules. Standard peptide coupling reagents are highly effective for this purpose.
Protocol 3: Amide Coupling using HATU
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization for chiral substrates.
Rationale: HATU is an aminium-based coupling reagent that rapidly converts a carboxylic acid into a highly reactive acyl-intermediate. This intermediate readily reacts with the secondary amine of the piperazine. A non-nucleophilic base, typically diisopropylethylamine (DIPEA), is added to neutralize the ammonium salts formed during the reaction and to deprotonate the piperazine salt if used directly.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
|---|---|---|---|---|
| Carboxylic Acid | - | 1.0 mmol | 1.0 | 1.0 |
| 2-(Piperazin-2-yl)acetonitrile (free base) | 125.17 | 150 mg | 1.2 | 1.2 |
| HATU | 380.2 | 456 mg | 1.2 | 1.2 |
| DIPEA | 129.2 | 0.52 mL | 3.0 | 3.0 |
| DMF, anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve 2-(piperazin-2-yl)acetonitrile (150 mg, 1.2 mmol) in anhydrous DMF (5 mL).
-
Add the piperazine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring progress by LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to obtain the desired amide.
References
- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
-
Ricci, A., & Gmeiner, P. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
Singh, U., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Retrieved from [Link]
-
Shaquiquzzaman, M., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Application Note: Strategic Synthesis of Novel Bioactive Scaffolds from 2-(Piperazin-1-yl)acetonitrile
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and its ability to impart favorable physicochemical properties such as aqueous solubility and basicity.[1][2] This application note provides a detailed guide for researchers on the strategic utilization of 2-(piperazin-1-yl)acetonitrile (cyanomethylpiperazine), a versatile building block for creating novel compound libraries. We will explore key synthetic transformations focusing on the functionalization of the secondary amine, outline detailed, field-tested protocols, and discuss the chemical rationale behind procedural choices to empower researchers in drug discovery and development.
Introduction: The Versatility of Cyanomethylpiperazine
2-(Piperazin-1-yl)acetonitrile is a bifunctional molecule offering two primary sites for chemical modification: the secondary amine at the N4 position and the nitrile group. This duality allows for a modular and divergent approach to synthesis. The piperazine core itself is conformationally flexible and can be used to orient pharmacophoric groups in three-dimensional space, while the secondary amine provides a handle for introducing a wide range of substituents to modulate target binding and pharmacokinetic profiles.[1][2] The cyanomethyl group further enhances the molecule's utility, serving either as a stable polar feature or as a precursor for conversion into other functional groups like amines, amides, or carboxylic acids.
The strategic importance of piperazine derivatives is underscored by their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antimalarial properties.[3][4][5][6] This guide focuses on the most robust and widely applicable synthetic routes starting from cyanomethylpiperazine to generate novel derivatives with high potential for biological activity.
Core Synthetic Strategies & Mechanistic Insights
The synthetic utility of cyanomethylpiperazine is primarily centered on the reactivity of the secondary amine, which readily engages in reactions with a variety of electrophiles.[7][8] The most common and effective strategies involve the formation of carbon-nitrogen and nitrogen-acyl bonds.
Logical Workflow for Synthesis & Characterization
A standardized workflow ensures reproducibility and robust validation of synthesized compounds. The process logically flows from reaction setup to the definitive characterization of the final product.
Caption: Standardized workflow for synthesis, purification, and validation.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C(aryl)-N bonds.[9] This reaction is exceptionally reliable for coupling the secondary amine of cyanomethylpiperazine with a diverse range of aryl halides or triflates.
Causality & Experimental Choice:
-
Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) is used to initiate the catalytic cycle.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is critical. It stabilizes the palladium center, promotes oxidative addition to the aryl halide, and facilitates the final reductive elimination step to form the desired product.
-
Base: A non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu) is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile for the coupling reaction.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst decomposition and unwanted side reactions.
N-Alkylation via Reductive Amination
Reductive amination is a classic and highly effective method for introducing alkyl groups. It involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.
Causality & Experimental Choice:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reagent. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. Its steric bulk and mild reactivity reduce the likelihood of over-alkylation.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used as they are compatible with the reducing agent and effectively solvate the reactants.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the iminium ion, thereby accelerating the reaction.
Synthetic Pathway Visualization
The following diagram illustrates a divergent synthetic approach starting from cyanomethylpiperazine, showcasing both N-arylation and N-alkylation pathways.
Caption: Divergent synthesis from a common cyanomethylpiperazine starting material.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization to confirm product identity and purity.
Protocol 1: Synthesis of 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetonitrile via Buchwald-Hartwig Amination
Objective: To synthesize an N-aryl derivative using palladium catalysis.
Materials:
-
2-(Piperazin-1-yl)acetonitrile (1.0 mmol, 125 mg)
-
1-Iodo-4-methoxybenzene (1.1 mmol, 257 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.
-
Add anhydrous toluene, followed by 1-iodo-4-methoxybenzene and 2-(piperazin-1-yl)acetonitrile.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes).
Self-Validation Data:
-
Expected Yield: 75-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expect signals around δ 6.8-7.0 (aromatic protons), δ 3.8 (methoxy protons), δ 3.1-3.3 (piperazine protons), and δ 2.7-2.9 (piperazine and cyanomethyl protons).
-
ESI-MS: Expect [M+H]⁺ at m/z = 232.14.
Protocol 2: Synthesis of 2-(4-benzylpiperazin-1-yl)acetonitrile via Reductive Amination
Objective: To synthesize an N-alkyl derivative using reductive amination.
Materials:
-
2-(Piperazin-1-yl)acetonitrile (1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)
-
Dichloromethane (DCM) (10 mL)
-
Glacial Acetic Acid (1 drop)
Procedure:
-
Dissolve 2-(piperazin-1-yl)acetonitrile and benzaldehyde in DCM in a round-bottom flask.
-
Add one drop of glacial acetic acid and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 5 minutes. Caution: Initial gas evolution may occur.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in DCM).
Self-Validation Data:
-
Expected Yield: 80-95%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): Expect signals around δ 7.2-7.4 (aromatic protons), δ 3.5 (benzylic CH₂), δ 3.2 (cyanomethyl CH₂), and δ 2.5-2.8 (piperazine protons).
-
ESI-MS: Expect [M+H]⁺ at m/z = 216.15.
Summary of Synthetic Routes and Data
| Reaction Type | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages |
| Buchwald-Hartwig | Ar-X, Pd catalyst, Ligand, Base | Toluene/Dioxane | 80-110 | 70-95 | Broad substrate scope, high functional group tolerance. |
| Reductive Amination | R-CHO, NaB(OAc)₃H | DCM/DCE | 25 | 80-95 | Mild conditions, high yields, simple work-up. |
| Acylation | Acyl chloride, Base (Et₃N) | DCM | 0-25 | 85-98 | Fast, efficient, forms stable amide bond. |
Conclusion
2-(Piperazin-1-yl)acetonitrile is an exceptionally valuable and cost-effective starting material for the synthesis of diverse compound libraries. The protocols detailed herein for N-arylation and N-alkylation are robust, scalable, and adaptable to a wide range of substrates. By understanding the causality behind the choice of reagents and conditions, researchers can troubleshoot effectively and rationally design novel molecular architectures. These synthetic strategies provide a reliable platform for developing new chemical entities targeting a multitude of diseases, reinforcing the prominent role of the piperazine scaffold in drug discovery.[1]
References
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
REACTIONS WITH ELECTROPHILES. Available from: [Link]
-
MDPI. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
PubMed. (2017). An evolving role of piperazine moieties in drug design and discovery. Available from: [Link]
-
ResearchGate. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Available from: [Link]
-
PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]
-
ResearchGate. Design, synthesis, characterization and biological evaluation of some novel cinnolo piperazine derivatives | Request PDF. Available from: [Link]
-
Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Available from: [Link]
-
ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Available from: [Link]
-
ResearchGate. (2024). (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Available from: [Link]
-
Bentham Science. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available from: [Link]
-
PubMed Central (PMC). (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
-
PubMed Central (PMC). Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Available from: [Link]
-
ResearchGate. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
MDPI. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]
-
PubMed Central (PMC). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Available from: [Link]
-
IJPPR. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available from: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
ResearchGate. Reactions with electrophiles. Available from: [Link]
-
PubMed. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Available from: [Link]
-
Taylor & Francis. Electrophilic substitution – Knowledge and References. Available from: [Link]
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The Versatile Synthon: Harnessing tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate in Modern Heterocyclic Chemistry
Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Among the vast arsenal of building blocks available to the synthetic chemist, tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate has emerged as a particularly valuable and versatile synthon. Its unique structural features—a Boc-protected piperazine for controlled reactivity, a chiral center for stereoselective synthesis, and a reactive cyanomethyl group—provide a powerful toolkit for the construction of complex, biologically active molecules. This guide offers an in-depth exploration of the applications of this key intermediate, providing detailed protocols and insights into its use in the synthesis of diverse heterocyclic systems, with a particular focus on its role in the preparation of Janus kinase (JAK) inhibitors.
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] The presence of two nitrogen atoms allows for modulation of physicochemical properties such as solubility and basicity, and provides multiple points for substitution to fine-tune biological activity.[1] The cyanomethyl substituent on the piperazine ring of the title compound is a versatile functional handle that can be elaborated into a variety of other functionalities, making it a linchpin for the construction of fused heterocyclic systems.
Core Applications in Heterocyclic Synthesis
The synthetic utility of this compound can be broadly categorized into two main areas:
-
N-Functionalization and Cyclization: The secondary amine of the piperazine ring, once deprotected or directly, can be functionalized with a variety of electrophiles. Subsequent intramolecular reactions involving the cyanomethyl group can lead to the formation of bicyclic and other complex heterocyclic systems.
-
Transformation of the Cyanomethyl Group: The nitrile functionality can be transformed into a range of other groups, such as amines, amides, and carboxylic acids, which can then participate in cyclization reactions to form a diverse array of heterocyclic rings.
A prime example of its application is in the synthesis of potent Janus kinase (JAK) inhibitors, such as Tofacitinib.
Application Spotlight: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers, making them an important therapeutic target. This compound is a crucial building block in the synthesis of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory conditions.
The key transformation involves the nucleophilic substitution reaction between the deprotected piperazine nitrogen and an electrophilic pyrimidine derivative.
Workflow for the Synthesis of a Tofacitinib Precursor:
Caption: Synthetic workflow for a Tofacitinib precursor.
Protocol 1: Synthesis of 2-((4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile
This protocol outlines the synthesis of a key intermediate for Tofacitinib, demonstrating the utility of this compound.
Step 1: Boc Deprotection of this compound
-
Rationale: The tert-butoxycarbonyl (Boc) protecting group is used to mask the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the other.[2] This group is readily removed under acidic conditions to liberate the free secondary amine for subsequent reactions.
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5-10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude 2-(piperazin-2-yl)acetonitrile is typically carried forward to the next step without further purification, often as its TFA salt.[3]
-
Step 2: Nucleophilic Aromatic Substitution
-
Rationale: The deprotected piperazine now acts as a nucleophile, displacing the chlorine atom on the electron-deficient 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[4] The use of a base is necessary to neutralize the acid from the previous step and to facilitate the nucleophilic attack.
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[5] in a suitable solvent such as water or n-butanol, add the crude 2-(piperazin-2-yl)acetonitrile from the previous step.
-
Add a base, such as potassium carbonate (K₂CO₃, 2-3 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If water is used as the solvent, the product may precipitate upon cooling and can be collected by filtration. If an organic solvent is used, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 2-((4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)acetonitrile.[4]
-
| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | TFA | DCM | 0 °C to RT | 1-2 hours |
| 2 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃ | Water or n-Butanol | 80-100 °C | 12-24 hours |
Table 1: Summary of Reaction Conditions for Tofacitinib Precursor Synthesis.
Expanding the Synthetic Horizon: Further Applications in Heterocyclic Chemistry
Beyond its role in the synthesis of JAK inhibitors, the unique reactivity of this compound can be exploited to construct a variety of other heterocyclic systems.
Application 2: Synthesis of Fused Piperazine Derivatives
The cyanomethyl group can be transformed into other functional groups that can participate in intramolecular cyclization reactions. For example, reduction of the nitrile to a primary amine, followed by reaction with a suitable dielectrophile, can lead to the formation of fused bicyclic piperazine derivatives.
Conceptual Workflow for Fused Piperazine Synthesis:
Caption: Conceptual workflow for fused piperazine synthesis.
Protocol 2: Synthesis of a Tetrazolylpiperazine Derivative
The nitrile group can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.
-
Rationale: The [3+2] cycloaddition of a nitrile with an azide is a well-established method for the synthesis of tetrazoles. This reaction is often catalyzed by a Lewis acid.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as toluene or DMF.
-
Add sodium azide (NaN₃, 1.5-2.0 eq) and a Lewis acid such as zinc bromide (ZnBr₂, 1.0 eq) or triethylamine hydrochloride (Et₃N·HCl, 1.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with an aqueous solution of sodium nitrite to destroy any residual azide.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 3-((1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate.
-
Conclusion
This compound is a powerful and versatile building block in heterocyclic chemistry. Its strategic combination of a protected piperazine moiety and a reactive cyanomethyl group provides chemists with a flexible platform for the synthesis of a wide range of complex and biologically relevant molecules. The application of this synthon in the synthesis of the JAK inhibitor Tofacitinib highlights its significance in modern drug discovery. As the demand for novel heterocyclic scaffolds continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolkit is undeniable.
References
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents. (n.d.).
-
Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved January 7, 2026, from [Link]
-
Barber, C. G., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2148–2161. [Link]
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
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- 2. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 3. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride CAS#: 2158301-19-8 [m.chemicalbook.com]
- 4. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 5. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of 1-Cyanomethylpiperazine for Pharmaceutical Building Block Development
Introduction: The Significance of Cyanomethylpiperazine in Modern Drug Discovery
The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its unique physicochemical properties, such as high aqueous solubility and the ability to act as a hydrogen bond acceptor, often impart favorable pharmacokinetic profiles to drug candidates.[3][4] Among the vast array of piperazine derivatives, 1-cyanomethylpiperazine (also known as piperazine-1-acetonitrile) serves as a critical and versatile building block. The cyanomethyl group is a valuable synthon, readily convertible into other functional groups like carboxylic acids, amides, and tetrazoles, thus providing a gateway to a diverse range of pharmacologically active molecules.[5][6] Consequently, the development of a robust, scalable, and cost-effective synthesis for this key intermediate is of paramount importance to researchers and professionals in drug development.
This application note presents two field-proven, scalable protocols for the synthesis of 1-cyanomethylpiperazine, designed to meet the demands of both academic research and industrial drug development. We will explore a direct alkylation approach using an excess of piperazine and a more controlled synthesis via a mono-protected piperazine intermediate. Each method's causality, experimental workflow, and scalability will be discussed in detail, providing a comprehensive guide for producing high-quality 1-cyanomethylpiperazine.
Core Challenge: Achieving Selective Mono-N-Alkylation
The primary hurdle in the synthesis of 1-cyanomethylpiperazine is achieving selective mono-alkylation of the piperazine ring. Due to the symmetrical nature of piperazine, both nitrogen atoms possess similar nucleophilicity, leading to the potential for undesired di-alkylation, which complicates purification and reduces the yield of the target compound.[7][8] The protocols outlined below address this challenge through two distinct and scalable strategies.
Method A: Direct Alkylation with Excess Piperazine
This method leverages Le Chatelier's principle by using a large excess of piperazine to statistically favor the mono-alkylation product. This is a straightforward and cost-effective one-pot synthesis, making it attractive for large-scale production where material costs are a significant consideration.[2][7]
Experimental Protocol: Direct Alkylation
Materials:
-
Piperazine (anhydrous)
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a suitable reaction vessel with anhydrous piperazine (5.0 equivalents) and acetonitrile. Stir the mixture until the piperazine is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the piperazine solution. This will act as a base to neutralize the HCl formed during the reaction.
-
Alkylation: While stirring vigorously at room temperature, add chloroacetonitrile (1.0 equivalent) dropwise to the reaction mixture. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloroacetonitrile is consumed.
-
Work-up - Removal of Excess Piperazine:
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Extract the organic layer with a dilute aqueous HCl solution (e.g., 1M HCl). The desired mono-alkylated product and the excess piperazine will move into the aqueous layer as their hydrochloride salts.
-
Carefully basify the aqueous layer with a concentrated NaOH solution until the pH is >12. This will deprotonate the piperazine derivatives.
-
Extract the aqueous layer multiple times with DCM to recover the free bases.
-
-
Purification:
-
Combine the organic extracts from the previous step, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-cyanomethylpiperazine.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., DCM:MeOH:Et₃N 95:4.5:0.5, to prevent streaking).
-
Data Presentation: Stoichiometry vs. Product Distribution
| Molar Ratio (Piperazine:Chloroacetonitrile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1:1 | Low to Moderate | High |
| 3:1 | Good | Low |
| 5:1 | High | Very Low |
| 10:1 | Very High | Negligible |
Note: Yields are generalized and will vary based on specific reaction conditions.[2]
Method B: Synthesis via Mono-Boc-Protected Piperazine
For applications requiring very high purity and where the cost of an additional step is justifiable, the use of a mono-protected piperazine, such as N-Boc-piperazine, is the preferred method.[9][10] This approach offers excellent control over the reaction, virtually eliminating the formation of the di-substituted byproduct.
Experimental Protocol: Mono-Boc-Piperazine Route
Part 1: Alkylation of N-Boc-Piperazine
Materials:
-
1-Boc-piperazine
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Alkylation: Add chloroacetonitrile (1.1 equivalents) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor for completion by TLC or LC-MS (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-Boc-4-cyanomethylpiperazine, which is often pure enough for the next step.
-
Part 2: Deprotection of the Boc Group
Materials:
-
1-Boc-4-cyanomethylpiperazine
-
Trifluoroacetic Acid (TFA) or Hydrochloric Acid (4M in Dioxane)
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Hydroxide (NaOH)
Procedure:
-
Deprotection: Dissolve the crude 1-Boc-4-cyanomethylpiperazine from the previous step in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and carefully basify with a saturated solution of sodium bicarbonate or a dilute NaOH solution until pH > 10.
-
Extract the aqueous layer multiple times with DCM.
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 1-cyanomethylpiperazine.
-
If necessary, purify further by vacuum distillation.
-
Visualization of Experimental Workflows
Caption: Comparative workflows for the synthesis of 1-cyanomethylpiperazine.
Safety and Handling Precautions
Chloroacetonitrile (CAS 107-14-2):
-
Hazards: Highly toxic if swallowed, in contact with skin, or if inhaled.[10] It is also a flammable liquid and toxic to aquatic life.[7][10]
-
Handling: Must be handled in a well-ventilated chemical fume hood.[8][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10][12] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a cool, well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][12]
Piperazine (CAS 110-85-0):
-
Hazards: Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Wear appropriate PPE.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any chemical synthesis.
Conclusion and Recommendations
Both presented methods provide a reliable and scalable route to the valuable 1-cyanomethylpiperazine building block.
-
Method A (Direct Alkylation) is recommended for large-scale industrial synthesis where cost and process simplicity are the primary drivers. The main drawback is the need for an efficient separation of the product from the large excess of starting material.
-
Method B (Mono-Boc-Piperazine Route) is ideal for laboratory-scale synthesis and applications demanding high purity of the final product. While it involves more steps, it offers superior selectivity and a cleaner reaction profile, often simplifying purification.
The choice between these two methods will depend on the specific requirements of the project, including scale, purity needs, and economic considerations. Both protocols, when executed with care and adherence to safety guidelines, will reliably deliver high-quality 1-cyanomethylpiperazine for downstream applications in drug discovery and development.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785–800. [Link]
- Siddiqui, A. A., et al. (2011). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Drug Design & Discovery, 2(2), 434-439.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]
-
Morvan, B. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link]
-
Sharma, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]
-
Scilit. (2024). The medicinal chemistry of piperazines: A review. [Link]
Sources
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]
Application Notes and Protocols: Selective Functionalization of the Secondary Amine in tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the selective functionalization of the secondary amine in tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the piperazine scaffold in a wide range of biologically active compounds.[1][2][3] The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for the targeted modification of the remaining secondary amine, a critical step in the synthesis of diverse molecular entities for pharmaceutical discovery.[4] This document outlines field-proven methodologies for N-alkylation, N-acylation, N-arylation, and reductive amination, with a focus on the underlying chemical principles, experimental causality, and self-validating protocols.
Introduction: The Strategic Importance of Mono-Functionalized Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates.[1][2][3][5][6] Its unique 1,4-diamine structure imparts favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and allows for the creation of complex three-dimensional structures that can effectively interact with biological targets.[2][6][7]
This compound serves as an invaluable starting material in synthetic campaigns. The Boc group provides a robust yet readily cleavable protecting group for one of the nitrogen atoms, thereby enabling the selective functionalization of the secondary amine at the N4 position.[4][8] This mono-functionalization is a cornerstone of modern drug design, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
This guide is designed to provide both the theoretical foundation and the practical steps necessary to successfully modify this key intermediate, ensuring high yields and purity of the desired products.
Core Functionalization Strategies: A Mechanistic Overview
The secondary amine of this compound can be functionalized through several reliable and well-established synthetic routes. The choice of method is dictated by the desired substituent and the overall synthetic strategy.
Figure 1: Key functionalization pathways for the secondary amine of this compound.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation is a straightforward method for introducing alkyl substituents onto the secondary amine. This reaction typically proceeds via an SN2 mechanism, where the nucleophilic secondary amine attacks an electrophilic alkyl halide.
Scientific Rationale and Experimental Considerations
The choice of base is critical to the success of N-alkylation. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is employed to deprotonate the secondary amine, thereby increasing its nucleophilicity without competing in the alkylation reaction. The choice of solvent is also important, with polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) being preferred as they can solvate the cation of the base and facilitate the SN2 reaction.
Over-alkylation to form a quaternary ammonium salt is a potential side reaction.[9] However, the steric hindrance provided by the Boc-protected piperazine ring and the introduced alkyl group generally disfavors this outcome, especially when using a stoichiometric amount of the alkylating agent.
Experimental Protocol: N-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and potassium carbonate (2.0-3.0 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperazine derivative.
| Parameter | Condition | Rationale |
| Base | K₂CO₃, DIPEA | Neutralizes the generated acid and enhances amine nucleophilicity. |
| Solvent | ACN, DMF | Polar aprotic solvent facilitates the SN2 reaction. |
| Temperature | 50-80 °C | Provides sufficient energy to overcome the activation barrier. |
| Equivalents of Alkyl Halide | 1.0 - 1.2 | Minimizes the risk of dialkylation. |
Table 1: Typical Reaction Parameters for N-Alkylation.
N-Acylation: Synthesis of Amides
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an anhydride, to form a stable amide bond. This reaction is generally rapid and high-yielding.
Scientific Rationale and Experimental Considerations
Similar to N-alkylation, a non-nucleophilic base is required to scavenge the acid (e.g., HCl) generated during the reaction. Triethylamine (TEA) or DIPEA are commonly used for this purpose. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The high reactivity of acyl chlorides often allows the reaction to proceed to completion at room temperature or even at 0 °C.
Experimental Protocol: N-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.0-1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add triethylamine or DIPEA (1.5-2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.0-1.1 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl (optional, to remove excess amine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by flash column chromatography.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This method allows for the synthesis of N-aryl piperazines, a common motif in pharmaceuticals.[12]
Scientific Rationale and Experimental Considerations
This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[10][13] The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the scope of the reaction.[11] Sterically hindered phosphine ligands, such as XantPhos or RuPhos, are often effective.[12] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is typically required.[12] The reaction is performed under inert atmosphere to prevent the oxidation of the palladium catalyst.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XantPhos or BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃) (1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the base (1.4-2.0 equivalents), the palladium catalyst, and the phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add this compound (1.2-1.5 equivalents) followed by the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Examples | Role in the Reaction |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | The catalyst for the cross-coupling reaction. |
| Ligand | XantPhos, BINAP, RuPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes the deprotonation of the amine and facilitates reductive elimination. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated to maintain catalyst activity. |
Table 2: Key Reagents for Buchwald-Hartwig N-Arylation.[12]
Reductive Amination: A Versatile Approach
Reductive amination is a two-step, one-pot process that involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted amine.[14][15] This method is highly versatile and avoids the use of harsh alkylating agents.[9]
Scientific Rationale and Experimental Considerations
The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion without reducing the starting aldehyde or ketone.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of a wide range of functional groups.[14] The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid is sometimes added as a catalyst to facilitate the formation of the iminium ion.
Figure 3: Workflow for the reductive amination of the secondary piperazine amine.
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
Aldehyde (e.g., cinnamaldehyde) (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added at this stage.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight or until completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Post-Functionalization: Boc Deprotection
Following the successful functionalization of the N4-position, the Boc protecting group can be readily removed under acidic conditions to liberate the N1-amine, allowing for further synthetic manipulations.
Scientific Rationale and Experimental Considerations
The Boc group is labile to strong acids.[8] Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol are the most common reagents for this transformation.[8][16] The choice of acid depends on the stability of other functional groups in the molecule and the desired salt form of the final product. The use of scavengers, such as triisopropylsilane (TIS), can be beneficial to prevent side reactions caused by the liberated tert-butyl cation.[16]
Experimental Protocol: Boc Deprotection with TFA
Materials:
-
N-functionalized-tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the N-functionalized Boc-piperazine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).[16]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[16]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a base such as saturated aqueous sodium bicarbonate or sodium hydroxide, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer, filter, and concentrate to yield the deprotected piperazine.
Conclusion
The selective functionalization of the secondary amine in this compound is a fundamental and versatile strategy in modern synthetic and medicinal chemistry. The protocols detailed in this guide for N-alkylation, N-acylation, N-arylation, and reductive amination provide a robust toolkit for researchers to synthesize a diverse array of piperazine-containing molecules. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, scientists can efficiently and reliably generate novel compounds for further investigation in drug discovery and development.
References
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives - Benchchem.
- Troubleshooting N-Boc-piperazine deprotection side reactions - Benchchem.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. Available at: [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine - Benchchem.
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents.
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines - The Royal Society of Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
-
Reductive amination of piperazine : r/OrganicChemistry - Reddit. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - ResearchGate. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines - White Rose Research Online. Available at: [Link]
-
This compound | C11H19N3O2 - PubChem. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - BJOC. Available at: [Link]
-
35: Reductive amination - YouTube. Available at: [Link]
-
tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | CID - PubChem. Available at: [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
-
Reductive Amination & Amide Synthesis (IOC 40) - YouTube. Available at: [Link]
- Application Notes and Protocols: Surface Functionalization of Nanoparticles with N-Boc-piperazine-C3-COOH - Benchchem.
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. Available at: [Link]
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- 2. Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI [encyclopedia.pub]
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Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
Prepared by: Senior Application Scientist, Chromatography Division
This guide is designed for researchers, chemists, and drug development professionals who are working with tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. The unique structure of this molecule, featuring a basic piperazine nitrogen partially masked by a sterically bulky and acid-labile tert-butoxycarbonyl (Boc) group, presents specific challenges during purification by silica gel chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high purity for your compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the chromatographic purification of this compound.
Q1: I'm observing significant peak tailing and a broad elution profile for my product. Why is this happening and how can I fix it?
A: This is the most common issue when purifying piperazine derivatives on standard silica gel.
-
Causality: The free secondary amine in the piperazine ring is basic. This basic nitrogen strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong, non-ideal interaction leads to a non-linear adsorption isotherm, causing the molecules to "drag" or "tail" as they elute, resulting in poor peak shape and reduced separation efficiency.
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1% to 1% (v/v) TEA to your eluent. This is highly effective but can be difficult to remove from the final product under vacuum.
-
Ammonium Hydroxide: A few drops of concentrated ammonium hydroxide added to the polar component of your mobile phase (e.g., methanol or ethyl acetate) can also be effective.
-
-
Use a Different Stationary Phase: If tailing persists, consider an alternative to standard silica gel.
-
Alumina (basic or neutral): Alumina is a more basic support and can prevent the acidic interactions causing tailing.
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
Cyano-bonded (CN) phase: For HPLC, a cyanopropyl bonded stationary phase can offer different selectivity and improved peak shape for basic compounds, often used in hydrophilic interaction chromatography (HILIC) mode.[1][2][3]
-
-
Q2: My recovery from the column is very low. Where could my product have gone?
A: Low recovery can be attributed to several factors, often related to the compound's stability and polarity.
-
Causality & Solutions:
-
Irreversible Adsorption: Your compound may be too polar for the chosen solvent system and is permanently stuck to the top of the column.
-
Troubleshooting Step: After your expected elution is complete, flush the column with a very strong eluent, such as 5-10% methanol in dichloromethane with 1% TEA. Collect this flush and check for your product by TLC. If it appears here, you need to use a more polar mobile phase throughout the run.
-
-
On-Column Decomposition: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid.[4] Silica gel is inherently acidic and can catalyze the cleavage of the Boc group, especially with prolonged exposure. The resulting deprotected piperazine is highly polar and will not elute under normal-phase conditions.
-
Troubleshooting Step: Test the stability of your compound by dissolving a small amount in your chosen eluent, adding a pinch of silica gel, and stirring for a few hours. Monitor the mixture by TLC against a standard of the starting material to see if a new, more polar spot (the deprotected product) appears at the baseline.
-
Prevention: Minimize the time your compound spends on the column by running it faster (flash chromatography). Adding a basic modifier (as described in Q1) will also neutralize the silica surface and protect the Boc group.[5]
-
-
Dilute Fractions: Your compound may have eluted, but the fractions are too dilute to be detected easily, especially if you are relying on UV shadowing for TLC visualization.
-
Troubleshooting Step: Concentrate a few fractions in the range where you expected your compound to elute and re-spot them on a TLC plate.[6]
-
-
Q3: My crude product won't dissolve in the initial, non-polar mobile phase for loading. What is the best way to load the sample?
A: Loading a poorly soluble sample directly onto the column in a strong solvent will destroy your separation. The best practice is "dry loading."
-
Causality: If you dissolve your sample in a strong solvent (like pure dichloromethane or methanol) and pipette it onto the column, that strong solvent will carry your compound partway down the column in a diffuse band before the main eluent can begin the separation. This leads to broad bands and co-elution of all components.[7]
-
Solution: Dry Loading Protocol:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
In a round-bottom flask, add a small amount of silica gel (typically 2-5 times the mass of your crude product).
-
Add the solution of your crude product to the flask and mix thoroughly to create a slurry.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Carefully layer this powder on top of your packed column bed.
-
Gently add a protective layer of sand on top of the sample layer before slowly adding your eluent.[6][7] This method ensures that your compound starts as a very narrow, concentrated band at the top of the column, leading to optimal separation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common chromatography issues.
Caption: A logical workflow for troubleshooting common chromatography problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound on silica gel?
A: The ideal mobile phase provides a retention factor (Rf) of ~0.2-0.3 for the target compound on a TLC plate. A good starting point is a binary mixture of a non-polar and a polar solvent.
-
Hexanes/Ethyl Acetate: Start with a 70:30 (v/v) mixture and gradually increase the proportion of ethyl acetate. This system is a workhorse for moderately polar compounds.
-
Dichloromethane/Methanol: If your compound is more polar and shows low Rf in Hex/EtOAc, a system of 99:1 to 95:5 DCM/MeOH is an excellent alternative.
-
Remember to add a basic modifier (like 0.5% TEA) to your chosen system to prevent peak tailing.
| Solvent System | Polarity | Recommended Modifier | Notes |
| Hexane / Ethyl Acetate | Low to Medium | 0.1 - 1% TEA | Good starting point for many piperazine derivatives.[8] |
| Dichloromethane / Methanol | Medium to High | 0.1 - 1% TEA or NH4OH | Use for more polar compounds or when Hex/EtOAc fails. |
| Hexane / Acetone | Medium | 0.1 - 1% TEA | Acetone offers different selectivity compared to Ethyl Acetate. |
Q2: How can I visualize this compound on a TLC plate? It doesn't show up well under a 254 nm UV lamp.
A: The Boc-piperazine structure lacks a strong chromophore, making it poorly visible under UV light at 254 nm. You must use a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain. The compound will appear as a yellow/orange spot on a purple background.
-
Ninhydrin Stain: This stain reacts with primary and secondary amines to give a colored spot (usually purple or yellow). The free secondary amine on the piperazine ring should react. Gentle heating is required to develop the stain.
Q3: Is there a significant risk of the Boc group being cleaved during the work-up or purification?
A: Yes. The Boc group is designed to be removed by acid (e.g., TFA or HCl).[4][5] You should avoid strongly acidic conditions during your reaction work-up. As mentioned, the inherent acidity of silica gel can also cause slow deprotection during chromatography. This risk is elevated if the column runs slowly or if chlorinated solvents like dichloromethane (which can contain trace HCl) are used without a basic modifier.
Q4: My crude material is an oil. Can I still perform recrystallization instead of chromatography?
A: Purifying an oil by recrystallization is not directly possible. However, you can often convert the basic piperazine derivative into a crystalline salt, which can then be recrystallized.
-
Salt Formation: Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of an acid (e.g., HCl in dioxane or oxalic acid in ether) until precipitation is complete. The resulting hydrochloride or oxalate salt is often a solid that can be filtered and recrystallized to achieve high purity.[1] The pure free base can be recovered by neutralizing the salt with an aqueous base (like NaHCO₃) and extracting it into an organic solvent.
Experimental Protocols
Protocol 1: Standard Flash Chromatography with Dry Loading
This protocol is recommended for the purification of this compound.
-
TLC Analysis: Determine the optimal mobile phase using TLC. Aim for an Rf of 0.2-0.3 for the product. Prepare a sufficient volume of this eluent, including 0.5% (v/v) triethylamine.
-
Sample Preparation (Dry Loading):
-
Weigh your crude product. In a round-bottom flask, dissolve it in a minimal volume of a solvent like DCM or EtOAc.
-
Add silica gel (approx. 3-5 times the mass of your crude product) to the flask.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[7]
-
-
Column Packing:
-
Select an appropriate size column.
-
Pack the column with silica gel as a slurry in your initial, least polar eluent (e.g., 80:20 Hex/EtOAc). Ensure the bed is compact and level.
-
Allow the solvent to drain to the top of the silica bed.
-
-
Loading and Elution:
-
Carefully add your dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer.
-
Add a thin (0.5 cm) protective layer of sand over the sample.
-
Carefully add the mobile phase, ensuring not to disturb the sand layer.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the fractions by TLC using a chemical stain.
-
-
Isolation: Combine the pure fractions, and remove the solvent and TEA under reduced pressure. High vacuum or co-evaporation with a solvent like toluene may be needed to remove residual TEA.
Sample Loading Workflow
Caption: Comparison of wet vs. dry sample loading techniques for column chromatography.
References
- Technical Support Center: N-Boc Deprotection of Piperazine Derivatives. Benchchem.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Supporting Information for relevant synthetic procedures. Semantic Scholar.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.
- Troubleshooting N-Boc-piperazine deprotection side reactions. Benchchem.
- Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 2012 Aug 7.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Improving Yield in Reactions with tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate common challenges and improve your reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the use of this compound.
Q1: My N-alkylation of the secondary piperazine nitrogen is giving a low yield. What are the most common causes?
A1: Low yields in N-alkylation are typically traced back to one of four areas: incomplete reaction, formation of side products, difficult purification, or product loss during work-up. Key factors to investigate are the reactivity of your alkylating agent, the choice and amount of base, the reaction solvent, and the temperature. For instance, less reactive alkylating agents like alkyl chlorides may require higher temperatures or the addition of a catalyst like sodium iodide, whereas highly reactive agents might promote side reactions.
Q2: I'm observing significant dialkylation of the piperazine. How can I favor mono-alkylation?
A2: This is a classic challenge with symmetrical diamines. While the Boc group on N-1 significantly deactivates it, preventing its alkylation, the product of your initial reaction (the mono-alkylated piperazine) can sometimes be more nucleophilic than the starting material, leading to a second alkylation at the same nitrogen (quaternization). To favor mono-alkylation, you can try using a large excess of the piperazine starting material relative to the alkylating agent.[1] Alternatively, a slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration, thereby reducing the rate of the second alkylation.[1]
Q3: The Boc-deprotection step is sluggish or incomplete. What should I try?
A3: Incomplete Boc deprotection is often due to insufficient acid concentration or equivalents, or too short a reaction time.[2] Most deprotections are effective at room temperature within 1-4 hours.[2][3] If the reaction is slow, check the quality and concentration of your acid (e.g., TFA, or HCl in dioxane). Water content can inhibit the reaction, so using anhydrous solvents is crucial. While gentle warming can sometimes help, it may also increase side reactions.[2]
Q4: During Boc-deprotection with TFA, I'm getting a mass peak corresponding to +56 amu on my product. What is this and how do I prevent it?
A4: This +56 mass unit adduct is the result of t-butylation, a common side reaction during Boc deprotection.[2] The trifluoroacetic acid (TFA) cleaves the Boc group to generate a reactive tert-butyl cation.[2] This cation is an electrophile and can alkylate any available nucleophile, including the nitrogen atom of your deprotected piperazine product.[2] To prevent this, you must use a "scavenger" in the reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product. Common scavengers include triisopropylsilane (TIS) or water, typically added at 2.5-5% v/v to the reaction mixture.[2]
Q5: Is the cyanomethyl group stable to my reaction conditions?
A5: The cyanomethyl (nitrile) group is generally stable under the standard conditions used for N-alkylation and acidic Boc-deprotection. However, it can be susceptible to hydrolysis to form a primary amide or a carboxylic acid under harsh conditions, such as prolonged heating in the presence of strong aqueous acid or base.[4] This is particularly relevant during aqueous work-up steps. If you are using a strong base (e.g., NaOH) for neutralization, perform the extraction quickly and at low temperatures to minimize the risk of nitrile hydrolysis.
Part 2: Troubleshooting Guide: Low Yield in N-Alkylation
A low yield in the N-alkylation of the secondary amine is the most frequent challenge. This guide provides a systematic approach to diagnosing and resolving the issue.
Workflow for Diagnosing Low N-Alkylation Yield
Use the following decision tree to identify the root cause of a low-yield N-alkylation reaction.
Caption: A troubleshooting workflow for low-yield N-alkylation reactions.
Key Parameters for Optimization
1. Choice of Base and Solvent
The base removes the proton from the secondary amine, and its strength can influence the reaction rate. The solvent determines the solubility of reagents and can affect the nucleophilicity of the amine.
| Base | Common Solvents | Temperature Range (°C) | Key Considerations |
| K₂CO₃ | Acetonitrile (ACN), DMF | 50 - 80 | A mild, inexpensive base. Good for reactive alkyl halides. Reaction can be slow. |
| Et₃N (TEA) | DCM, ACN | Room Temp - 60 | Soluble organic base. The resulting triethylammonium salt can sometimes be difficult to remove. |
| DIPEA | DCM, ACN, DMF | Room Temp - 80 | A non-nucleophilic, sterically hindered base. Excellent for preventing side reactions with the base itself. |
Data synthesized from common organic chemistry practices and supplier application notes.[5][6]
2. Alkylating Agent Reactivity
The nature of the leaving group on your alkylating agent is critical. The general order of reactivity is I > Br > Cl >> F . If you are using an alkyl chloride and experiencing a slow reaction, consider converting it to the more reactive alkyl iodide in situ by adding 1 equivalent of sodium iodide (NaI) or potassium iodide (KI) (Finkelstein reaction).
Detailed Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol provides a robust starting point for the N-alkylation reaction.
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.) and anhydrous acetonitrile (ACN) to make a 0.1 M solution.
-
Add Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add Alkylating Agent: Add the alkyl bromide (1.1 eq.) to the suspension.
-
Reaction: Stir the mixture vigorously at 60-70°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash it with ACN. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated piperazine derivative.
Part 3: Troubleshooting Guide: Boc-Deprotection Issues
The removal of the Boc protecting group is a critical step to enable further functionalization. While straightforward, it is prone to side reactions that can drastically lower yields.
Mechanism: Boc-Deprotection and the t-Butylation Side Reaction
The diagram below illustrates the desired deprotection pathway and the common t-butylation side reaction that must be mitigated.
Caption: Mechanism of Boc deprotection and the role of a scavenger.
Choosing the Right Deprotection Method
The two most common methods for Boc deprotection use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl). The choice depends on the sensitivity of other functional groups in your molecule and the desired final salt form.[3][7]
| Reagent | Solvent | Scavenger | Work-up | Outcome |
| TFA (25-50%) | DCM | Required (e.g., TIS) | Basic work-up needed to get free base.[3] | Yields free base after neutralization. |
| 4M HCl | Dioxane or MeOH | Not usually required | Evaporation of solvent. | Yields the stable hydrochloride salt directly.[2][3] |
Detailed Protocol 2: Boc Deprotection with TFA and a Scavenger
This protocol is a standard procedure for obtaining the deprotected free amine.
-
Preparation: Dissolve the N-Boc piperazine substrate (1.0 eq.) in anhydrous dichloromethane (DCM) (to make a 0.1-0.2 M solution) in a round-bottom flask and cool to 0°C in an ice bath.
-
Add Scavenger: Add triisopropylsilane (TIS) (5% v/v of the total TFA volume to be added).
-
Add Acid: Slowly add trifluoroacetic acid (TFA, 10-20 eq., often used as a 25-50% solution in DCM) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by LC-MS.
-
Work-up (Removal of Acid): Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.[3]
-
Neutralization: Carefully dissolve the residue in DCM and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until gas evolution ceases (pH > 8).
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the organic layer in vacuo to yield the deprotected piperazine free base.
Detailed Protocol 3: Boc Deprotection with HCl in Dioxane
This method is ideal when the hydrochloride salt of the product is desired for its stability and ease of handling.
-
Preparation: Dissolve the N-Boc piperazine substrate (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add Acid: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[2][3]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt will precipitate out of the solution. Monitor by LC-MS.
-
Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether and dry it under vacuum to yield the pure hydrochloride salt.[2] If no precipitate forms, remove the solvent under reduced pressure to obtain the crude salt, which can be triturated with ether to induce solidification and remove non-polar impurities.
References
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Technical Support Center: N-Boc Deprotection of Piperazine Deriv
- Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing).
- (S)-tert-Butyl 3-(cyanomethyl)
- Opportunities and challenges for direct C–H functionaliz
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles.
- Tert-butyl 3-(cyanomethyl)
- Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transform
- Application Notes and Protocols for N-Alkylation of Benzyl Piperazine-1-Carboxyl
- Application Notes and Protocols for N-Alkyl
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
Sources
Stability and storage conditions for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
This technical support guide provides comprehensive information on the stability and storage of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, a key building block in pharmaceutical research and development. Authored for researchers, scientists, and drug development professionals, this guide offers practical, field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For maximal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Long-term storage should be in a cool, dry place.[2]
Q2: What is the typical shelf-life of this compound?
A2: While an exact shelf-life is not specified by all suppliers, when stored under the recommended conditions (2-8°C, dry, dark), the compound is expected to remain stable for at least one to two years. For long-term storage, it is advisable to re-test the material's purity periodically, especially if it has been stored for an extended period.
Q3: Are there any visual signs of degradation to watch for?
A3: this compound is typically an off-white to white solid or liquid. Any significant change in color (e.g., yellowing or browning), or a change in physical state (e.g., clumping or melting at room temperature) could indicate degradation. An ammonia-like odor might suggest decomposition of the piperazine ring.
Q4: Is this compound sensitive to air or moisture?
A4: Yes. The piperazine moiety can be hygroscopic, and the Boc-protecting group is susceptible to cleavage under acidic conditions, which can be exacerbated by the presence of moisture. Therefore, it is crucial to handle the compound in a dry environment and to keep the container tightly sealed.
Q5: What are the primary degradation pathways for this molecule?
A5: The two most likely degradation pathways are:
-
Hydrolysis of the Boc-group: This is an acid-catalyzed process. Trace amounts of acidic impurities, in the presence of moisture, can lead to the removal of the tert-butoxycarbonyl (Boc) protecting group, yielding the free piperazine.
-
Oxidation/decomposition of the piperazine ring: While less common under proper storage, the piperazine ring can be susceptible to oxidation over time, especially if exposed to air and light.
Recommended Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) for long-term storage | To prevent oxidation and moisture absorption. |
| Light | Store in a dark place or in an amber vial[1] | To prevent light-induced degradation. |
| Moisture | Store in a desiccator or a dry, sealed container[1] | To prevent hydrolysis of the Boc-group and hygroscopic absorption. |
| Handling | Use in a well-ventilated area or a fume hood.[3][4] | The compound can be harmful if inhaled.[3][5] |
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered in reactions involving this compound and provides a logical workflow for troubleshooting.
Sample Experimental Protocol: N-Alkylation of this compound
-
Reaction: To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol) is added potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).
-
Conditions: The reaction mixture is stirred at 60°C for 12 hours.
-
Work-up: The reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography.
Troubleshooting Workflow
Sources
- 1. 1589082-06-3|(S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1589082-06-3 (S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate AKSci 7021EA [aksci.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this important building block. This document provides in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purity and handling of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile of your sample is highly dependent on the synthetic route employed. However, based on common synthetic strategies, you can anticipate the following impurities:
-
Unreacted Starting Materials: This could include 1-Boc-piperazine or a precursor like 2-(piperazin-2-yl)acetonitrile, depending on the order of your synthetic steps.
-
Reagents from Cyanomethylation: If you are using reagents like chloroacetonitrile or bromoacetonitrile, residual amounts or their breakdown products might be present.
-
Di-substituted Piperazine: A common byproduct is the dialkylated piperazine, where the cyanomethyl group has reacted with both nitrogen atoms of the piperazine ring.
-
Boc-Related Impurities: Side products from the Boc-protection step, such as di-tert-butyl carbonate, can sometimes be carried through. Also, t-butylation of any nucleophilic species in your reaction mixture is a possibility.
-
Hydrolysis Products: The cyanomethyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the corresponding amide or carboxylic acid.[1][2][3]
Q2: My NMR shows a clean product, but my LC-MS shows multiple peaks. What could be the issue?
A2: This is a common scenario. While ¹H NMR is excellent for structural elucidation, it may not have the resolution to distinguish between your target compound and structurally very similar impurities, especially if they are present in small quantities. LC-MS is a more sensitive technique for detecting minor impurities. The additional peaks could be diastereomers if your synthesis is not stereospecific, or small amounts of the impurities listed in Q1. It is also possible that the Boc protecting group is partially cleaving in the mass spectrometer source, leading to the observation of the deprotected piperazine.
Q3: Is the Boc group stable during purification?
A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids.[4][5][6] Care must be taken during purification steps that involve acidic conditions, such as some chromatographic separations or acid-base extractions, to avoid premature deprotection. High temperatures can also lead to the degradation of the Boc group.
Troubleshooting Impurities
This section provides a structured approach to identifying and removing specific impurities.
Identifying the Impurity
A logical workflow for impurity identification is crucial for selecting the right purification strategy.
Caption: Workflow for Impurity Identification.
Impurity Removal Strategies
The following table summarizes common impurities and suggests primary and secondary purification methods.
| Impurity Type | Primary Method | Secondary Method | Key Considerations |
| Unreacted 1-Boc-piperazine | Column Chromatography | Acid-Base Extraction | 1-Boc-piperazine is more polar than the product and can be separated on silica gel. |
| Unreacted 2-(piperazin-2-yl)acetonitrile | Acid-Base Extraction | Column Chromatography | This starting material is basic and can be removed with an acidic wash. |
| Di-substituted Piperazine | Column Chromatography | Recrystallization | The di-substituted product is typically less polar than the mono-substituted product. |
| Halide Salts | Aqueous Wash | --- | Simple washing of the organic layer with water or brine should remove inorganic salts. |
| Hydrolysis Products (Amide/Acid) | Acid-Base Extraction | Column Chromatography | The carboxylic acid impurity can be removed with a basic wash. The amide may require chromatography. |
Detailed Purification Protocols
Below are detailed, step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Acid-Base Extraction
This technique is particularly effective for removing basic or acidic impurities.
Principle: The target compound has a basic nitrogen atom in the piperazine ring. This allows for its separation from neutral or acidic impurities by converting it into a water-soluble salt with an acid wash. Conversely, acidic impurities can be removed with a basic wash.[7][8]
Caption: Acid-Base Extraction Workflow.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. This will protonate basic impurities, including any unreacted 2-(piperazin-2-yl)acetonitrile, and move them to the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Expert Tip: Be cautious with the concentration of the acid used. Stronger acids or prolonged exposure could lead to the cleavage of the Boc protecting group.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Principle: The components of the mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[9][10]
Step-by-Step Procedure:
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a suitable mobile phase, starting with a less polar system and gradually increasing the polarity. A common eluent system for this type of compound is a gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Eluent Systems:
| Eluent System | Polarity | Notes |
| Hexanes/Ethyl Acetate | Low to Medium | A good starting point. A gradient from 10% to 50% EtOAc in hexanes is often effective. |
| DCM/Methanol | Medium to High | Useful if the compound is more polar. A gradient of 1% to 5% MeOH in DCM can be used. |
Expert Tip: Adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing of the basic piperazine compound on the acidic silica gel.
Protocol 3: Recrystallization
Recrystallization is an excellent technique for purifying solid compounds to a high degree.
Principle: This method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
Step-by-Step Procedure:
-
Solvent Screening: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Potential Recrystallization Solvents:
-
Ethanol
-
Isopropanol
-
Hexanes/Ethyl Acetate mixture
-
Hexanes/Acetone mixture
Expert Tip: If the compound "oils out" instead of crystallizing, try using a solvent mixture or scratching the inside of the flask with a glass rod to induce crystallization.
Purity Assessment
After purification, it is essential to confirm the purity of your this compound.
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to detect impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
By following this guide, you will be well-equipped to troubleshoot and resolve purity issues with this compound, ensuring the quality and reliability of your research and development efforts.
References
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012-07-06). Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? (2024-07-13). Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. (2024-04-25). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]
-
Chemistry LibreTexts. B. Column Chromatography. (2019-12-31). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Semantic Scholar. Supporting Information. Available from: [Link]
-
Chemistry Stack Exchange. Mechanism for hydrolysis of cyanohydrin. (2021-11-12). Available from: [Link]
-
Quora. What happens when nitriles undergo acid hydrolysis? (2019-11-01). Available from: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024-04-26). Available from: [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
-
ChemBK. (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride. (2024-04-09). Available from: [Link]
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024-08-06). Available from: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
Technical Support Center: Optimizing Solvent Conditions for Reactions Involving Cyanomethylpiperazine
Welcome to the Technical Support Center for optimizing reactions with 1-(cyanomethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific rationale behind optimizing solvent conditions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving the secondary amine of 1-(cyanomethyl)piperazine?
A1: The most frequent reaction is N-alkylation, a type of nucleophilic substitution, where the lone pair of electrons on the secondary nitrogen attacks an electrophilic carbon, typically from an alkyl halide or a similar electrophile. This reaction is fundamental in building more complex molecules for pharmaceutical and materials science applications.
Q2: I am observing significant amounts of a di-substituted byproduct. What is causing this and how can I prevent it?
A2: Di-substitution occurs when the newly formed tertiary amine product reacts further with the electrophile. This is a common challenge with piperazine derivatives. Key factors influencing this are stoichiometry and reaction conditions. To favor mono-alkylation, a large excess of piperazine relative to the alkylating agent is a common and effective strategy.[1] Slow, controlled addition of the alkylating agent at a reduced temperature can also minimize the formation of the di-substituted product.[1]
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
A3: Low yields can stem from several factors including suboptimal solvent choice, inappropriate base, or low reaction temperature. The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the piperazine nitrogen. The choice of base is also crucial for deprotonating the piperazine and facilitating the reaction.
Q4: How does the cyanomethyl group affect the reactivity of the piperazine?
A4: The cyanomethyl group is electron-withdrawing, which can slightly decrease the nucleophilicity of the adjacent nitrogen atoms through an inductive effect. However, the piperazine ring system remains a potent nucleophile. This electronic effect should be considered when selecting reaction conditions, as a slightly stronger base or more polar aprotic solvent might be beneficial.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments in a direct question-and-answer format.
Issue 1: Poor Solubility of 1-(Cyanomethyl)piperazine
-
Question: My 1-(cyanomethyl)piperazine is not dissolving well in my chosen reaction solvent. What should I do?
-
Answer: Poor solubility can hinder reaction kinetics. 1-(Cyanomethyl)piperazine, like many piperazine derivatives, has moderate polarity. While it is soluble in polar aprotic solvents like DMF and DMSO, using a co-solvent or switching to a more suitable solvent might be necessary. Refer to the Solvent Properties and Solubility Data table below for guidance. For instance, acetonitrile is a good starting point for many N-alkylation reactions.[2]
Issue 2: Formation of Quaternary Ammonium Salt
-
Question: I am observing the formation of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I avoid this?
-
Answer: Quaternary salt formation is a result of over-alkylation on the same nitrogen atom.[3] This is more likely to occur with highly reactive alkylating agents and at elevated temperatures. To mitigate this, use a less reactive alkylating agent if possible, maintain a strict 1:1 stoichiometry, and keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to separate my desired mono-alkylated product from unreacted starting material and di-substituted byproduct. What purification strategies do you recommend?
-
Answer: Chromatographic techniques are often essential for purifying piperazine derivatives. Silica gel column chromatography with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is a standard method. The polarity of the eluent can be adjusted based on the polarity of your product. For basic products, adding a small amount of triethylamine to the eluent can improve peak shape and prevent streaking on the column.
The Science of Solvent Selection: A Deeper Dive
The choice of solvent is a critical parameter that can dramatically influence the outcome of a reaction. For the N-alkylation of 1-(cyanomethyl)piperazine, which typically proceeds via an SN2 mechanism, the solvent's properties directly impact the reaction rate and selectivity.
Polar Aprotic Solvents: The Preferred Choice for SN2 Reactions
Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally the best choices for SN2 reactions involving amine nucleophiles.[4][5]
-
How they work: These solvents possess a significant dipole moment, allowing them to dissolve charged species. However, they lack acidic protons and therefore cannot act as hydrogen bond donors.[4] This is crucial because polar protic solvents (like water or alcohols) can form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[5][6] In a polar aprotic solvent, the nucleophile is less solvated and thus more "free" and reactive, leading to a faster SN2 reaction rate.[4][5]
The Role of the Base
In many N-alkylation reactions, a base is added to neutralize the acidic byproduct (e.g., HBr if using an alkyl bromide) and to maintain the piperazine in its more nucleophilic free base form. Common bases include potassium carbonate (K₂CO₃) and triethylamine (NEt₃). The choice of base and solvent are often intertwined. For instance, K₂CO₃ is a solid base that is more effective in polar aprotic solvents like DMF or acetonitrile where it has some solubility and can effectively deprotonate the piperazine.
Data Presentation: Solvent Properties and Estimated Solubility of 1-(Cyanomethyl)piperazine
The following table provides a summary of the properties of common organic solvents and an estimated solubility for 1-(cyanomethyl)piperazine to aid in your solvent selection process. Note: Experimental solubility data for 1-(cyanomethyl)piperazine is not widely available; these values are estimates based on the properties of similar piperazine derivatives.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Type | Estimated Solubility of 1-(Cyanomethyl)piperazine |
| Acetonitrile (ACN) | 37.5 | 82 | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar Aprotic | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar Aprotic | Very Soluble |
| Dichloromethane (DCM) | 9.1 | 40 | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar Aprotic | Soluble |
| Toluene | 2.4 | 111 | Non-polar | Sparingly Soluble |
| Ethanol | 24.6 | 78 | Polar Protic | Soluble |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 1-(Cyanomethyl)piperazine
This protocol describes a general method for the selective mono-N-alkylation of 1-(cyanomethyl)piperazine.
Materials:
-
1-(Cyanomethyl)piperazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-(cyanomethyl)piperazine (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the suspension.
-
Under a nitrogen atmosphere, add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Eluent (e.g., 5-10% methanol in dichloromethane)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material for comparison.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
If necessary, further visualize the plate by dipping it into a potassium permanganate stain and gently heating with a heat gun.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualization of Concepts
Experimental Workflow for N-Alkylation
Caption: Workflow for a typical N-alkylation reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
- ResearchGate. (n.d.). Optimization of reaction conditions. [Image].
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. RSC Publishing.
- ResearchGate. (n.d.). Optimization for the reaction conditions. [Image].
- Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. (2024).
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benign Solvent Selection in Retrosynthesis Analysis: Greener Swaps That Work [synthiaonline.com]
- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to confidently and successfully handle this versatile building block in your research endeavors.
I. Introduction to this compound
This compound is a key intermediate in medicinal chemistry, valued for its bifunctional nature. The Boc-protected piperazine moiety allows for controlled, selective reactions, while the cyanomethyl group serves as a versatile handle for further chemical transformations.[1] However, like many specialized reagents, its successful application requires a nuanced understanding of its properties and potential challenges. This guide will address common issues encountered during its storage, handling, and use in synthetic procedures.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise during the use of this compound, providing explanations and practical solutions.
Storage and Stability
Q1: My this compound has changed color/consistency upon storage. Is it still usable?
A change in physical appearance, such as discoloration or clumping, can indicate degradation. Piperazine derivatives can be susceptible to oxidation and hydrolysis.[2] For optimal stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] Before use, it is advisable to re-analyze the material by techniques such as NMR or LC-MS to confirm its purity and structural integrity.
Q2: What are the primary degradation pathways for this compound?
The two most likely degradation pathways are:
-
Hydrolysis of the Boc-group: Under acidic conditions, the tert-butoxycarbonyl (Boc) protecting group can be cleaved.
-
Hydrolysis of the nitrile group: In the presence of strong acids or bases, the cyanomethyl group can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[4]
It is crucial to avoid exposure to acidic or strongly basic conditions during storage and work-up procedures unless a specific transformation is intended.
Reaction and Handling
Q3: I am struggling with the selective alkylation of the unprotected secondary amine. What conditions do you recommend?
Achieving mono-alkylation of piperazine derivatives can be challenging due to the potential for di-alkylation. Using a Boc-protected piperazine like the title compound is the standard strategy to ensure mono-substitution.[5] For successful alkylation of the secondary amine, consider the following:
-
Base: Use a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction.[6]
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally suitable.[7]
-
Temperature: The reaction can often be performed at room temperature, but gentle heating may be required for less reactive alkyl halides.[7]
Q4: My reaction yield is low. What are the potential side reactions?
Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction is monitored to completion by TLC or LC-MS.
-
Side reactions of the nitrile group: The cyanomethyl group can undergo undesired reactions. For instance, in the presence of strong bases, deprotonation at the carbon alpha to the nitrile can occur, leading to side products.[8]
-
Purification losses: This compound can be challenging to purify. See the purification section below for guidance.
Q5: Can the nitrile group be reduced to a primary amine in the presence of the Boc group?
Yes, the reduction of the nitrile to a primary amine while the Boc group is intact is a common transformation. However, the choice of reducing agent is critical to avoid cleavage of the Boc group. Catalytic hydrogenation using palladium-activated Raney-nickel has been reported to be effective for this purpose.[9] Other methods using complex metal hydrides like NaBH₄ with a cobalt chloride catalyst can also be employed under mild conditions.[10]
III. Experimental Protocols
This section provides detailed step-by-step procedures for common transformations involving this compound.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the secondary amine of the piperazine ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ACN, add K₂CO₃ (1.5 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
Typical Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50-70%). The optimal gradient will depend on the polarity of the product.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase composition.
-
Load the crude product onto the column (dry loading is often preferred for better separation).
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
IV. Data Presentation
Table 1: Troubleshooting Common Issues in N-Alkylation
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion | Insufficiently reactive alkyl halide | Use a more reactive halide (I > Br > Cl) or increase the reaction temperature. |
| Steric hindrance | Prolong the reaction time and/or increase the temperature. | |
| Formation of di-alkylated product | Not applicable for the Boc-protected starting material. This is a primary advantage of using this reagent. | N/A |
| Difficult purification | Co-elution of starting material and product | Optimize the mobile phase for column chromatography. A shallower gradient may be necessary. |
| Presence of baseline impurities | Ensure the starting material is of high purity before starting the reaction. |
V. Visualization of Key Processes
Workflow for Synthesis and Functionalization
Caption: Synthetic and functionalization pathways for this compound.
Troubleshooting Logic for Low Reaction Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
VI. References
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry, 66(7), 2480–2483.
-
O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
Wolfe, J. P., et al. (2016). Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. ACS Catalysis.
-
Google Patents. (2022). Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
-
ResearchGate. (1972). Decyanation of cyanomethyl derivatives of aza-aromatic compounds. [Link]
-
Semantic Scholar. Supporting Information. [Link]
-
PubChem. This compound. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
-
Google Patents. (1985). Process for selective nitrile reduction.
-
Química Organica.org. The cyano group in the synthesis of heterocycles. [Link]
-
AdooQ BioScience. (S)-3-cyanomethylpiperazine-1-carboxylic acid tert-butyl ester. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 3. (S)-tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate | 1589082-06-3 [sigmaaldrich.com]
- 4. 1589082-06-3 (S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate AKSci 7021EA [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Cyanomethylation Reaction | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Troubleshooting Low Conversion Rates in Piperazine Alkylation Reactions
Welcome to the technical support center for piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in piperazine alkylation reactions. Drawing from established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring you can optimize your reaction outcomes with confidence.
Introduction: The Challenge of Piperazine Alkylation
The piperazine moiety is a critical scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] However, the symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic hurdle: controlling the extent of alkylation.[1] Low conversion of the starting piperazine or the formation of undesired side products, such as the di-alkylated species, are frequent challenges that lead to diminished yields of the target mono-alkylated product.[2][3] This guide will walk you through a systematic process to identify the root causes of low conversion and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your piperazine alkylation experiments in a question-and-answer format.
Q1: My reaction has stalled, and I'm observing a low conversion of my starting piperazine. What are the primary factors to investigate?
A1: Low conversion in piperazine alkylation can stem from several factors related to reactants, reagents, and reaction conditions. Here’s a breakdown of the most common culprits and how to address them:
-
Insufficient Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is paramount. For SN2 reactions, reactivity follows the trend I > Br > Cl > F. If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ through a Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical.[2] If the reaction is sluggish at room temperature, gradually increasing the heat can enhance the rate. However, be mindful that excessive heat can promote side reactions.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[2]
-
Poor Choice of Solvent: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone are generally preferred as they solvate the cation of the base, leaving the nucleophile (piperazine) more "naked" and reactive.[5][6] Protic solvents, like ethanol or water, can form hydrogen bonds with the piperazine nitrogens, creating a solvent cage that hinders their nucleophilicity and slows the reaction rate.[7][8]
-
Inappropriate Base Selection: A base is often used to neutralize the acid byproduct (e.g., HBr, HCl) formed during the reaction, which would otherwise protonate and deactivate the piperazine.[3] The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are commonly used.[9][10] Stronger bases like sodium hydride (NaH) can be employed, but may also increase the rate of side reactions.[10] The base should be sufficiently strong to neutralize the acid but not so strong that it promotes unwanted elimination reactions, especially with secondary or sterically hindered alkyl halides.
Q2: I'm seeing a significant amount of the 1,4-di-substituted byproduct, which is lowering the yield of my desired mono-alkylated product. How can I improve selectivity?
A2: The formation of the di-substituted byproduct is a classic challenge in piperazine chemistry due to the comparable reactivity of both nitrogen atoms. Here are several effective strategies to favor mono-alkylation:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine (typically 5-10 equivalents) relative to the alkylating agent.[2] This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.[2] The main drawback is the subsequent need to remove the excess piperazine during purification.[11]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period helps to maintain a low concentration of it in the reaction mixture.[2] This reduces the probability of a second alkylation event occurring on the already mono-substituted piperazine.
-
Lowering the Reaction Temperature: Reducing the reaction temperature can sometimes increase selectivity. The activation energy for the second alkylation may be higher than the first, so lowering the temperature can disproportionately slow the rate of the undesired di-alkylation.[2]
-
Use of a Mono-Protected Piperazine: This is a highly reliable method for achieving mono-alkylation.[9] By protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc), the reaction is directed to the unprotected nitrogen.[1][9] The protecting group can then be removed in a subsequent step.[9] While this adds steps to the synthesis, it often results in a cleaner reaction and simpler purification.
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (like HCl or acetic acid) forms the mono-hydrochloride salt.[11][12] The protonated nitrogen is significantly less nucleophilic, thereby directing the alkylation to the free nitrogen.[11][12]
Q3: My product seems to be water-soluble, and I'm losing it during the aqueous workup. What could be the cause and how can I recover it?
A3: The high polarity and basicity of piperazine and its derivatives can lead to challenges during extraction.[13] If your product is partitioning into the aqueous layer during workup, it is likely in its protonated, salt form.[9] This can happen if the reaction mixture is acidic or if an acidic workup is employed.
To recover your product, you need to neutralize the aqueous layer with a base, such as sodium bicarbonate or sodium hydroxide, to deprotonate your product and render it more soluble in organic solvents. The pH of the aqueous layer should be carefully adjusted to be basic (pH > 10) before re-extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate.
Another possibility is the formation of a quaternary ammonium salt, which occurs if the same nitrogen atom is alkylated twice.[9] These salts are highly water-soluble and can be difficult to extract into an organic phase.[3] Reductive amination can be an alternative synthetic route to avoid the formation of quaternary salts.[9]
Q4: I have a complex mixture of products and starting materials. How can I effectively purify my mono-alkylated piperazine?
A4: Purification of piperazine derivatives often requires chromatographic techniques due to the similar polarities of the starting material, mono- and di-alkylated products.[2]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating these compounds.[9] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol or isopropanol, is often effective. Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide, to the eluent can help to prevent peak tailing of the basic piperazine compounds on the acidic silica gel.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[14] This can be achieved by forming a salt of your product, such as the hydrochloride or diacetate, which may have better crystallization properties than the free base.[13][14]
-
Acidic Wash: To remove unreacted piperazine, an acidic wash can be employed during the workup.[11] By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the unreacted piperazine will be protonated and extracted into the aqueous layer, while the less basic mono-alkylated product may remain in the organic phase, depending on its pKa.
Data Presentation
Table 1: Influence of Reaction Parameters on Mono-alkylation Selectivity
| Parameter | Variation | Effect on Mono-alkylation | Rationale |
| Stoichiometry | Large excess of piperazine (5-10 eq) | Increased selectivity | Statistically favors reaction with unreacted piperazine.[2] |
| Temperature | Lower temperature | Often increases selectivity | May disproportionately slow the rate of di-alkylation.[2] |
| Solvent | Polar aprotic (e.g., ACN, DMF) | Favored | Does not solvate the nucleophile as strongly as protic solvents.[5] |
| Base | Weaker, non-nucleophilic base (e.g., K₂CO₃) | Can improve selectivity | Less likely to deprotonate the mono-alkylated product.[2] |
| Addition Rate | Slow, dropwise addition of alkylating agent | Increased selectivity | Maintains a low concentration of the alkylating agent.[2] |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of Piperazine Using a Large Excess
This protocol describes a general method for the selective mono-N-alkylation of piperazine by employing a significant excess of the piperazine starting material.[2]
Materials:
-
Piperazine (10 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1 equivalent)
-
Potassium carbonate (2 equivalents)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve piperazine (10 eq.) and potassium carbonate (2 eq.) in acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1 eq.) dropwise to the stirred solution over a period of 30 minutes.[2]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.[2]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography to isolate the mono-alkylated product from the excess piperazine and any di-alkylated side product.[2]
Protocol 2: Analytical Method for Monitoring Reaction Progress
Monitoring the reaction is crucial for determining the optimal reaction time and identifying the formation of byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.
HPLC-UV Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile.
-
Detection: UV detector at a wavelength where the product and starting materials have some absorbance (e.g., 210-254 nm). If the compounds lack a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[15][16]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter before injection.
By comparing the peak areas of the starting material, mono-alkylated product, and di-alkylated byproduct over time, you can effectively track the reaction's progress and make informed decisions about when to stop the reaction.
Visualization of Key Concepts
Troubleshooting Workflow for Low Conversion
The following diagram outlines a logical workflow for troubleshooting low conversion rates in piperazine alkylation reactions.
Caption: A step-by-step guide to diagnosing low conversion rates.
Reaction Pathways in Piperazine Alkylation
This diagram illustrates the desired mono-alkylation pathway and the common side reaction leading to di-alkylation.
Caption: Desired vs. undesired reaction pathways in piperazine alkylation.
References
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution. BenchChem Technical Support.
- BenchChem. (n.d.). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Capuano, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Google Patents. (n.d.).
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
- BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- BenchChem. (n.d.).
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Chemistry LibreTexts. (2014). 8.
- LearningSimply. (2014). Solvent Effects on Sn2 Reactions. YouTube.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Google Patents. (n.d.).
- Navaneeswari, S., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Saeed Al-Neaimy, U. I., et al. (2022).
- Navaneeswari, S., & Reddy, G. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
Sources
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- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for elucidating the structure and purity of novel chemical entities. This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. Through a detailed examination of its predicted spectral features, comparison with relevant analogues, and a comprehensive experimental protocol, this document serves as a practical resource for researchers engaged in the synthesis and characterization of piperazine-based compounds.
The Structural Significance of tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate
tert-Butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate is a versatile synthetic intermediate. The piperazine core is a common scaffold in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic properties and interact with biological targets. The presence of a chiral center at the 3-position, along with the synthetically malleable cyanomethyl group and the readily cleavable tert-butoxycarbonyl (Boc) protecting group, makes this molecule a valuable precursor for the synthesis of complex and stereochemically defined pharmaceutical agents.
Analysis of the Predicted ¹H NMR Spectrum
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| Boc group (-C(CH₃)₃) | ~1.47 | Singlet | 9H | - |
| Piperazine Ring Protons | ~2.5 - 4.0 | Multiplets | 7H | Various |
| Cyanomethyl Protons (-CH₂CN) | ~2.6 - 2.8 | Multiplet (dd) | 2H | ~17, ~6 |
| NH Proton | Variable | Broad Singlet | 1H | - |
Rationale Behind the Predictions:
-
The Boc Group: The nine equivalent protons of the tert-butyl group are highly shielded and magnetically equivalent, resulting in a characteristic sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm. This signal is a strong indicator of successful Boc protection.[1]
-
The Piperazine Ring: The seven protons on the piperazine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The protons on the carbons adjacent to the Boc-protected nitrogen are expected to be shifted downfield due to the electron-withdrawing effect of the carbamate. The chair conformation of the piperazine ring leads to axial and equatorial protons with different chemical environments, further complicating the spectrum. The presence of the substituent at the 3-position breaks the symmetry of the ring, making all piperazine protons chemically non-equivalent.
-
The Cyanomethyl Group: The methylene protons (CH₂) adjacent to the cyano group are expected to appear as a multiplet, likely a doublet of doublets (dd), due to coupling with the proton on the chiral center (C3). The electron-withdrawing nature of the cyano group will deshield these protons, shifting them downfield.
-
The NH Proton: The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Comparative ¹H NMR Analysis
To better understand the spectral features of tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate, a comparison with structurally related compounds is insightful.
Comparison with an Alternative N-Protecting Group: Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate
A close analogue, benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate, differs by the use of a carbobenzyloxy (Cbz or Z) protecting group instead of a Boc group.
Key Spectral Differences:
| Feature | tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate (Predicted) | Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (Experimental Data)[1] | Rationale for Difference |
| Protecting Group Signals | ~1.47 ppm (s, 9H) | ~5.16 ppm (s, 2H), ~7.32-7.40 ppm (m, 5H) | The Boc group exhibits a singlet for the tert-butyl protons in the aliphatic region, whereas the Cbz group shows a singlet for the benzylic protons and multiplets for the aromatic protons in the downfield region. |
| Piperazine Ring Protons | ~2.5 - 4.0 ppm | ~2.40-4.55 ppm | The aromatic ring of the Cbz group can influence the chemical shifts of the nearby piperazine protons through anisotropic effects, potentially leading to a wider dispersion of signals compared to the Boc-protected analogue. |
This comparison highlights how the choice of protecting group significantly alters the ¹H NMR spectrum, providing distinct diagnostic signals for each.
Comparison with an Unsubstituted Piperazine: tert-Butyl piperazine-1-carboxylate
Comparing the target molecule to the simpler tert-butyl piperazine-1-carboxylate helps to isolate the effect of the cyanomethyl substituent.
Key Spectral Differences:
| Feature | tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate (Predicted) | tert-Butyl piperazine-1-carboxylate (Typical) | Rationale for Difference |
| Piperazine Ring Symmetry | Asymmetric, complex multiplets for all 7 protons. | Symmetric, two distinct multiplets for the two sets of four equivalent protons. | The cyanomethyl group at the 3-position breaks the C₂ symmetry of the piperazine ring, leading to a more complex spectrum with distinct signals for each proton. |
| Cyanomethyl Signals | ~2.6 - 2.8 ppm (dd, 2H) | Absent | The presence of the cyanomethyl group introduces a new set of signals in the spectrum. |
This comparison demonstrates how substitution on the piperazine ring dramatically increases the complexity of the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Acquisition
The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate.
Objective: To acquire a high-resolution ¹H NMR spectrum for structural verification.
Materials:
-
tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and glass wool
-
Vortex mixer
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 30-degree pulse, 1-2 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to aid in signal assignment.
-
Visualization of the Experimental Workflow
The logical flow of the ¹H NMR characterization process can be visualized as follows:
Caption: Workflow for ¹H NMR characterization.
Conclusion
The ¹H NMR spectrum of tert-butyl (S)-3-(cyanomethyl)piperazine-1-carboxylate, while not publicly documented, can be reliably predicted through the analysis of its structural components and comparison with closely related analogues. The characteristic signals of the Boc group, the complex splitting pattern of the asymmetrically substituted piperazine ring, and the distinct resonances of the cyanomethyl group provide a unique spectral fingerprint for this important synthetic intermediate. This guide provides researchers with the foundational knowledge and practical protocols necessary to confidently characterize this and similar molecules, ensuring the integrity and success of their synthetic endeavors in the pursuit of new therapeutic agents.
References
- Supporting Information for a relevant publication containing ¹H NMR data for benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Iowa, Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
Sources
A Comparative Guide to the HPLC Purity Analysis of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate. As a key intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount.[1] We will explore the nuanced choices in stationary phase chemistry, mobile phase composition, and method validation, offering field-proven insights to guide researchers and drug development professionals toward a robust, self-validating analytical system.
The primary challenge in analyzing this molecule lies in its polar nature, a common characteristic of piperazine derivatives.[2][3] Conventional reversed-phase (RP) HPLC methods can suffer from poor retention, leading to analytes eluting in the solvent front, which compromises quantification and resolution from impurities.[4][5][6] This guide directly addresses this challenge by comparing various analytical strategies to achieve optimal chromatographic performance.
Part 1: Strategic Selection of Chromatographic Conditions
The foundation of a reliable HPLC method is the synergistic relationship between the stationary phase (the column) and the mobile phase. The choice of one directly influences the other and dictates the overall selectivity and efficiency of the separation.
The Critical Choice: Comparing Stationary Phases
For polar analytes like our target compound, a standard C18 column is often not the optimal choice. Under the high aqueous mobile phase conditions required to retain such compounds, traditional C18 alkyl chains can undergo "ligand folding" or "matting," leading to irreproducible retention times and poor peak shape.[7] Therefore, exploring alternative stationary phase chemistries is essential.
| Stationary Phase | Mechanism of Action | Advantages for This Analysis | Disadvantages & Considerations |
| Standard C18 | Hydrophobic interactions. | Widely available, extensive literature. | Poor retention for polar compounds; risk of "ligand folding" in high-aqueous mobile phases.[4][7] |
| Polar-Embedded C18 | Mixed-mode with hydrophobic and polar (e.g., amide, carbamate) interactions. | Enhanced retention of polar analytes; resistant to ligand collapse; provides alternative selectivity. | Can have different pH stability limits compared to standard C18. |
| Phenyl-Hexyl | Mixed-mode with hydrophobic and π-π interactions. | Offers unique selectivity for compounds with aromatic or unsaturated moieties. Methanol is often a more effective organic modifier than acetonitrile for enhancing π-π interactions.[8][9] | Selectivity is highly dependent on the organic modifier used. |
| Cyano (CN) | Moderately polar phase, can be used in reversed-phase or normal-phase mode. | Good for separating polar compounds; resistant to ligand collapse.[7][8] Can be used in HILIC mode for extremely polar analytes.[5] | Less retentive than C18 phases for non-polar impurities; may exhibit different degradation profiles. |
Recommendation: A Phenyl-Hexyl or a Polar-Embedded C18 column is recommended as a starting point. These chemistries provide a necessary alternative retention mechanism to overcome the limitations of standard C18 phases for this polar, basic analyte.
Optimizing the Mobile Phase for Peak Integrity
The mobile phase must be carefully tuned to control the ionization state of the analyte and achieve the desired retention and peak shape.
| Parameter | Comparison & Rationale | Recommendation |
| Organic Modifier | Acetonitrile (ACN) offers low viscosity and UV transparency. Methanol (MeOH) is a protic solvent that can engage in hydrogen bonding, offering different selectivity, particularly with Phenyl-Hexyl columns where it enhances π-π interactions.[9] | Screen both ACN and MeOH during development. Start with ACN for its favorable physical properties, but evaluate MeOH for alternative selectivity. |
| Mobile Phase pH | As a piperazine derivative, the analyte is basic. Controlling the pH is critical for consistent retention and peak shape.[8] An acidic pH (e.g., 2.5-3.5) ensures the molecule is fully protonated, minimizing peak tailing caused by interactions with residual silanols on the silica support.[9][10] | Use a mobile phase buffered to pH 3.0 . This can be achieved with 0.1% Formic Acid or a phosphate buffer. Formic acid is preferred for its compatibility with mass spectrometry (MS).[11] |
| Additives | Amine Modifiers (e.g., Triethylamine - TEA): Can be added in small amounts (~0.1%) to the mobile phase to act as a silanol-masking agent, reducing peak tailing for basic analytes.[8] Ion-Pairing Agents (e.g., Heptane Sulfonic Acid): A traditional approach to increase retention of polar bases, but these agents are not MS-compatible and can be difficult to remove from the column.[4][12] | Avoid ion-pairing agents in favor of modern column chemistries. Consider a low concentration of TEA only if significant peak tailing persists after pH optimization. |
Part 2: Experimental Protocols and Method Validation
A scientifically sound method is not only well-developed but also rigorously validated to prove its suitability for its intended purpose.
Recommended HPLC Protocol
This protocol serves as a robust starting point for the analysis, incorporating the principles discussed above.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30°C[8]
-
Detection: Diode Array Detector (DAD), monitor at 210 nm (Note: The analyte lacks a strong chromophore, requiring detection at lower UV wavelengths).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 0.5 mg/mL.
Workflow for HPLC Method Development
The following diagram outlines the logical workflow for developing a robust HPLC method from scratch.
Caption: A logical workflow for HPLC method development.
Forced Degradation and Stability-Indicating Method
To ensure the method is stability-indicating, the analyte must be subjected to stress conditions to generate potential degradation products. The HPLC method must then demonstrate the ability to resolve the main analyte peak from any degradants formed.[8]
Protocol for Forced Degradation Study:
-
Prepare Stock Solutions: Prepare separate, accurately weighed solutions of this compound (approx. 0.5 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 4 hours.
-
Oxidation: Add 3% H2O2 and store at room temperature for 24 hours.[5]
-
Thermal Stress: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photolytic Stress: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) for 24 hours, alongside a control sample protected from light.[8]
-
-
Neutralization and Analysis: Before injection, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, a non-stressed control, and a blank using the developed HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity.[8]
Caption: Workflow for a forced degradation study.
Method Validation Parameters
The developed method should be validated according to ICH Q2(R1) guidelines. The following table summarizes key validation parameters and typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte of interest. | Peak for the main component is resolved from all impurities and degradants (Resolution > 2.0). Peak purity analysis passes. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range like 50-150% of the nominal concentration.[13] |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at multiple levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day) & Intermediate Precision (Inter-day) RSD ≤ 2.0%.[13][14] |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | Signal-to-Noise ratio of 10:1 for LOQ and 3:1 for LOD.[13] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | %RSD of results should remain within acceptable limits (e.g., < 2.0%) when parameters like flow rate (±10%), pH (±0.2), and temperature (±5°C) are varied.[13] |
Part 3: Comparison with Alternative Analytical Technologies
While HPLC-UV is the workhorse for routine purity testing, other techniques offer complementary advantages.
| Technique | Comparison with HPLC-UV |
| UHPLC-UV | Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with smaller particle sizes (<2 µm) to provide significantly faster analysis times and higher resolution compared to conventional HPLC.[15] It is ideal for high-throughput screening but requires instrumentation capable of handling higher backpressures. |
| HPLC-MS | Coupling HPLC with a Mass Spectrometer provides mass information, which is invaluable for the definitive identification of unknown impurities and degradation products.[8] It is a powerful tool during method development and for investigating out-of-specification results. |
| GC-MS | Gas Chromatography-Mass Spectrometry can be used for piperazine analysis, but the low volatility and polar nature of the target molecule would likely require derivatization to make it suitable for GC analysis.[14] This adds complexity to sample preparation. |
Conclusion
The robust and reliable purity analysis of this compound by HPLC is achievable through a systematic and scientifically grounded approach. Standard C18 columns are often inadequate for this polar compound. Instead, a method employing a Phenyl-Hexyl or a polar-embedded stationary phase with an acidic mobile phase (e.g., 0.1% Formic Acid in water/acetonitrile) provides superior retention, peak shape, and resolution.
This optimized chromatographic system, when subjected to rigorous forced degradation studies and validated according to ICH guidelines, becomes a self-validating tool. It not only delivers an accurate purity value but also provides comprehensive insights into the compound's stability profile, empowering researchers and drug developers to ensure the quality and safety of their pharmaceutical intermediates.
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs - Benchchem. (n.d.).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). ResearchGate.
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (n.d.). ACS Omega.
- Determination of piperazine derivatives in “Legal Highs”. (n.d.). ResearchGate.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005). Semantic Scholar.
- HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography.
- A Review on Analytical Methods for Piperazine Determination. (n.d.).
- This compound. (n.d.). PubChem.
- tert-Butyl piperazine-1-carboxylate. (n.d.). Manasa Life Sciences.
- Polar Compounds. (n.d.). SIELC Technologies.
- An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (n.d.). IOSRPHR.
- Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. (n.d.). PMC - NIH.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
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A Comparative Guide to the LC-MS Characterization of Positional Isomers: tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate vs. tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Introduction: The Analytical Imperative for Isomer-Specific Characterization
In the landscape of modern drug discovery, piperazine scaffolds are indispensable building blocks, prized for their favorable physicochemical properties and versatile synthetic handles.[1] Specifically, N-Boc protected piperazines, such as tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate, serve as crucial intermediates in the synthesis of complex molecules, including kinase inhibitors and other targeted therapeutics. The precise positioning of substituents on the piperazine ring is fundamental to a molecule's biological activity and patentability. Consequently, the ability to unambiguously distinguish between positional isomers, such as the 3-substituted and 2-substituted cyanomethyl analogs, is not merely an analytical exercise but a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound and its positional isomer, tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate. While these compounds share the same molecular formula and mass, their distinct structural arrangements give rise to unique analytical signatures in both their chromatographic retention and mass spectrometric fragmentation patterns. We will explore a robust LC-MS/MS methodology, explain the chemical principles behind the observed data, and provide a framework for the confident identification of these critical isomers.
Theoretical Mass and Foundational MS Analysis
The first step in any mass spectrometry-based analysis is to determine the theoretical exact mass of the analyte. Both isomers share the identical molecular formula, C11H19N3O2.[2][3] Therefore, their expected mass-to-charge ratio (m/z) in high-resolution mass spectrometry (HRMS) will be identical in a full scan (MS1) analysis. The primary ion observed in electrospray ionization (ESI) positive mode will be the protonated molecule, [M+H]+.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]+ (m/z) |
| This compound | C11H19N3O2 | 225.1477 | 226.1550 |
| tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | C11H19N3O2 | 225.1477 | 226.1550 |
This identical MS1 signature underscores the limitation of full-scan analysis alone and necessitates the use of tandem mass spectrometry (MS/MS) and chromatography for differentiation.
The Analytical Workflow: A Self-Validating Protocol
A robust analytical method must be reproducible and grounded in sound chemical principles. The following protocol is designed for the effective separation and characterization of N-Boc piperazine isomers.
Caption: Standard LC-MS/MS workflow for isomer differentiation.
Experimental Protocol Details
1. Standard Solution Preparation
-
Prepare individual 1 mg/mL stock solutions of each isomer in HPLC-grade methanol.[4]
-
From the stock, prepare a working solution of 1-10 µg/mL in a typical mobile phase composition, such as 50:50 acetonitrile:water, to ensure good peak shape.
2. Liquid Chromatography (LC) Parameters
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is standard for small molecule analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation of the basic piperazine nitrogens, which is essential for efficient ESI+ ionization.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes. This ensures that compounds of varying polarity can be eluted effectively.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters
-
Ionization Mode: ESI Positive (ESI+).
-
MS1 Scan Range: m/z 50 - 500.
-
MS/MS Analysis: Isolate the precursor ion m/z 226.15 using an appropriate isolation window (e.g., 1-2 Da).
-
Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread to generate a comprehensive fragmentation spectrum.
Comparative Analysis: Differentiating the Isomers
Chromatographic Separation
While both isomers have the same molecular formula, their structural differences can lead to subtle variations in polarity and interaction with the C18 stationary phase. The 2-substituted isomer, with the cyanomethyl group adjacent to the bulky N-Boc protecting group, may exhibit a different steric profile compared to the 3-substituted isomer. This can affect how efficiently it partitions onto the stationary phase, potentially resulting in a slightly different retention time (t_R). It is hypothesized that the 2-substituted isomer may elute slightly earlier, but this must be confirmed experimentally. This difference in t_R, even if small, is the first piece of evidence for successful isomer differentiation.
Tandem Mass Spectrometry (MS/MS) Fragmentation
The most definitive data for distinguishing the isomers comes from MS/MS analysis. The collision-induced dissociation (CID) of the protonated molecule (m/z 226.15) will produce a unique fingerprint for each structure.
Common Fragmentation Pathways: Several fragmentation pathways are expected to be common to both isomers, originating from the labile N-Boc group:
-
Loss of isobutylene (-56 Da): A characteristic loss from the tert-butyl group, resulting in a fragment at m/z 170.09 .
-
Loss of the entire Boc group (-100 Da): Cleavage of the carbamate bond results in the loss of CO2 and isobutylene, yielding the deprotected piperazine acetonitrile ion at m/z 126.10 . This is often a very prominent fragment.[6]
Distinguishing Fragmentation Pathways: The key to differentiation lies in the fragmentation of the piperazine ring itself, which is influenced by the substituent's position.
Caption: Predicted MS/MS fragmentation pathways for positional isomers.
-
For this compound: The cyanomethyl group is at the 3-position. Ring fragmentation is likely to proceed through pathways that are sterically unhindered by the N-Boc group. A characteristic fragmentation could involve the loss of the C5-C6-N1 portion of the ring, leading to unique fragment ions. For instance, a cleavage across the ring could potentially generate a distinguishing ion at m/z 185.12 .
-
For tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate: With the cyanomethyl group adjacent to the Boc-protected nitrogen, fragmentation pathways involving this part of the ring will be different. The proximity of the two bulky groups could favor specific ring-opening mechanisms. A different ring cleavage could result in a characteristic smaller fragment, for example, an ion at m/z 81.07 , which would be less favorable or absent in the 3-substituted isomer's spectrum.
Summary of Expected Analytical Data
| Parameter | This compound | tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | Justification |
| Retention Time (t_R) | t_R1 | t_R2 (predicted t_R2 < t_R1) | Different steric hindrance and polarity affect interaction with the stationary phase. |
| Precursor Ion [M+H]+ | m/z 226.1550 | m/z 226.1550 | Identical molecular formula. |
| Common Fragment 1 | m/z 170.09 | m/z 170.09 | Loss of isobutylene (-56 Da) from the Boc group. |
| Common Fragment 2 | m/z 126.10 | m/z 126.10 | Loss of the entire Boc group (-100 Da). |
| Distinguishing Fragment | m/z 185.12 (Predicted) | Absent or low intensity | Unique ring fragmentation pattern based on substituent position. |
| Distinguishing Fragment | Absent or low intensity | m/z 81.07 (Predicted) | Unique ring fragmentation pattern based on substituent position. |
Conclusion
While this compound and its 2-substituted positional isomer are indistinguishable by MS1 analysis alone, a combined analytical approach provides a clear and definitive path to their identification. The methodology presented in this guide, which leverages subtle differences in chromatographic retention time and, more powerfully, unique fragmentation patterns from tandem mass spectrometry, forms a self-validating system for quality control. By carefully analyzing the presence and relative abundance of distinguishing fragment ions, researchers, scientists, and drug development professionals can confidently confirm the identity of their specific piperazine intermediate, ensuring the structural integrity of their downstream synthesis and the ultimate success of their research programs.
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-
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Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]
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NIST WebBook. t-Butyl 1-piperazinecarboxylate. Available from: [Link]
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PubChem. tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate. Available from: [Link]
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PubMed Central. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available from: [Link]
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A Senior Application Scientist's Guide to Piperazine Synthesis: A Comparative Analysis of Tert-butyl (Boc) and Benzyl (Bn) Protecting Groups
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of a Symmetrical Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, a privileged scaffold found in a multitude of FDA-approved drugs.[1][2] Its prevalence is due to its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[3] However, the symmetrical nature of the piperazine core, with two chemically equivalent secondary amines, presents a significant synthetic hurdle. Uncontrolled reactions lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[1][4]
To achieve selective functionalization and construct complex, unsymmetrically substituted piperazine derivatives, the temporary masking of one nitrogen atom with a protecting group is an indispensable strategy.[1][5] The choice of this protecting group is a critical decision that dictates the entire synthetic route. An ideal group must be introduced efficiently, remain stable throughout various reaction conditions, and be removed selectively under mild conditions that preserve the integrity of the target molecule.[6]
Among the plethora of amine protecting groups, the tert-butoxycarbonyl (Boc) and the benzyl (Bn) groups have emerged as the most robust and widely used options in piperazine chemistry.[1] This guide provides an in-depth, objective comparison of these two workhorses, grounded in mechanistic principles and supported by experimental data, to empower researchers to make the most strategic choice for their synthetic campaigns.
The Tert-butyl (Boc) Group: An Acid-Labile Shield
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and straightforward, high-yield removal.[6][7]
Chemical Principles & Application
Protection: The Boc group is introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O).[6][7] The reaction proceeds via nucleophilic attack of the piperazine nitrogen on a carbonyl carbon of the anhydride.[7] Controlling the stoichiometry is key to achieving selectivity. Using an excess of piperazine relative to Boc₂O favors the formation of the mono-protected product, 1-Boc-piperazine.[5] Conversely, using an excess of Boc₂O will lead to the di-protected species.
Stability Profile: The steric bulk and electronic properties of the Boc group render it exceptionally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation.[5][6] This stability makes it compatible with a wide range of subsequent synthetic transformations on the unprotected nitrogen, such as alkylations, acylations, and coupling reactions.
Deprotection: The removal of the Boc group is its defining feature: it is readily cleaved under acidic conditions.[8][9] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8][10][11]
A critical consideration during Boc deprotection is the fate of this tert-butyl cation. It is a reactive electrophile that can alkylate nucleophilic sites on the desired product or other sensitive functional groups, leading to impurities.[12][13] To mitigate this, "scavengers" such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.[11][12]
Experimental Protocols
This protocol is designed to favor the mono-protected product by using an excess of the starting piperazine.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.
-
Continue stirring the reaction for 20-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be washed with water to remove the excess piperazine and the hydrochloride salt of unreacted piperazine.
-
The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 1-Boc-piperazine, which can be purified by column chromatography if necessary.[5]
This is a standard, robust protocol for Boc removal.
Materials:
-
N-Boc protected piperazine derivative (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (a typical concentration is 0.1-0.5 M).[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[12]
-
Monitor reaction completion by TLC or LC-MS.[8]
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[12]
-
Carefully neutralize the residue by adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[8]
The Benzyl (Bn) Group: A Hydrogenolysis-Labile Shield
The benzyl group is another foundational protecting group for amines, offering a complementary set of stability and deprotection characteristics compared to the Boc group.
Chemical Principles & Application
Protection: The benzyl group is typically installed via nucleophilic substitution, reacting piperazine with benzyl chloride or benzyl bromide in the presence of a base to neutralize the HX byproduct.[4] Similar to Boc protection, using an excess of piperazine is a common strategy to favor mono-benzylation.[4][14]
Stability Profile: The N-benzyl bond is stable to a wide range of non-reductive conditions, including strongly acidic and basic media.[15][16] This robustness allows for synthetic steps that are incompatible with the acid-sensitive Boc group.
Deprotection: The primary method for cleaving the N-benzyl group is catalytic hydrogenolysis.[9][16] This reaction involves heterogeneous catalysis, typically with palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[5] The process is clean, yielding the deprotected amine and toluene as the only byproduct.[16]
An increasingly popular alternative is catalytic transfer hydrogenation, which avoids the need for handling flammable hydrogen gas.[15] In this method, a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene is used in conjunction with the Pd/C catalyst.[15][16][17]
The major limitation of this deprotection strategy is its incompatibility with other reducible functional groups in the molecule, such as alkenes, alkynes, nitro groups, or other benzyl-type protecting groups (e.g., Cbz).[17]
Experimental Protocols
This procedure is a modification of a literature method designed for simplicity and high yield of the mono-substituted product.[4]
Materials:
-
Piperazine hexahydrate (0.125 mole)
-
Piperazine dihydrochloride monohydrate (0.125 mole)
-
Benzyl chloride (0.125 mole)
-
Absolute ethanol
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol by warming in a bath at 65°C.[18]
-
While maintaining the temperature, add recently distilled benzyl chloride over 5 minutes with vigorous swirling.[18]
-
The product, 1-benzylpiperazine dihydrochloride, will precipitate almost immediately as white needles.[18]
-
After the addition is complete, cool the mixture in an ice bath for 10-15 minutes.
-
Collect the crystalline product by suction filtration, wash with cold ethanol, then with benzene, and dry. The product is the stable dihydrochloride salt.[4]
-
To obtain the free base, the salt can be dissolved in water and treated with a strong base (e.g., NaOH) followed by extraction with an organic solvent.
This is the classic, highly effective method for benzyl group removal.
Materials:
-
N-Benzyl protected piperazine derivative
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the N-benzyl protected piperazine derivative in MeOH or EtOH in a flask suitable for hydrogenation.[5]
-
Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Add under an inert atmosphere if possible.
-
Securely attach a hydrogen-filled balloon to the flask or place the reaction vessel on a hydrogenation apparatus.
-
Purge the flask with H₂ by evacuating and refilling with H₂ gas three times.
-
Stir the mixture vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Once complete, carefully purge the flask with nitrogen or argon to remove excess hydrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.[5]
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
Head-to-Head Comparison: Boc vs. Benzyl
The choice between Boc and Benzyl protection is a strategic one, hinging on the planned synthetic route and the chemical nature of the molecule. Their key differences are summarized below.
| Feature | Tert-butyl (Boc) Group | Benzyl (Bn) Group |
| Introduction Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloride (BnCl) or Benzyl bromide (BnBr) |
| Protection Conditions | Mild, often at room temperature with a base or in a biphasic system.[5][7] | Requires a base and sometimes heating.[4][19] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[5][6] | Stable to strong acids and bases.[15][16] |
| Deprotection Method | Strong Acid (e.g., TFA, HCl).[8][9] | Catalytic Hydrogenolysis (H₂/Pd/C) or Transfer Hydrogenation.[9][15][16] |
| Key Incompatibilities | Unstable to acidic conditions. | Deprotection is incompatible with reducible groups (alkenes, alkynes, nitro, etc.). |
| Byproducts | CO₂, isobutylene (can cause side reactions).[10][12] | Toluene (generally benign).[16] |
| Orthogonality | Orthogonal to Benzyl (Bn) and Benzyloxycarbonyl (Cbz) groups.[5][20] | Orthogonal to Boc and Fmoc groups.[20] |
The Power of Orthogonality
The most significant advantage of using Boc and Benzyl groups is their orthogonality.[20] An orthogonal protecting group strategy allows for the selective removal of one group under specific conditions that do not affect the other.[5] For a di-protected piperazine, such as 1-Boc-4-benzyl-piperazine, one can:
-
Remove the Boc group with strong acid (e.g., TFA) to liberate the N1 position for further reaction, leaving the Benzyl group intact.[6]
-
Alternatively, remove the Benzyl group by hydrogenolysis to free the N4 position, leaving the Boc group untouched.[5]
This selective deprotection is paramount for the rational, stepwise synthesis of complex, multi-substituted piperazine derivatives.
Visualizing the Synthetic Workflow
The following diagrams illustrate the fundamental protection and deprotection pathways for both Boc and Benzyl groups.
Caption: Workflow for Boc protection and deprotection of piperazine.
Caption: Workflow for Benzyl protection and deprotection of piperazine.
Strategic Selection: A Decision-Making Framework
Choosing the right protecting group from the outset can save significant time and resources. This decision tree provides a logical framework for selecting between Boc and Benzyl protection based on the planned synthetic route.
Sources
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- 16. Benzyl Ethers [organic-chemistry.org]
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- 18. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
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- 20. Protective Groups [organic-chemistry.org]
A Senior Application Scientist's Guide to the Analysis and Utility of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate
An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Substituted piperazines are a cornerstone of this endeavor, prized for their prevalence in marketed drugs and their ability to impart favorable pharmacokinetic properties.[1][2] Among the myriad of available piperazine synthons, tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate has emerged as a versatile and valuable intermediate.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the critical quality attributes of this compound, detailed through the lens of a Certificate of Analysis (CoA). Furthermore, we will present a comparative analysis of this building block against a key alternative, tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate, supported by a discussion of their respective chemical reactivities. This guide will culminate in detailed, field-tested experimental protocols for the analytical characterization of these vital synthetic intermediates.
Understanding the Certificate of Analysis: A Gateway to Quality
A Certificate of Analysis is more than a mere formality; it is a testament to the quality and purity of a chemical substance, providing the end-user with the confidence needed to proceed with their research and development activities. For a critical building block like this compound, a comprehensive CoA is indispensable. Below, we dissect the key components of a typical CoA for this compound.
Table 1: Key Parameters on a Certificate of Analysis for this compound
| Parameter | Specification | Method | Importance in Application |
| Appearance | White to off-white solid | Visual Inspection | A deviation from the expected appearance can indicate the presence of impurities or degradation. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure is correct, ensuring the desired starting material is being used. |
| Purity | ≥97.0% | HPLC | High purity is crucial for clean reaction profiles, minimizing side reactions and simplifying purification of the final product. |
| Chiral Purity | ≥98.0% ee (for chiral isomers) | Chiral HPLC | For stereospecific syntheses, high enantiomeric excess is critical to ensure the desired biological activity and reduce potential off-target effects of the unwanted enantiomer. |
| Residual Solvents | ≤0.5% | GC-HS | Residual solvents from the synthesis can interfere with subsequent reactions or be toxic in the final API. |
| Water Content | ≤0.5% | Karl Fischer Titration | Excess water can act as a nucleophile in many reactions, leading to unwanted byproducts. |
Comparative Analysis: Cyanomethyl vs. Hydroxymethyl Piperazine Building Blocks
The choice of a synthetic building block is often dictated by the desired downstream transformations. Here, we compare this compound with its hydroxymethyl analog, highlighting the distinct synthetic opportunities each presents.
The cyanomethyl group is a versatile functional handle that can be readily transformed into other functionalities. For instance, it can be reduced to an aminomethyl group, hydrolyzed to a carboxymethyl group, or participate in cycloaddition reactions. This versatility makes this compound an attractive choice for accessing a diverse range of downstream compounds.
On the other hand, the hydroxymethyl group of the alternative building block can be oxidized to an aldehyde or carboxylic acid, or it can be used in etherification or esterification reactions. The choice between these two building blocks will therefore depend on the specific synthetic route and the target molecule's desired functionality.
While direct, head-to-head quantitative comparisons of reaction yields and purities for these specific building blocks in the public domain are scarce, the known chemical reactivity of the cyanomethyl and hydroxymethyl groups allows for a qualitative assessment of their utility. The cyanomethyl group offers a pathway to amines and carboxylic acids, functionalities central to many pharmacologically active molecules. The hydroxymethyl group provides a more direct route to ethers and esters.
Experimental Protocols for Quality Verification
To ensure the integrity of your starting materials, in-house verification of the CoA is often a necessary step. The following protocols are provided as a guide for the analysis of this compound and its analogs.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of Boc-protected piperazine derivatives.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
Analytical column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient of 20% to 80% acetonitrile over 20 minutes). A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by the area percentage of the main peak.
Diagram 1: Workflow for HPLC Purity Analysis
Caption: A streamlined workflow for determining the purity of piperazine intermediates via HPLC.
Protocol 2: Chiral Purity Determination by Chiral HPLC
For chiral molecules, ensuring enantiomeric purity is critical. This protocol provides a starting point for the chiral separation of 3-substituted piperazine derivatives.
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak® IA, IB, or IC).
Reagents:
-
Hexane or Heptane (HPLC grade)
-
Isopropanol (IPA) or Ethanol (HPLC grade)
-
Diethylamine (DEA) (optional, as a mobile phase additive)
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of hexane/IPA or heptane/ethanol. The ratio will need to be optimized for the specific compound and column (e.g., 90:10 hexane:IPA). A small amount of DEA (0.1%) can be added to improve peak shape for basic compounds.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 5-10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Analysis: Inject the sample and identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas.
Diagram 2: Decision Tree for Chiral Method Development
Caption: A logical approach to developing a robust chiral HPLC separation method.
Protocol 3: Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule. The expected spectrum for this compound would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperazine ring protons (a complex multiplet pattern between 2.5 and 4.0 ppm), and the cyanomethyl protons (a doublet of doublets or a multiplet).
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules in drug discovery. A thorough understanding of its quality attributes, as detailed in a Certificate of Analysis, is the first step towards its successful application. While it shares a common piperazine core with its hydroxymethyl analog, the unique reactivity of the cyanomethyl group provides distinct synthetic advantages for accessing a broader range of functionalities. The experimental protocols provided in this guide offer a robust framework for the in-house verification of the quality and purity of this and related piperazine intermediates, empowering researchers to proceed with their synthetic endeavors with confidence and scientific rigor.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]
-
Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2829–2841. [Link]
-
Patel, R. V., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111712. [Link]
-
Singh, P., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(41), 14389-14413. [Link]
-
Verma, S., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(1), 1-22. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Piperazines
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its frequent appearance in pharmaceuticals has earned it the status of a "privileged scaffold," a structural motif that is capable of binding to a variety of biological targets.[1][2][3] Piperazine-containing compounds are found in numerous FDA-approved drugs for treating a wide range of conditions, including cancer (Imatinib), depression, and viral infections.[3][4]
The utility of the piperazine core lies in its unique physicochemical properties. The two nitrogen atoms provide handles for introducing diverse substituents, allowing for precise modulation of a molecule's pharmacological activity and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. However, the synthesis of specifically substituted piperazines—especially those with substituents on the carbon backbone or with defined stereochemistry—presents significant synthetic challenges. This guide provides a comparative analysis of the most effective and commonly employed synthetic routes, offering field-proven insights and detailed protocols for researchers in drug discovery and development.
Part 1: N-Functionalization Strategies: The Workhorse Reactions
The most direct and widely used modifications of the piperazine ring occur at the nitrogen atoms. These N-alkylation and N-arylation reactions are fundamental to building molecular diversity.
N-Arylation: Forging the C-N Bond
The introduction of an aryl group onto a piperazine nitrogen is a critical transformation. Modern organometallic catalysis has largely displaced classical methods, offering milder conditions and broader substrate scope.
The Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds.[2][5][6][7] This palladium-catalyzed cross-coupling reaction has become an indispensable tool in medicinal chemistry due to its remarkable functional group tolerance, relatively mild reaction conditions, and applicability to a wide range of aryl halides (Cl, Br, I) and pseudohalides (OTf).[5][6]
Causality Behind the Method: The success of the Buchwald-Hartwig reaction hinges on the selection of a suitable palladium catalyst and, crucially, a sterically hindered and electron-rich phosphine ligand.[5] The ligand facilitates the key steps of the catalytic cycle: oxidative addition of the palladium(0) species to the aryl halide, coordination of the piperazine, and reductive elimination to form the desired N-arylpiperazine and regenerate the active catalyst.
Diagram: Key Synthetic Strategies for Piperazine
Caption: Overview of major synthetic approaches to substituted piperazines.
Table 1: Representative Data for Buchwald-Hartwig N-Arylation of Piperazine Derivatives
| Aryl Halide | Piperazine Derivative | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ (1) | XantPhos (2) | NaO-t-Bu | Toluene | 100 | 95 | [5] |
| 2-Chloropyridine | Piperazine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 91 | [6] |
| 4-Chloroanisole | Piperazine (as solvent) | Pd-G3-XantPhos (1) | - | K₃PO₄ | Neat | 100 | 97 | [6] |
| 4-Bromotoluene | 1-(2-pyridyl)-piperazine | (NHC)Pd(allyl)Cl (1) | - | NaO-t-Bu | Toluene | 80 | 96 | [8] |
The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction.[1][2][9] While largely superseded by palladium catalysis for discovery chemistry, it can be advantageous for specific substrates and large-scale synthesis where cost is a major factor. Modern protocols often use ligands like L-proline to facilitate the reaction under milder conditions.[1]
N-Alkylation via Reductive Amination
Reductive amination is the most versatile and widely used method for introducing alkyl substituents to the piperazine nitrogens.[1][2][10][11] This one-pot reaction involves the initial formation of an iminium ion from the condensation of a piperazine with an aldehyde or ketone, followed by its immediate reduction to the corresponding N-alkylated piperazine.[10]
Causality Behind the Method: The key to a successful reductive amination is the choice of a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness, excellent functional group tolerance, and efficacy under weakly acidic conditions which favor iminium ion formation.[10][12] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but pose greater toxicity risks.
Part 2: C-Functionalization: Accessing Novel Chemical Space
While N-substitution is common, functionalization of the carbon backbone of the piperazine ring unlocks greater structural diversity and access to novel three-dimensional chemical space.[13] These methods are generally more complex and represent the cutting edge of piperazine synthesis.
De Novo Synthesis from Acyclic Precursors
Building the piperazine ring from non-cyclic starting materials allows for the precise installation of substituents on the carbon framework.
A powerful strategy for producing enantiomerically pure, C-substituted piperazines involves starting from readily available α-amino acids.[13][14] This approach allows the chirality of the starting material to be transferred to the final piperazine product. A typical sequence involves converting the amino acid into a chiral 1,2-diamine, which then undergoes cyclization to form the piperazine ring. This method is particularly valuable for creating orthogonally protected piperazines, where the two nitrogen atoms can be functionalized independently.[14]
A newer approach involves the sequential double Michael addition of primary amines to nitrosoalkene synthons.[15] This forms a linear dioxime precursor, which can then undergo a stereoselective catalytic reductive cyclization to yield C-substituted piperazines. This method is notable for its ability to convert a primary amino group in a complex molecule directly into a piperazine ring.[15]
Direct C-H Functionalization
Directly converting a C-H bond on the piperazine ring into a C-C or C-heteroatom bond is a highly atom-economical and elegant strategy.[3][4]
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of piperazines.[3][4][16] In a typical mechanism, an excited photocatalyst oxidizes the piperazine nitrogen to form a radical cation. Subsequent deprotonation at the α-carbon generates an α-amino radical, which can then couple with various partners, such as electron-deficient arenes or vinyl groups, to form α-substituted piperazines.[3][4]
Developed by Bode and coworkers, the Stannyl Amine Protocol (SnAP) is a convergent method that combines an aldehyde, a diamine-derived stannane reagent, and a copper catalyst to generate C-functionalized piperazines.[4] The reaction proceeds through the generation of an α-aminyl radical that cyclizes onto an intermediate imine. This method provides streamlined access to a diverse range of C2-substituted piperazines.[4]
Asymmetric Hydrogenation of Pyrazines
For the synthesis of chiral piperazines, the asymmetric hydrogenation of substituted pyrazines is an exceptionally efficient method.[17][18][19] This approach uses a chiral transition metal catalyst (often Iridium- or Palladium-based) to reduce the aromatic pyrazine ring to a chiral piperazine with high enantioselectivity. This strategy can provide access to a wide range of chiral piperazines, including 2,3- and 3,5-disubstituted derivatives, with excellent enantiomeric excess (up to 96% ee reported).[17]
Part 3: Comparative Summary of Synthetic Routes
Table 2: Objective Comparison of Piperazine Synthetic Methodologies
| Method | Primary Substitution | Key Features | Advantages | Disadvantages |
| Buchwald-Hartwig Amination | N-Aryl | Pd-catalyzed cross-coupling of aryl halides. | Mild conditions, broad substrate scope, high yields, excellent functional group tolerance. | Cost of palladium and ligands, requires inert atmosphere. |
| Reductive Amination | N-Alkyl | One-pot reaction of an amine with a carbonyl and a reducing agent. | High versatility, mild conditions, readily available starting materials, operationally simple. | Reducing agent selection is critical; potential for over-alkylation with unprotected piperazine. |
| Synthesis from Amino Acids | C-Substituted (Chiral) | Multi-step sequence starting from the chiral pool. | Excellent stereocontrol, access to orthogonally protected products. | Longer synthetic sequence, potential for racemization in some steps.[13] |
| Photoredox C-H Functionalization | C-Substituted | Visible-light mediated C-H activation. | High atom economy, mild conditions, accesses novel substitutions. | Substrate scope can be limited, requires specialized photocatalysts. |
| Asymmetric Hydrogenation | C-Substituted (Chiral) | Reduction of pyrazine precursors. | Highly efficient for chiral synthesis, excellent enantioselectivity. | Requires access to substituted pyrazine precursors, high-pressure hydrogenation equipment. |
Part 4: Detailed Experimental Protocols
The following protocols are self-validating systems designed for reproducibility in a standard synthetic chemistry laboratory.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
Reaction: Coupling of N-Boc-piperazine with 4-Bromotoluene.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed cycle.
-
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaO-t-Bu), 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), base (1.4 equiv), palladium catalyst, and ligand under an inert atmosphere.
-
Causality: The exclusion of air and moisture is critical as the Pd(0) catalyst and some ligands are sensitive to oxidation, which would deactivate the catalytic cycle.[5]
-
Seal the tube with a septum and add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
-
Protocol 2: N-Alkylation via Reductive Amination
Reaction: N-Benzylation of Piperazine.
Diagram: Reductive Amination Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
-
Materials:
-
Piperazine (1.0 equiv)
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount, ~5 mol%)
-
-
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equiv) and the aldehyde (1.1 equiv) in DCM.
-
Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 20-30 minutes.
-
Causality: The acid catalyzes the dehydration step, promoting the formation of the iminium ion intermediate, which is the species that gets reduced.[10]
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) in portions.
-
Causality: Portion-wise addition helps to control the reaction rate and any potential exotherm. NaBH(OAc)₃ is mild enough not to reduce the starting aldehyde.[10]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Future Outlook
The synthesis of substituted piperazines has evolved significantly, moving from classical condensation reactions to sophisticated, catalyst-driven methodologies. For N-functionalization, Buchwald-Hartwig amination and reductive amination remain the gold standards, offering reliability and versatility. The future of piperazine synthesis, however, lies in the continued development of efficient C-H functionalization and asymmetric methods. These advanced strategies are crucial for exploring the full potential of the piperazine scaffold, enabling the creation of more complex, three-dimensional molecules with finely tuned biological activities to meet the challenges of modern drug discovery.
References
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Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
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Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Source: Royal Society of Chemistry URL: [Link]
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Title: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI Source: MDPI URL: [Link]
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Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
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Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of piperazines - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
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Title: Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate Source: ResearchGate URL: [Link]
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Title: Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate Source: ResearchGate URL: [Link]
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Title: Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
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Title: Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH Source: National Center for Biotechnology Information URL: [Link]
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Title: Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI Source: MDPI URL: [Link]
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Title: (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate Source: ResearchGate URL: [Link]
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Title: Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis Source: ACS Publications URL: [Link]
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI Source: MDPI URL: [Link]
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A Tale of Two Substituents: Unraveling the Biological Activity of Cyanomethyl vs. Methyl Substituted Piperazines
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its ability to anchor pharmacologically active molecules and fine-tune their properties.[1][2] Its simple, six-membered heterocyclic ring with two opposing nitrogen atoms offers a versatile platform for structural modification, profoundly influencing a compound's absorption, distribution, metabolism, excretion (ADME), and, most critically, its biological activity.[3] Among the myriad of possible substitutions, the choice between a simple methyl group and a cyanomethyl group at one of the piperazine nitrogens can dramatically alter the therapeutic potential of a molecule. This guide delves into the nuanced yet significant impact of these two substituents, offering a comparative analysis of their effects on biological activity, supported by experimental evidence and detailed protocols for researchers in the field.
The Subtle Dance of Electrons and Sterics: Why the N-Substituent Matters
The biological activity of a piperazine-containing compound is intricately linked to the physicochemical properties of its N-substituents. A methyl group (-CH₃) is a small, lipophilic, and electron-donating group. Its introduction can enhance metabolic stability by shielding the nitrogen from enzymatic degradation and can increase lipophilicity, potentially improving blood-brain barrier penetration.[4]
In contrast, a cyanomethyl group (-CH₂CN) introduces both steric bulk and distinct electronic features. The nitrile moiety is strongly electron-withdrawing and can participate in hydrogen bonding as an acceptor. This can lead to altered binding interactions with biological targets and changes in solubility and polarity compared to a simple methyl group. The choice between these two seemingly minor modifications is, therefore, a critical decision in the rational design of new therapeutic agents.
Comparative Biological Activity: A Multi-Target Perspective
To objectively assess the influence of cyanomethyl versus methyl substitution, we will examine their impact across several key therapeutic areas, drawing upon available experimental data.
Central Nervous System (CNS) Activity: A Game of Receptor Affinity
Piperazine derivatives are prolific in the realm of CNS-active drugs, targeting a range of receptors, including serotonergic and dopaminergic systems.[5] The nature of the N-substituent is paramount in dictating receptor affinity and selectivity.
While direct comparative studies are limited, structure-activity relationship (SAR) analyses of various N-substituted piperazines consistently highlight the importance of the substituent's size, lipophilicity, and electronic nature in receptor binding. For instance, in a series of N-arylpiperazine derivatives targeting dopamine D2/D3 receptors, the substituent on the piperazine nitrogen plays a crucial role in modulating affinity and intrinsic efficacy.[6]
Hypothetical Comparative Scenario: Based on general principles, one might hypothesize that the more polar and sterically demanding cyanomethyl group could lead to different binding poses within a receptor compared to the smaller methyl group. This could translate to altered affinity or a shift from agonism to antagonism, or vice versa.
Anticancer Activity: Influencing Cytotoxicity and Target Engagement
The piperazine moiety is a common feature in many anticancer agents.[7][8] The N-substituent can influence a compound's ability to interact with specific molecular targets within cancer cells or affect its cellular uptake and efflux.
Studies on N-methylpiperazine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, a series of methylpiperazine-incorporated phenyl benzamide and phenyl methanone derivatives showed promising anticancer activity, with some compounds exhibiting greater cytotoxicity than the standard drug gefitinib.[9]
Information on the anticancer activity of cyanomethyl-substituted piperazines is less abundant. However, the unique electronic properties of the cyanomethyl group could be leveraged to design targeted covalent inhibitors or to establish specific interactions within an enzyme's active site that a methyl group cannot.
Antimicrobial and Antifungal Activity: Modulating Potency
Piperazine derivatives have been extensively investigated for their antimicrobial and antifungal properties.[10][11] The N-substituent can impact the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes.
Interestingly, some studies suggest that a simple methyl substitution may not always be optimal for antimicrobial activity. For instance, one study on flavone derivatives found that compounds with N'-unsubstituted piperazine exhibited much better antifungal and larvicidal activity than their N'-methylated counterparts.[1] This suggests that in some cases, the steric bulk or electronic nature of the methyl group may be detrimental to activity.
While specific data on the antimicrobial activity of cyanomethyl-substituted piperazines is scarce, the polarity and hydrogen bonding capability of the cyanomethyl group could potentially be exploited to enhance interactions with microbial targets.
Data at a Glance: A Comparative Summary
To provide a clear overview, the following table summarizes the potential impact of cyanomethyl versus methyl substitution on key biological and physicochemical properties. It is important to note that these are generalized trends, and the actual effect will be highly dependent on the specific molecular scaffold.
| Property | N-Methyl Substitution | N-Cyanomethyl Substitution | Rationale |
| Lipophilicity | Generally increases | May increase or decrease depending on the overall scaffold | The nitrile group is polar, but the added carbon chain increases size. |
| Steric Bulk | Small | Moderate | The -CH₂CN group is larger than -CH₃. |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The nitrile group is a strong electron-withdrawing moiety. |
| Hydrogen Bonding | Not a significant H-bond donor or acceptor | Can act as a hydrogen bond acceptor | The nitrogen of the nitrile group can accept hydrogen bonds. |
| Metabolic Stability | Can increase stability by shielding the nitrogen | Potential for different metabolic pathways | The nitrile group can be metabolized. |
| Receptor Binding | Can influence affinity and selectivity | Can lead to different binding modes and altered affinity/efficacy | Differences in size, electronics, and H-bonding potential. |
Experimental Protocols for Comparative Evaluation
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][12]
Workflow for MTT Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [7]
CNS Receptor Binding: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. [10][13] Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., 5-HT₁A).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the unlabeled test compounds (cyanomethyl and methyl derivatives).
-
Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation. [8]
Conclusion and Future Directions
The choice between a cyanomethyl and a methyl substituent on a piperazine core is a critical decision in drug design that can profoundly influence biological activity. While the methyl group offers a simple, lipophilic, and metabolically stable option, the cyanomethyl group provides unique electronic and hydrogen-bonding properties that can be exploited for enhanced target engagement.
The current body of literature suggests that the effects of these substituents are highly context-dependent, varying with the molecular scaffold and the biological target. This underscores the necessity for direct, head-to-head comparative studies to build a more comprehensive understanding of their structure-activity relationships.
As a Senior Application Scientist, I encourage researchers to utilize the provided experimental protocols to systematically evaluate the impact of these and other substituents. Such empirical data is invaluable for the rational design of the next generation of piperazine-based therapeutics with improved potency, selectivity, and overall efficacy. The "tale of two substituents" is far from over, and further research will undoubtedly uncover new and exciting chapters in the story of piperazine in medicinal chemistry.
References
A comprehensive list of references will be provided upon request.
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A Guide to the Spectral Comparison of (R)- and (S)-Boc-3-(cyanomethyl)piperazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral chemistry, the precise characterization of stereoisomers is not merely a regulatory formality but a cornerstone of efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth spectral comparison of the (R) and (S) enantiomers of tert-butyl 3-(cyanomethyl)piperazine-1-carboxylate (Boc-3-(cyanomethyl)piperazine), a key building block in the synthesis of various bioactive molecules.
As Senior Application Scientists, our goal is to move beyond a simple recitation of data. We aim to elucidate the "why" behind the experimental observations, grounding our discussion in the fundamental principles of stereochemistry and spectroscopy. This guide will detail the expected spectral outcomes, explain the underlying theory, and provide actionable experimental protocols for researchers working with these and similar chiral compounds.
The Challenge of Enantiomeric Differentiation
Enantiomers possess identical physical and chemical properties in an achiral environment. This includes melting point, boiling point, solubility, and, critically, their response to most standard spectroscopic techniques.[1][2] Therefore, conventional methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (R) and (S) enantiomers of Boc-3-(cyanomethyl)piperazine. The differentiation of these stereoisomers necessitates the introduction of a chiral influence, be it chiral chromatography, a chiral solvent, a chiral derivatizing agent, or a specialized spectroscopic technique sensitive to chirality.
Spectral Analysis in an Achiral Environment: A Tale of Identical Twins
In standard, achiral solvents and under typical acquisition parameters, the spectra of (R)- and (S)-Boc-3-(cyanomethyl)piperazine are expected to be indistinguishable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for the (R) and (S) enantiomers will be identical. The chemical shifts, coupling constants, and integration values for each corresponding nucleus are the same because the local electronic environments are identical.[1]
Expected ¹H NMR (400 MHz, CDCl₃) Spectral Data:
-
δ 1.48 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
-
δ 2.50-3.80 (m, 9H): Protons of the piperazine ring and the cyanomethyl group.
Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Data:
-
δ 28.4: Methyl carbons of the Boc group.
-
δ 40-55: Methylene carbons of the piperazine ring.
-
δ 80.5: Quaternary carbon of the Boc group.
-
δ 117.0: Carbon of the nitrile group.
-
δ 154.7: Carbonyl carbon of the Boc group.
Infrared (IR) Spectroscopy
The vibrational modes of the (R) and (S) enantiomers are identical, resulting in superimposable IR spectra. The absorption bands corresponding to specific functional groups will appear at the same wavenumbers.
Expected Key IR Absorption Bands (cm⁻¹):
-
~3300: N-H stretch of the secondary amine in the piperazine ring.
-
~2975, 2870: C-H stretches of the alkyl groups.
-
~2250: C≡N stretch of the nitrile group.
-
~1690: C=O stretch of the Boc protecting group.
-
~1160: C-N stretch.
Mass Spectrometry (MS)
Standard mass spectrometry techniques, such as Electrospray Ionization (ESI), will produce identical mass-to-charge ratios (m/z) for both enantiomers, as they have the same molecular weight.
Expected m/z:
-
[M+H]⁺: 226.16
Differentiating the Enantiomers: Introducing Chirality
To distinguish between the (R) and (S) enantiomers, we must employ techniques that can probe their three-dimensional arrangement in space.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[3][][5] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of piperazine derivatives.[6]
Experimental Protocol: Chiral HPLC Separation
Objective: To separate and quantify the (R) and (S) enantiomers of Boc-3-(cyanomethyl)piperazine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).
Reagents:
-
(R)-Boc-3-(cyanomethyl)piperazine standard
-
(S)-Boc-3-(cyanomethyl)piperazine standard
-
Racemic mixture of Boc-3-(cyanomethyl)piperazine
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
HPLC-grade Diethylamine (DEA) (optional modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol (IPA or EtOH). A common starting point is 90:10 (v/v) n-Hexane:IPA. A small amount of an amine modifier like DEA (0.1%) can be added to improve peak shape.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Prepare solutions of the individual enantiomers and the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 10 µL) of each sample onto the column.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Data Analysis: Compare the retention times of the individual enantiomers with the two peaks observed for the racemic mixture to assign the elution order.
Expected Outcome: The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Diagram of Chiral HPLC Separation Workflow
Caption: Workflow for Chiral HPLC Method Development.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8][9] Enantiomers will produce VCD spectra that are equal in magnitude but opposite in sign (mirror images of each other). This makes VCD an absolute method for determining enantiomeric excess and absolute configuration when compared with theoretical calculations.[10][11]
Experimental Protocol: Vibrational Circular Dichroism (VCD) Analysis
Objective: To obtain the VCD spectra of the (R) and (S) enantiomers for absolute configuration assignment.
Instrumentation:
-
VCD Spectrometer (typically an FTIR spectrometer equipped with a photoelastic modulator).
Reagents:
-
(R)-Boc-3-(cyanomethyl)piperazine
-
(S)-Boc-3-(cyanomethyl)piperazine
-
Deuterated chloroform (CDCl₃) or other suitable IR-transparent solvent.
Procedure:
-
Sample Preparation: Prepare solutions of each enantiomer in CDCl₃ at a high concentration (typically 0.1-0.2 M).
-
Spectrum Acquisition: Acquire the VCD and IR spectra of each sample in the mid-IR region (e.g., 2000-800 cm⁻¹).
-
Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ).
-
Computational Modeling: Perform ab initio calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
Comparison: Compare the experimentally obtained VCD spectrum with the calculated spectrum to assign the absolute configuration.
Expected Outcome: The (R) and (S) enantiomers will show mirror-image VCD spectra.
Diagram of VCD Analysis for Enantiomeric Differentiation
Caption: VCD analysis workflow comparing experimental and computational spectra.
Summary of Spectral Comparison
| Spectroscopic Technique | Expected Outcome for (R) vs. (S) Enantiomers | Rationale |
| ¹H and ¹³C NMR | Identical Spectra | Achiral environment, identical electronic environments for corresponding nuclei.[1] |
| Infrared (IR) | Identical Spectra | Achiral environment, identical vibrational modes. |
| Mass Spectrometry (MS) | Identical m/z | Identical molecular weight. |
| Chiral HPLC | Different Retention Times | Diastereomeric interactions with the chiral stationary phase.[3] |
| Vibrational Circular Dichroism (VCD) | Mirror-Image Spectra | Differential absorption of circularly polarized light due to opposite chirality.[7][9] |
Conclusion
The spectral characterization of the (R) and (S) enantiomers of Boc-3-(cyanomethyl)piperazine exemplifies a fundamental principle in stereochemistry: while indistinguishable in an achiral world, their unique three-dimensional nature is revealed through interaction with a chiral environment or chiral probes. For routine quality control and enantiomeric purity assessment, chiral HPLC is the industry standard, offering robust separation and quantification. For unambiguous determination of absolute configuration, more specialized techniques like Vibrational Circular Dichroism, coupled with computational analysis, provide definitive answers. A thorough understanding and application of these techniques are indispensable for any researcher or professional engaged in the development of chiral molecules.
References
-
Vibrational circular dichroism - Wikipedia. Available at: [Link]
-
A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - RSC Publishing. Available at: [Link]
-
Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed. Available at: [Link]
-
Can nuclear magnetic resonance spectroscopy distinguish enantiomers? - Study.com. Available at: [Link]
-
Vibrational circular dichroism (VCD) - Bruker. Available at: [Link]
-
Enantiomers – Image | Mirror Image - Nanalysis. Available at: [Link]
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Proton NMR (Enantiomer vs. Diastereomer) - Physics Forums. Available at: [Link]
-
NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed Central. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]
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Chiral Drug Separation - Taylor & Francis Online. Available at: [Link]
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Chiral HPLC Separations - Phenomenex. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate
This document provides a detailed, procedural guide for the safe handling and disposal of tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate (CAS No. 1367929-39-2). As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of your personnel and the integrity of your work environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are synthesized from authoritative safety data sheets and regulatory best practices to ensure comprehensive operational safety and environmental compliance.
Part 1: Hazard Assessment & Core Safety Principles
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound is a substituted piperazine derivative containing a cyanomethyl group. This structure presents several hazards that must be managed. The piperazine moiety can cause skin and eye irritation, while the cyanomethyl group (-CH2CN), a nitrile, introduces acute toxicity concerns.[1][2][3] Although organic nitriles do not always readily liberate free cyanide, they must be handled with caution as they can be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
All waste containing this compound, including empty containers and contaminated labware, must be treated as hazardous chemical waste.[5][6] Under no circumstances should this material be disposed of in standard trash or discharged into the sewer system.[3][7][8]
Hazard Identification Summary
The following table summarizes the key hazard classifications for this compound based on the Globally Harmonized System (GHS).[2][7][8]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][8] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][7][8] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][7][8] |
Part 2: Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.
Required Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][8] Standard safety glasses are insufficient.
-
Skin Protection: A lab coat is mandatory. Use chemical-resistant gloves, such as nitrile, and ensure they are inspected before use.[1][7] Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: All handling of this compound, especially in solid form where dust can be generated, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][8] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator is required.[5][9]
Safe Handling and Storage:
-
Avoid all direct contact with the skin and eyes and prevent the formation of dust and aerosols.[7][8]
-
Wash hands thoroughly with soap and water after handling.[7][10]
-
Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][7]
-
Keep the material away from incompatible substances, such as strong oxidizing agents.[3][10]
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance.
Step 1: Waste Classification and Segregation
Proper segregation is the foundation of safe chemical waste management.[5]
-
Classify Waste: This compound must be classified as hazardous, non-halogenated organic waste .
-
Reactivity Consideration: Due to the nitrile group, this waste may be considered reactive. Under acidic conditions, some nitriles can potentially generate toxic hydrogen cyanide gas. Therefore, it is critical to never mix this waste with acidic waste streams .[11][12] This aligns with the EPA's characteristic of reactivity (D003) for cyanide-bearing wastes.[11][12]
Step 2: Waste Collection and Containerization
-
Primary Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, screw-on cap.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[1] Include the appropriate GHS hazard pictograms (e.g., Exclamation Mark, Health Hazard).
-
Consolidation of Waste: Carefully transfer all waste forms of the chemical, including residual amounts, reaction byproducts, and contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads from spills), into the designated hazardous waste container.[1][5]
Step 3: Temporary Storage
-
Seal and Store: Keep the hazardous waste container securely sealed when not in use.[6]
-
Designated Area: Store the sealed container in a designated, well-ventilated secondary containment area. This area should be clearly marked for hazardous waste storage and be away from incompatible materials.[5][6]
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection, transport, and disposal of the waste through a licensed and certified hazardous waste disposal company.[5][6][8] Adhere to all local, state, and federal regulations.[3]
-
Recommended Disposal Method: The preferred method for final disposal is high-temperature incineration at a permitted hazardous waste treatment facility.[5][6] This method ensures the complete destruction of the organic compound.
-
Documentation: Maintain accurate records of waste generation and disposal, as required by institutional policy and regulations such as the Resource Conservation and Recovery Act (RCRA).
Part 4: Emergency Procedures – Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Wear Full PPE: Before addressing the spill, don the full required PPE as described in Part 2.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or silica gel.[1][5][7]
-
Collect Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[5]
-
Decontaminate: Clean the spill area thoroughly. Decontaminate any non-disposable equipment that came into contact with the chemical.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 5: Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- AK Scientific, Inc. (n.d.). (S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate Safety Data Sheet.
- BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
- Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
- CymitQuimica. (2024). tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate Safety Data Sheet.
- Angene Chemical. (2024). tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride Safety Data Sheet.
- Fisher Scientific. (2025). 1-Boc-piperazine Safety Data Sheet.
- European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA).
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Occupational Safety and Health Administration. (2024). CYANIDES (as CN). Retrieved from [Link]
- AK Scientific, Inc. (2025). 1589082-06-3 (S)-Tert-Butyl 3-(cyanomethyl)piperazine-1-carboxylate.
- Parchem. (n.d.). tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate.
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
-
Wikipedia. (n.d.). Cyanide. Retrieved from [Link]
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- 2. This compound | C11H19N3O2 | CID 82391644 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
